Product packaging for 2,6-Octadiene, 2,6-dimethyl-(Cat. No.:CAS No. 2609-23-6)

2,6-Octadiene, 2,6-dimethyl-

Cat. No.: B105221
CAS No.: 2609-23-6
M. Wt: 138.25 g/mol
InChI Key: MZPDTOMKQCMETI-BJMVGYQFSA-N
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Description

2,6-Octadiene, 2,6-dimethyl- is a natural product found in Magnolia sieboldii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B105221 2,6-Octadiene, 2,6-dimethyl- CAS No. 2609-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6E)-2,6-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDTOMKQCMETI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015874
Record name (6E)-2,6-dimethyl-2,6-octadiene
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-39-4, 2609-23-6
Record name NSC310168
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6E)-2,6-dimethyl-2,6-octadiene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2,6-Dimethyl-2,6-Octadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,6-dimethyl-2,6-octadiene, an acyclic monoterpene diene. This document details a common synthetic route via the acid-catalyzed dehydration of linalool (B1675412) and outlines the key analytical techniques for its characterization, including spectroscopic methods.

Synthesis of 2,6-Dimethyl-2,6-Octadiene

A prevalent method for the synthesis of 2,6-dimethyl-2,6-octadiene involves the acid-catalyzed dehydration of the tertiary alcohol, linalool. This reaction proceeds through an E1 mechanism, leading to the formation of a mixture of isomeric dienes. The primary products include various isomers of 2,6-dimethyl-octadiene, alongside other cyclic and acyclic terpenes.

Reaction Pathway: Acid-Catalyzed Dehydration of Linalool

The reaction is initiated by the protonation of the hydroxyl group of linalool by an acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon atom to form a double bond, yielding the desired diene product. Due to the presence of multiple abstractable protons and the possibility of carbocation rearrangements, a mixture of isomers is typically obtained.

G General Reaction Scheme for Linalool Dehydration Linalool Linalool Protonated_Linalool Protonated Linalool Linalool->Protonated_Linalool + H+ Carbocation Tertiary Carbocation Protonated_Linalool->Carbocation - H2O Product_Mixture Product Mixture (2,6-dimethyl-2,6-octadiene isomers, myrcene, limonene, etc.) Carbocation->Product_Mixture - H+

Caption: Acid-catalyzed dehydration of linalool to form a mixture of terpene dienes.

Experimental Protocol: Synthesis of 2,6-Dimethyl-2,6-Octadiene

This protocol outlines a general procedure for the laboratory-scale synthesis of 2,6-dimethyl-2,6-octadiene from linalool.

Materials:

  • Linalool (97% or higher)

  • Anhydrous citric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Gas chromatography-mass spectrometry (GC-MS) system for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine linalool and a catalytic amount of anhydrous citric acid (e.g., 5 mol%).

  • Dehydration: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water to remove the acid catalyst and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is a mixture of isomers. Fractional distillation under reduced pressure is a common method for separating the different isomers of 2,6-dimethyl-2,6-octadiene. The purity of the fractions should be assessed by GC-MS.

Experimental Workflow

G Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis a Mixing Linalool & Acid Catalyst b Reflux & Dehydration (Dean-Stark) a->b c Extraction with Diethyl Ether b->c d Washing with NaHCO3 & H2O c->d e Drying over Na2SO4 d->e f Solvent Removal (Rotary Evaporator) e->f g Fractional Distillation f->g h GC-MS Analysis g->h

Caption: Step-by-step workflow for the synthesis and purification of 2,6-dimethyl-2,6-octadiene.

Characterization of 2,6-Dimethyl-2,6-Octadiene

The characterization of 2,6-dimethyl-2,6-octadiene relies on a combination of spectroscopic techniques to confirm its structure and determine the isomeric composition of the synthesized product.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol [1]
Appearance Colorless liquid
Isomers (E,E), (E,Z), (Z,E), (Z,Z)
Spectroscopic Data

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 2,6-dimethyl-2,6-octadiene.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Proton(E)-2,6-dimethyl-2,6-octadiene (δ, ppm)(Z)-2,6-dimethyl-2,6-octadiene (δ, ppm)Multiplicity
=CH- (at C2)~5.1~5.1t
=CH- (at C6)~5.1~5.1t
-CH₂- (at C4, C5)~2.0~2.0m
-CH₃ (at C2)~1.6~1.7s
-CH₃ (at C6)~1.6~1.7s
-CH₃ (allylic)~1.6~1.6s

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Carbon(E)-2,6-dimethyl-2,6-octadiene (δ, ppm)(Z)-2,6-dimethyl-2,6-octadiene (δ, ppm)
C1~17.6~25.7
C2~131.2~131.2
C3~124.4~124.4
C4~39.8~32.2
C5~26.5~26.5
C6~124.4~124.4
C7~131.2~131.2
C8~17.6~25.7
C9 (at C2)~25.7~17.6
C10 (at C6)~25.7~17.6

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Mass Spectrometry (GC-MS): The mass spectrum of 2,6-dimethyl-2,6-octadiene typically shows a molecular ion peak (M⁺) at m/z 138. Fragmentation patterns will show characteristic losses of methyl and larger alkyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of alkanes and alkenes (~2850-3000 cm⁻¹), C=C stretching (~1670 cm⁻¹), and C-H bending vibrations.

Conclusion

The synthesis of 2,6-dimethyl-2,6-octadiene can be readily achieved through the acid-catalyzed dehydration of linalool. Careful control of reaction conditions and effective purification methods, such as fractional distillation, are crucial for isolating the desired isomers. A comprehensive suite of analytical techniques, particularly NMR spectroscopy and GC-MS, is essential for the unambiguous characterization and purity assessment of the final product. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and application of this and related terpene compounds.

References

Spectroscopic Profile of 2,6-Dimethyl-2,6-octadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethyl-2,6-octadiene, a significant acyclic monoterpene. The information presented herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development. This document details the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the (E)- and (Z)-isomers of 2,6-dimethyl-2,6-octadiene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,6-dimethyl-2,6-octadiene is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for 2,6-Dimethyl-2,6-octadiene

m/zRelative Intensity (%)Possible Assignment
1385[M]⁺ (Molecular Ion)
12310[M - CH₃]⁺
9530[M - C₃H₇]⁺
81100[C₆H₉]⁺ (Base Peak)
6985[C₅H₉]⁺
5550[C₄H₇]⁺
4170[C₃H₅]⁺

Data sourced from NIST WebBook.[1][2][3][4]

Infrared (IR) Spectroscopy

The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data for (E)-2,6-Dimethyl-2,6-octadiene

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (sp³)
2915StrongC-H stretch (sp³)
2855MediumC-H stretch (sp³)
1670MediumC=C stretch (trisubstituted)
1450MediumC-H bend (CH₂)
1375MediumC-H bend (CH₃)
830Medium=C-H bend (trisubstituted)

Data sourced from NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on empirical data for similar acyclic terpenes.

Table 3: Predicted ¹H NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.10t1HH-3
5.08t1HH-7
2.05m4HH-4, H-5
1.68s3HCH₃ at C-2
1.62s3HCH₃ at C-6
1.60s3HCH₃ at C-2
0.95t3HH-8

Table 4: Predicted ¹³C NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
134.5C-6
131.3C-2
124.4C-3
123.8C-7
39.7C-4
26.3C-5
25.7CH₃ at C-2
17.7CH₃ at C-6
17.6CH₃ at C-2
13.5C-8

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile terpenes like 2,6-dimethyl-2,6-octadiene.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of 2,6-dimethyl-2,6-octadiene is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions :

    • Injector : Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Injector temperature is set to 250 °C.

    • Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Ion Trap.

    • Scan Range : m/z 40-400.

    • Data Analysis : The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a volatile liquid like 2,6-dimethyl-2,6-octadiene, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition :

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is applied, and the sample spectrum is acquired.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of 2,6-dimethyl-2,6-octadiene is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).

  • ¹H NMR Acquisition :

    • A standard one-dimensional proton NMR experiment is performed.

    • Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C NMR experiment is performed.

    • Key parameters include a 90° pulse width, a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to the ¹H experiment.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an unknown compound, such as an isolate from a natural product extract.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MolecularFormula Determine Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups CarbonHydrogen Elucidate Carbon-Hydrogen Framework NMR->CarbonHydrogen Structure Propose Chemical Structure MolecularFormula->Structure FunctionalGroups->Structure CarbonHydrogen->Structure

Caption: A flowchart illustrating the general workflow for compound identification using various spectroscopic techniques.

References

Isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isomerism and Stereochemistry of 2,6-Dimethyl-2,6-octadiene

Executive Summary

This technical guide provides a comprehensive analysis of the isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene, an acyclic monoterpenoid. The document elucidates the structural features that govern its stereoisomeric forms, focusing on geometric isomerism, and confirms the molecule's achiral nature. Detailed physicochemical and spectroscopic data for the identified isomers are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines established experimental protocols for the separation and characterization of these isomers, including chromatographic and spectroscopic techniques. To provide broader context for researchers in drug development, the biosynthetic relationship of such monoterpenoids to complex natural products is illustrated through the artemisinin (B1665778) pathway. All logical and experimental workflows are visualized using standards-compliant diagrams.

Introduction

2,6-dimethyl-2,6-octadiene is an unsaturated hydrocarbon with the molecular formula C₁₀H₁₈ and a molecular weight of approximately 138.25 g/mol .[1][2] As a member of the acyclic monoterpenoid class, its structural framework is a precursor or analogue to numerous compounds found in nature.[2][3] Understanding the precise three-dimensional arrangement of its atoms is critical, as stereoisomerism can significantly influence a molecule's physical properties, reactivity, and biological activity. This guide will systematically dissect the stereochemical possibilities for 2,6-dimethyl-2,6-octadiene, focusing on the presence of geometric isomers and the absence of chirality.

Structural Analysis and Stereochemistry

The systematic IUPAC name for this compound is 2,6-dimethyl-2,6-octadiene. Its structure consists of an eight-carbon chain with two double bonds, located at the second and sixth positions, and two methyl group substituents, also at the second and sixth positions.

Geometric (E/Z) Isomerism

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups.[4][5]

  • Analysis of the C2=C3 Double Bond: At the C2 position, the carbon atom is bonded to a methyl group (the C1 carbon) and a second methyl group (the substituent). Since the two groups attached to C2 are identical, there is no possibility for geometric isomerism around the C2=C3 double bond.[6]

  • Analysis of the C6=C7 Double Bond:

    • The C6 carbon is attached to a methyl substituent and the C5-C4-C3-C2-C1 alkyl chain. These two groups are different.

    • The C7 carbon is attached to a hydrogen atom and a methyl group (the C8 carbon). These two groups are also different.

Since both carbons (C6 and C7) of the double bond are attached to two different groups, geometric isomerism is possible. This gives rise to two distinct stereoisomers:

  • (6E)-2,6-dimethyl-2,6-octadiene (often referred to as the trans isomer)

  • (6Z)-2,6-dimethyl-2,6-octadiene (often referred to as the cis isomer)

The logical workflow for determining the stereoisomerism of this molecule is depicted below.

G cluster_c2 C2=C3 Double Bond Analysis cluster_c6 C6=C7 Double Bond Analysis start Start Analysis of 2,6-dimethyl-2,6-octadiene c2_check Are the two groups on C2 different? start->c2_check c2_res No (Two -CH3 groups) c2_check->c2_res No c2_conc No Geometric Isomerism at C2=C3 c2_res->c2_conc c6_check Are the two groups on C6 different? c2_conc->c6_check c6_res Yes (-CH3 and -C5H10(CH3)C=CH2) c6_check->c6_res Yes c7_check Are the two groups on C7 different? c6_res->c7_check c7_res Yes (-H and -CH3) c7_check->c7_res Yes conclusion Conclusion: Molecule has two geometric isomers ((6E) and (6Z)) c7_res->conclusion

Caption: Logical workflow for the stereoisomeric analysis of 2,6-dimethyl-2,6-octadiene.
Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more chiral centers.[7] A chiral center is a tetrahedral atom, usually carbon, bonded to four different substituent groups.[8]

A systematic evaluation of each carbon atom in 2,6-dimethyl-2,6-octadiene reveals:

  • sp² Hybridized Carbons (C2, C3, C6, C7): These atoms are part of double bonds and are trigonal planar, not tetrahedral. They cannot be chiral centers.

  • sp³ Hybridized Carbons (C1, C4, C5, C8, and methyl substituents): These atoms are all part of methyl (-CH₃) or methylene (B1212753) (-CH₂) groups. They are bonded to at least two identical hydrogen atoms and therefore do not have four different substituents.

As there are no chiral centers in the molecule, 2,6-dimethyl-2,6-octadiene is achiral . It does not have enantiomers and will not exhibit optical activity.

Physicochemical and Spectroscopic Data

The properties of the geometric isomers of 2,6-dimethyl-2,6-octadiene are distinct. The following tables summarize key identification and physicochemical data available from public databases.

Table 1: General and Isomer-Specific Identification Data

Property(6E)-2,6-dimethyl-2,6-octadiene (trans)(6Z)-2,6-dimethyl-2,6-octadiene (cis)
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol [9]138.25 g/mol [2]
CAS Number 2609-23-6[9]2492-22-0[2]
Synonyms trans-2,6-Dimethyl-2-6-octadienecis-2,6-Dimethyl-2,6-octadiene
PubChem CID 5365898[3]5352478[10]

Table 2: Available Spectroscopic and Physical Data

Data Type(6E)-2,6-dimethyl-2,6-octadiene (trans)(6Z)-2,6-dimethyl-2,6-octadiene (cis)
Mass Spectrometry Data available via NIST WebBook[11]Data available via NIST WebBook[12]
IR Spectrum Data available via NIST WebBook[13]Data available via SpectraBase[2]
¹H NMR Spectrum Not directly available in searchesData available via SpectraBase (Varian A-60D)[2]
Kovats Retention Index Not found978.4 (Semi-standard non-polar)[2]

Experimental Protocols

The separation and identification of the (6E) and (6Z) isomers of 2,6-dimethyl-2,6-octadiene require standard analytical chemistry techniques.

Synthesis

While this molecule may be present in some natural sources[3], a common laboratory synthesis approach for creating specific alkene isomers involves the Wittig reaction. To synthesize the (6E) or (6Z) isomer, one could react an appropriate phosphonium (B103445) ylide with a ketone, such as reacting the ylide derived from 1-bromopropane (B46711) with 5-methyl-5-hepten-2-one. The choice of solvent and ylide type (stabilized vs. non-stabilized) can influence the stereochemical outcome (E vs. Z selectivity).

Isomer Separation

A mixture of the (6E) and (6Z) isomers can be separated using high-resolution chromatography.

  • Protocol 1: Gas Chromatography (GC)

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Injector: Split/splitless injector at 250°C.

    • Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS) for identification. The isomers should exhibit different retention times, with the more volatile isomer typically eluting first.

  • Protocol 2: High-Performance Liquid Chromatography (HPLC)

    • Based on methods for similar compounds, a reverse-phase separation is effective.[14][15]

    • Column: Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition could be 70:30 (Acetonitrile:Water). For mass spectrometry detection, 0.1% formic acid should be added to the mobile phase.[14]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

Spectroscopic Identification

Once separated, the identity of each isomer can be confirmed.

  • Mass Spectrometry (MS): Both isomers will show the same molecular ion peak (m/z = 138) and similar fragmentation patterns, confirming the chemical formula and backbone structure.[11][16]

  • Infrared (IR) Spectroscopy: The key difference may appear in the C-H out-of-plane bending region. Trans (E) double bonds typically show a strong absorption band around 960-980 cm⁻¹, while cis (Z) double bonds show a broader absorption around 675-730 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the vinylic protons and carbons, as well as the allylic protons, will differ between the E and Z isomers. The coupling constants (J-values) between the vinylic protons on C6 and C7 can also help distinguish the isomers.

The general workflow for obtaining and verifying the isomers is shown below.

G synthesis Chemical Synthesis (e.g., Wittig Reaction) mixture Crude Product (Mixture of E/Z Isomers) synthesis->mixture separation Chromatographic Separation (GC or HPLC) mixture->separation isomer_e Isolated (6E) Isomer separation->isomer_e isomer_z Isolated (6Z) Isomer separation->isomer_z analysis_e Spectroscopic Analysis (NMR, MS, IR) isomer_e->analysis_e analysis_z Spectroscopic Analysis (NMR, MS, IR) isomer_z->analysis_z confirm_e Structure Confirmed: (6E)-2,6-dimethyl-2,6-octadiene analysis_e->confirm_e confirm_z Structure Confirmed: (6Z)-2,6-dimethyl-2,6-octadiene analysis_z->confirm_z

Caption: General experimental workflow for the synthesis, separation, and identification of isomers.

Biosynthetic Context and Related Compounds

Acyclic monoterpenoids like 2,6-dimethyl-2,6-octadiene are structurally related to key intermediates in the biosynthesis of many complex and medicinally important natural products. For professionals in drug development, understanding these connections is valuable. The terpenoid biosynthesis pathway generates a vast array of compounds from simple five-carbon precursors (IPP and DMAPP).[17]

A prominent example is the biosynthesis of artemisinin, a potent antimalarial drug.[18] This pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a 15-carbon isoprenoid, to form amorpha-4,11-diene.[19] This core structure then undergoes a series of enzymatic oxidations and rearrangements to produce artemisinin.[17][20] This illustrates how simple, often acyclic, terpene structures are the building blocks for molecules with complex stereochemistry and significant biological activity.

G cluster_pathway Simplified Artemisinin Biosynthesis Pathway cluster_final Final Steps fpp Farnesyl Diphosphate (FPP) ads_enzyme Amorpha-4,11-diene synthase (ADS) fpp->ads_enzyme diene Amorpha-4,11-diene ads_enzyme->diene cyp_enzyme CYP71AV1 (Oxidation) diene->cyp_enzyme alcohol Artemisinic Alcohol cyp_enzyme->alcohol aldehyde Artemisinic Aldehyde alcohol->aldehyde Further Oxidations acid Artemisinic Acid aldehyde->acid Further Oxidations dbr_enzyme DBR2 aldehyde->dbr_enzyme dhaa Dihydroartemisinic Acid (DHAA) dbr_enzyme->dhaa photo Photo-oxidation dhaa->photo art Artemisinin photo->art

Caption: Simplified biosynthetic pathway of artemisinin from the precursor FPP.

Conclusion

2,6-dimethyl-2,6-octadiene is an achiral molecule that exists as a pair of geometric stereoisomers: (6E) and (6Z). The isomerism is dictated solely by the substitution pattern around the C6=C7 double bond. These isomers possess distinct physical properties and can be effectively separated by standard chromatographic techniques like GC and HPLC, and their individual structures can be unequivocally confirmed by spectroscopic methods, particularly NMR. While a simple molecule, its structural motifs are representative of the vast class of terpenoids, which are the biosynthetic precursors to many vital, stereochemically complex pharmaceuticals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-dimethyl-2,6-octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isomers of 2,6-dimethyl-2,6-octadiene. Due to the limited availability of specific experimental data for the individual (E) and (Z) isomers of 2,6-dimethyl-2,6-octadiene, this document also includes data for the closely related isomer, 2,7-dimethyl-2,6-octadiene (B99637), for comparative purposes. Furthermore, this guide explores the broader context of acyclic monoterpenes in drug development, discussing their general reactivity and known biological activities, thereby offering insights into the potential applications of 2,6-dimethyl-2,6-octadiene and its derivatives.

Physical Properties

Quantitative data on the physical properties of the specific geometric isomers of 2,6-dimethyl-2,6-octadiene are not extensively reported in the literature. The following tables summarize the available information for the general compound and a closely related isomer.

Table 1: General and Isomeric Information for Dimethyl-octadiene Compounds

Property2,6-dimethyl-2,6-octadiene(E)-2,6-dimethyl-2,6-octadiene(Z)-2,6-dimethyl-2,6-octadiene2,7-dimethyl-2,6-octadiene
Molecular Formula C₁₀H₁₈[1]C₁₀H₁₈[2]C₁₀H₁₈C₁₀H₁₈[3]
Molecular Weight 138.25 g/mol [1]138.25 g/mol [2]138.25 g/mol 138.25 g/mol [3]
CAS Number 2792-39-4[1]2609-23-6[2]2492-22-0[4]16736-42-8[3]
Synonyms -trans-2,6-dimethyl-2,6-octadiene[2]cis-2,6-dimethyl-2,6-octadiene[4]-

Table 2: Comparative Physical Properties

Property(E)-2,6-dimethyl-2,6-octadiene(Z)-2,6-dimethyl-2,6-octadiene2,7-dimethyl-2,6-octadiene
Boiling Point Data not availableData not available164 °C[3]
Density Data not availableData not available0.785 g/mL[3]
Refractive Index Data not availableData not available1.448[3]
Kovats Retention Index 978.4 (non-polar column)978.4 (non-polar column)Data not available

Chemical Properties and Reactivity

As unsaturated hydrocarbons, the isomers of 2,6-dimethyl-2,6-octadiene are expected to undergo reactions typical of alkenes. The two double bonds provide sites for various chemical transformations.

Oxidation

Acyclic monoterpenes can be oxidized by various reagents to yield a range of products, including epoxides, diols, and carbonyl compounds. Permanganate-periodate oxidation is a known method for cleaving the double bonds of acyclic monoterpenes, which can be useful for structural elucidation.[5] The oxidation of these compounds can also be achieved using bacterial cytochrome P450 monooxygenases, which offers a biotechnological route to functionalized terpenoids.[6]

Hydrogenation

The double bonds in 2,6-dimethyl-2,6-octadiene can be reduced through catalytic hydrogenation to yield the corresponding saturated alkane, 2,6-dimethyloctane. This reaction is typically carried out using a metal catalyst such as platinum or palladium on a carbon support. The asymmetric hydrogenation of tetrasubstituted acyclic enones, a related class of compounds, has been achieved with high yields and enantioselectivities, suggesting that stereocontrolled reduction of 2,6-dimethyl-2,6-octadiene may be possible.[7]

Experimental Protocols

Determination of Physical Properties
  • Boiling Point: The boiling point of liquid terpenes can be determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. Micro-distillation apparatus is suitable for small sample quantities.

  • Density: The density of liquid terpenes can be measured using a pycnometer or a digital density meter. Temperature control is crucial for accurate measurements.

  • Refractive Index: A refractometer, such as an Abbé refractometer, can be used to measure the refractive index of the liquid isomers. This property is useful for assessing purity.

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying isomers of 2,6-dimethyl-2,6-octadiene. The choice of the GC column's stationary phase is critical for achieving good separation of the geometric isomers. Mass spectrometry provides fragmentation patterns that serve as a molecular fingerprint for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the isomers. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms in the molecule.

The following diagram illustrates a general workflow for the isolation and characterization of terpene isomers.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_data Data Interpretation start Plant Material / Synthesis Product extraction Solvent Extraction start->extraction chromatography Column Chromatography extraction->chromatography gcms GC-MS chromatography->gcms nmr NMR Spectroscopy chromatography->nmr phys_props Physical Property Determination chromatography->phys_props structure Structure Elucidation gcms->structure nmr->structure purity Purity Assessment phys_props->purity

General workflow for terpene isomer analysis.

Relevance in Drug Development

While 2,6-dimethyl-2,6-octadiene itself has not been extensively studied for its biological activity, the broader class of monoterpenes is a rich source of compounds with therapeutic potential.[8][9][10][11] Many monoterpenes exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[9]

Signaling Pathways

Terpenoids can exert their therapeutic effects through various signaling pathways and receptors.[12] For instance, some terpenes are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and pain signaling pathways.[13] The structural diversity of terpenes allows them to modulate these pathways with a degree of specificity.[8]

The diagram below illustrates a simplified, representative signaling pathway that can be modulated by some terpenes, leading to anti-inflammatory effects.

signaling_pathway terpene Terpene receptor Cell Surface Receptor (e.g., GPCR) terpene->receptor Binds to transcription_factor Transcription Factor (e.g., NF-κB) terpene->transcription_factor Inhibits enzyme Intracellular Enzyme (e.g., COX-2) receptor->enzyme Inhibits pro_inflammatory Pro-inflammatory Mediators enzyme->pro_inflammatory Produces transcription_factor->pro_inflammatory Promotes synthesis of anti_inflammatory Anti-inflammatory Response isomers cluster_geometric Geometric Isomers cluster_positional Positional Isomer Example parent 2,6-dimethyl-2,6-octadiene (C10H18) E_isomer (E)-2,6-dimethyl-2,6-octadiene (trans) parent->E_isomer Z_isomer (Z)-2,6-dimethyl-2,6-octadiene (cis) parent->Z_isomer positional_isomer 2,7-dimethyl-2,6-octadiene parent->positional_isomer

References

The Acyclic Monoterpene 2,6-Dimethyl-2,6-octadiene: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acyclic monoterpene 2,6-dimethyl-2,6-octadiene, covering its natural distribution, biosynthetic pathways, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of 2,6-Dimethyl-2,6-octadiene

2,6-Dimethyl-2,6-octadiene is a volatile organic compound found in a variety of plant species, contributing to their characteristic aroma. It has been identified as a constituent of the essential oils of several well-known plants. While its presence is documented in numerous species, quantitative data on its concentration can vary significantly and is not always reported, suggesting it is often a minor component of the essential oil.

Below is a summary of the natural occurrence of 2,6-dimethyl-2,6-octadiene in various plant species.

Plant SpeciesFamilyPlant PartQuantitative Data (% of Essential Oil)
Magnolia sieboldiiMagnoliaceaeFlowers3.8%[1]
Camellia sinensis (Tea)TheaceaeFlowers, LeavesIdentified, but not quantified[2][3][4][5]
Zingiber officinale (Ginger)ZingiberaceaeRhizomeIdentified, but not quantified[6][7]
Eucalyptus maculataMyrtaceaeLeavesIdentified, but not quantified[4][5][8]
Litsea euosmaLauraceaeLeavesIdentified, but not quantified[9][10][11][12]
Jasminum subtriplinerveOleaceaeFlowersIdentified, but not quantified[13][14]
Rosa damascena (Damask Rose)RosaceaeFlowersIdentified, but not quantified[2][3][9][15][16]

Biosynthesis of 2,6-Dimethyl-2,6-octadiene

Like other monoterpenes, 2,6-dimethyl-2,6-octadiene is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). GPP is the universal precursor for all monoterpenes.

The final step in the formation of acyclic monoterpenes like 2,6-dimethyl-2,6-octadiene is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). These enzymes facilitate the removal of the pyrophosphate group from GPP, generating a carbocation. Subsequent rearrangement and deprotonation of this carbocation lead to the formation of the final acyclic monoterpene structure.

Biosynthesis_of_2_6_Dimethyl_2_6_octadiene cluster_0 Upstream Pathways cluster_2 Monoterpene Precursor Synthesis cluster_3 Acyclic Monoterpene Formation MVA Pathway MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) TPS Monoterpene Synthase (TPS) GPP->TPS GPPS->GPP Acyclic_Monoterpenes 2,6-Dimethyl-2,6-octadiene and other acyclic monoterpenes TPS->Acyclic_Monoterpenes

Biosynthesis of 2,6-Dimethyl-2,6-octadiene.

Experimental Protocols

The analysis of 2,6-dimethyl-2,6-octadiene from plant matrices typically involves extraction of the volatile compounds followed by chromatographic separation and identification. The choice of extraction method depends on the nature of the plant material and the volatility of the target compound.

Sample Preparation: Extraction of Volatile Compounds

Method 1: Solvent Extraction (for general terpene analysis)

This method is suitable for the extraction of a broad range of terpenes, including less volatile ones.

  • Sample Preparation: Dry the plant material (leaves, flowers, rhizomes) at room temperature or in a lyophilizer to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 10 g of the powdered plant material into a flask.

    • Add 100 mL of a suitable organic solvent (e.g., hexane (B92381), ethanol, or a mixture of hexane and ethyl acetate).

    • Agitate the mixture using a shaker or an ultrasonic bath for 1-2 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid the loss of volatile compounds.

    • The resulting concentrated extract can be stored at -20°C until analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) (for volatile terpenes)

HS-SPME is a solvent-free technique ideal for the extraction of highly volatile compounds like 2,6-dimethyl-2,6-octadiene.

  • Sample Preparation: Place a small amount of fresh or dried and powdered plant material (e.g., 0.1-1.0 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., n-alkane solution) to the vial for quantification purposes.

  • Extraction:

    • Seal the vial with a septum cap.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately introduce it into the gas chromatograph injection port for thermal desorption of the analytes onto the analytical column.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) for identification and a flame ionization detector (GC-FID) for quantification.

  • A suitable capillary column (e.g., HP-5MS, DB-5).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at a rate of 3°C/min

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)

MS Conditions (for identification):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-550

FID Conditions (for quantification):

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

Identification:

The identification of 2,6-dimethyl-2,6-octadiene is achieved by comparing the mass spectrum of the unknown peak with the spectra in a commercial mass spectral library (e.g., NIST, Wiley). Confirmation is done by comparing the retention index (RI) of the peak with the RI of a pure standard analyzed under the same conditions.

Quantification:

Quantification is performed using the GC-FID data. The concentration of 2,6-dimethyl-2,6-octadiene in the sample is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from pure standards of 2,6-dimethyl-2,6-octadiene.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plant_Material Plant Material (Leaves, Flowers, etc.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane) Drying_Grinding->Solvent_Extraction HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Drying_Grinding->HS_SPME Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration GC_MS_FID Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) HS_SPME->GC_MS_FID Concentration->GC_MS_FID Identification Identification (Mass Spectra Library, Retention Index) GC_MS_FID->Identification Quantification Quantification (Internal Standard, Calibration Curve) GC_MS_FID->Quantification

Experimental workflow for the analysis of 2,6-dimethyl-2,6-octadiene.

Conclusion

2,6-Dimethyl-2,6-octadiene is a naturally occurring acyclic monoterpene with a widespread but often minor presence in the essential oils of various plants. Its biosynthesis follows the general isoprenoid pathway, with geranyl pyrophosphate serving as the key precursor. The analysis of this volatile compound can be effectively achieved through established techniques such as solvent extraction or HS-SPME for sample preparation, followed by GC-MS for identification and GC-FID for accurate quantification. This technical guide provides a foundational understanding for researchers interested in the further study and potential applications of this and other related monoterpenes.

References

Thermal degradation products of linalool including dimethyl-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412), a naturally occurring terpene alcohol, is a key component in numerous essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Its thermal instability, however, presents a significant challenge in processing and formulation, leading to the formation of a complex mixture of degradation products. This technical guide provides an in-depth analysis of the thermal degradation of linalool, with a particular focus on the formation of dimethyl-octadiene isomers and other cyclic and acyclic monoterpenes. We present a summary of quantitative data from thermal degradation studies, detailed experimental protocols for the analysis of degradation products, and mechanistic pathways elucidated from the current scientific literature. This guide is intended to be a valuable resource for researchers and professionals working with linalool, enabling a deeper understanding of its degradation profile and aiding in the development of strategies to mitigate its decomposition.

Introduction

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpenoid alcohol found in over 200 species of plants, including lavender, coriander, and basil. It exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), each possessing a distinct aroma. Beyond its olfactory properties, linalool exhibits a range of biological activities, including anti-inflammatory, anxiolytic, and sedative effects, making it a compound of interest for pharmaceutical and therapeutic applications.

However, the presence of a tertiary allylic alcohol functional group renders linalool susceptible to degradation under thermal stress. This degradation can occur during various processes such as steam distillation for essential oil extraction, storage at elevated temperatures, and analysis by gas chromatography. The resulting degradation products can significantly alter the chemical profile, sensory properties, and potential biological activity of linalool-containing formulations. A thorough understanding of these degradation pathways and products is therefore crucial for quality control, formulation stability, and toxicological assessment.

This guide summarizes the key thermal degradation products of linalool, provides quantitative data on their formation, details the experimental methods used for their characterization, and presents the underlying reaction mechanisms.

Quantitative Analysis of Thermal Degradation Products

The thermal degradation of linalool yields a variety of acyclic and cyclic monoterpenes. The distribution of these products is highly dependent on the temperature, heating duration, and the surrounding atmosphere (e.g., air or inert gas). Below are tables summarizing the quantitative data from a key study on the thermal degradation of linalool-chemotype Cinnamomum osmophloeum leaf essential oil.

Table 1: Composition of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil Before and After Thermal Degradation at 100°C for 30 minutes. [1][2][3]

CompoundComposition at 25°C (%)Composition at 100°C (%)Change (%)
Linalool93.3064.01-29.29
β-Myrcene-5.56+5.56
cis-Ocimene-4.70+4.70
trans-Ocimene0.327.94+7.62
Limonene0.617.77+7.16
Terpinolene-2.53+2.53
α-Terpinene-1.49+1.49
α-Phellandrene-0.91+0.91

Table 2: Composition of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil Before and After Thermal Degradation at 150°C for 30 minutes. [1][2][3]

CompoundComposition at 25°C (%)Composition at 150°C (%)Change (%)
Linalool93.3027.54-65.76
β-Myrcene-17.89+17.89
cis-Ocimene-11.72+11.72
trans-Ocimene0.3220.08+19.76
Limonene0.6111.40+10.79
Terpinolene-3.37+3.37
α-Terpinene-1.69+1.69

Note: β-Myrcene, cis-Ocimene, and trans-Ocimene are isomers of dimethyl-octadiene.

Experimental Protocols

Accurate analysis of linalool's thermal degradation products requires carefully controlled experimental conditions and robust analytical techniques. The following protocols are based on methodologies reported in the literature.

Thermal Degradation Experiment

This protocol describes a typical procedure for inducing and analyzing the thermal degradation of a linalool-rich essential oil.

Objective: To determine the composition of degradation products of a linalool-containing sample after heat treatment.

Materials:

  • Linalool-rich essential oil or pure linalool

  • Sealed glass vials

  • Oven or heating block capable of maintaining a constant temperature (e.g., 100°C and 150°C)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate solvent for dilution (e.g., ethanol (B145695) or hexane)

Procedure:

  • Place a known amount of the linalool sample into a series of glass vials.

  • Seal the vials to prevent the loss of volatile components.

  • Place the vials in a pre-heated oven or heating block at the desired temperature (e.g., 100°C or 150°C).

  • Maintain the temperature for a specified duration (e.g., 30 minutes).

  • After the heating period, remove the vials and allow them to cool to room temperature.

  • Prepare the samples for GC-MS analysis by diluting an aliquot of the heat-treated sample with a suitable solvent. A control sample kept at room temperature (25°C) should also be prepared for comparison.

  • Inject the prepared samples into the GC-MS system for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard GC-MS method for the separation and identification of linalool and its degradation products.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 50-600.

  • Capillary Column: A non-polar or medium-polarity column is typically used, such as a DB-5MS (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C (Note: Lower temperatures, e.g., 180-200°C, may be necessary to minimize on-column degradation of thermally labile compounds).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Split Ratio: 1:10 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 4°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 3 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identification of the constituents is performed by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing their calculated Kovats retention indices (KI) with literature values.

  • Quantification is typically performed by area normalization, assuming a response factor of 1 for all components. For more accurate quantification, calibration curves with authentic standards should be used.

Signaling Pathways and Experimental Workflows

The thermal degradation of linalool proceeds through several competing reaction pathways, primarily initiated by the dehydration of the tertiary alcohol. The subsequent reactions of the resulting carbocation or radical intermediates lead to the formation of a variety of acyclic and cyclic products.

Primary Degradation Pathways of Linalool

The initial step in the thermal degradation of linalool is the elimination of a water molecule (dehydroxylation) to form acyclic trienes. These trienes, isomers of dimethyl-octadiene, can then undergo intramolecular cyclization reactions to yield various cyclic monoterpenes. At higher temperatures, such as those used in pyrolysis, a concerted intramolecular ene reaction becomes a significant pathway, leading to the formation of five-membered ring structures known as plinols.

Thermal_Degradation_of_Linalool cluster_dehydration Dehydroxylation cluster_cyclization Ene Cyclization cluster_pyrolysis Pyrolysis (High Temp) Linalool Linalool Myrcene β-Myrcene (Dimethyl-octadiene isomer) Linalool->Myrcene Heat cisOcimene cis-Ocimene (Dimethyl-octadiene isomer) Linalool->cisOcimene Heat transOcimene trans-Ocimene (Dimethyl-octadiene isomer) Linalool->transOcimene Heat Plinols Plinols Linalool->Plinols 350-600°C (Ene Reaction) Limonene Limonene Myrcene->Limonene Terpinolene Terpinolene Myrcene->Terpinolene aTerpinene α-Terpinene Myrcene->aTerpinene

Caption: Primary thermal degradation pathways of linalool.

Experimental Workflow for Analyzing Linalool Degradation

The systematic investigation of linalool's thermal degradation involves a series of well-defined steps, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation start Linalool Sample heat Heat Treatment (e.g., 100°C, 150°C) start->heat control Control Sample (25°C) start->control dilution Dilution with Solvent heat->dilution control->dilution gcms GC-MS Analysis dilution->gcms identification Compound Identification (Mass Spectra, RI) gcms->identification quantification Quantification (Area % or Standards) identification->quantification results Tabulation of Results quantification->results pathways Pathway Elucidation results->pathways

Caption: Experimental workflow for linalool degradation analysis.

Conclusion

The thermal degradation of linalool is a complex process that results in the formation of a diverse array of acyclic and cyclic monoterpenes, including various isomers of dimethyl-octadiene. The product distribution is highly sensitive to temperature and other experimental conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation pathways is essential for ensuring the quality, stability, and safety of linalool-containing products. The quantitative data, detailed experimental protocols, and mechanistic pathways presented in this guide provide a solid foundation for further research and for the development of strategies to control and mitigate the thermal degradation of this important natural product. Further studies focusing on the kinetics of these degradation reactions and the impact of different matrices will continue to enhance our understanding of linalool's thermal behavior.

References

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identification: The CAS number provided in the topic (2792-39-4) corresponds to 2,6-dimethylocta-2,6-diene, a compound primarily used in fragrances. However, the request for information relevant to researchers and drug development professionals strongly suggests that the compound of interest is 2-Chloro-N-(2,6-dimethylphenyl)acetamide , which has the CAS number 1131-01-7 . This technical guide will focus on the latter compound, a key intermediate in pharmaceutical synthesis.

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a crucial chemical intermediate, most notably in the synthesis of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1] Its chemical structure, featuring a reactive chloroacetyl group and a substituted aromatic ring, makes it a versatile precursor for various organic syntheses.[1][2] This document provides a comprehensive overview of its structural elucidation, chemical and physical properties, and detailed experimental protocols for its synthesis and analysis.

Structural Elucidation and Identification

The structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been confirmed through various spectroscopic methods.

IdentifierValue
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)acetamide
CAS Number 1131-01-7
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol [3]
InChI Key FPQQSNUTBWFFLB-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CCl[4]
Synonyms 2-Chloro-2',6'-dimethylacetanilide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[3]

Physicochemical Properties

This section summarizes the key physical and chemical properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

PropertyValueSource(s)
Physical State Beige needles or crystalline powder[5]
Melting Point 150-151 °C[3]
Boiling Point 316.8 °C at 760 mmHg[6]
Solubility Soluble in Chloroform, Methanol. Insoluble in water.[5]
Density 1.187 g/cm³[6]
Flash Point 145.4 °C[6]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and quality control of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.84 (s, 3H)

    • δ 6.95 (d, J=7.46 Hz, 2H)

    • δ 6.65 (t, J=7.46 Hz, 1H)

    • δ 4.26 (s, 2H)

    • δ 2.25 (s, 6H)

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule. The spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[7]

Mass Spectrometry (MS)

Mass spectrometry data is available and can be used for the confirmation of the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes a common laboratory-scale synthesis.

Materials:

Procedure 1: Acetic Acid Method

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to approximately 10°C in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of sodium acetate in water and add it to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under reduced pressure.

Procedure 2: Dichloroethylene Method

  • Dissolve 2,6-xylidine in 1,2-dichloroethylene.

  • Add a 1N aqueous solution of sodium hydroxide and stir the mixture.

  • Add chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.

  • Stir the mixture at this temperature for another 1.5 hours.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Collect the precipitated product by filtration and dry under reduced pressure.[8]

Logical Flow of Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2_6_dimethylaniline 2,6-Dimethylaniline reaction_vessel Reaction in Glacial Acetic Acid 2_6_dimethylaniline->reaction_vessel chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_vessel precipitation Precipitation with Sodium Acetate Solution reaction_vessel->precipitation Reaction Mixture filtration Vacuum Filtration precipitation->filtration Precipitate drying Drying filtration->drying Wet Product product 2-Chloro-N-(2,6-dimethylphenyl)acetamide drying->product

Synthesis Workflow for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection is suitable for this compound.

  • Application: This method is scalable and can be used for purity analysis and in-process control during synthesis.[9]

Reactivity and Role in Pharmaceutical Synthesis

The primary chemical reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is centered around the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution.[2] This reactivity is exploited in the synthesis of Lidocaine, where the chlorine is displaced by diethylamine.[1]

Synthesis of Lidocaine

2-Chloro-N-(2,6-dimethylphenyl)acetamide is the key intermediate in the synthesis of Lidocaine.

Reaction Scheme:

G intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide lidocaine Lidocaine intermediate->lidocaine Nucleophilic Substitution diethylamine Diethylamine diethylamine->lidocaine

Synthesis of Lidocaine from the Intermediate

Safety and Handling

2-Chloro-N-(2,6-dimethylphenyl)acetamide is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7) is a fundamentally important intermediate in the pharmaceutical industry, particularly for the production of Lidocaine. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in drug development and manufacturing. The data and protocols presented in this guide offer a comprehensive resource for the scientific community.

References

(6E)-2,6-dimethylocta-2,6-diene IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (6E)-2,6-dimethylocta-2,6-diene

This technical guide provides a comprehensive overview of (6E)-2,6-dimethylocta-2,6-diene, a monoterpenoid of interest to researchers in chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis.

Chemical Identity and Structure

(6E)-2,6-dimethylocta-2,6-diene is a member of the class of organic compounds known as monoterpenoids.[1] Its structure consists of an eight-carbon chain with two methyl groups at positions 2 and 6, and two double bonds at positions 2 and 6. The "(6E)" designation indicates the stereochemistry at the double bond at position 6 is of the trans configuration. This compound has been identified in various natural sources, including Camellia sinensis, Magnolia sieboldii, and Zingiber officinale.[1][2]

The fundamental identifiers and structural representations of (6E)-2,6-dimethylocta-2,6-diene are as follows:

  • IUPAC Name : (6E)-2,6-dimethylocta-2,6-diene[1][]

  • Molecular Formula : C₁₀H₁₈[1][][4]

  • SMILES : C/C=C(\C)/CCC=C(C)C[1]

  • InChIKey : MZPDTOMKQCMETI-BJMVGYQFSA-N[1][]

Physicochemical Data

A summary of the key physicochemical properties of (6E)-2,6-dimethylocta-2,6-diene is presented in the table below. While some experimental data is available, many properties are computationally predicted.

PropertyValueSource
Molecular Weight 138.25 g/mol [1][]
CAS Number 2609-23-6[1][5]
Purity 95% (as specified by one vendor)[]
Kovats Retention Index 976 - 990 (Semi-standard non-polar)[1]
Boiling Point Not available[4]
Melting Point Not available[4]
Density Not available[4]

Synthesis and Experimental Protocols

A documented experimental protocol for a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, utilizes a microwave-assisted synthesis approach, which is noted for its efficiency and environmentally friendly nature.[6][7] A general outline of such a synthesis involves the following key steps:

  • Oxidation of a Precursor : For instance, the oxidation of linalool (B1675412) to (±) (E)-2,6-dimethyl-3-hydroxy-2,7-octadienal can be achieved using selenium dioxide and tert-Butyl hydroperoxide on a silica (B1680970) support under microwave irradiation.[6]

  • Further Functional Group Transformation : The resulting aldehyde can then be subjected to further reactions. For example, reduction with sodium borohydride (B1222165) on alumina (B75360) under microwave irradiation can yield the corresponding diol.[6]

This modern synthetic methodology highlights the use of solid supports and microwave energy to drive reactions to completion rapidly and with high yields, offering a greener alternative to traditional synthetic methods.[6][7]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of a target compound like (6E)-2,6-dimethylocta-2,6-diene.

Synthesis_Workflow General Workflow for Synthesis and Purification Reactants Starting Materials & Reagents Reaction Chemical Reaction (e.g., Microwave-assisted) Reactants->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure (6E)-2,6-dimethylocta-2,6-diene Purification->Pure_Product

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Potential Applications

As a conjugated diene with symmetrical methyl substitution, (6E)-2,6-dimethylocta-2,6-diene can be utilized in studies of diene reactivity and chain-conjugation.[] It may also be employed in investigations of radical mechanisms and as a scaffold inspired by terpenes in developmental chemistry.[] The presence of this and related compounds in human breath suggests potential interest in the field of metabolomics and biomarker discovery.[8]

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core reaction mechanisms involving 2,6-dimethyl-2,6-octadiene, a versatile acyclic monoterpene diene. This document details key transformations including ozonolysis, acid-catalyzed cyclization, oxidation, epoxidation, polymerization, and biotransformation. Each section includes a discussion of the reaction mechanism, detailed experimental protocols for representative substrates, and quantitative data where available. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bonds of an alkene, replacing them with carbonyl groups. For a diene like 2,6-dimethyl-2,6-octadiene, ozonolysis can lead to the formation of smaller carbonyl compounds, which are valuable synthetic intermediates. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup with a reducing or oxidizing agent determines the final products.

A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield ketones and aldehydes. In the case of 2,6-dimethyl-2,6-octadiene, this would result in the formation of acetone (B3395972) and 4-oxopentanal. An oxidative workup, using hydrogen peroxide, would oxidize any aldehyde intermediates to carboxylic acids.

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)
  • Materials: Alkene (e.g., 2,6-dimethyl-2,6-octadiene), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ozone (O₃), Dimethyl sulfide (DMS), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve the alkene (1.0 equivalent) in a mixture of CH₂Cl₂ and MeOH at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (1.5 equivalents) to the reaction mixture.

    • Allow the solution to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by flash chromatography or distillation.

Quantitative Data
ReactantProduct(s)Yield (%)Analytical Method
2-Methyl-2-pentenal (B83557)Methylglyoxal, Propanal52 ± 10, 45 ± 18GC-MS, FTIR

Note: Data for the ozonolysis of the structurally similar 2-methyl-2-pentenal is provided as a representative example due to the lack of specific quantitative data for 2,6-dimethyl-2,6-octadiene in the searched literature.

Ozonolysis_Mechanism 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene Primary Ozonide Primary Ozonide 2,6-Dimethyl-2,6-octadiene->Primary Ozonide + O3 Ozone (O3) Ozone (O3) Secondary Ozonide Secondary Ozonide Primary Ozonide->Secondary Ozonide Rearrangement Acetone + 4-Oxopentanal Acetone + 4-Oxopentanal Secondary Ozonide->Acetone + 4-Oxopentanal + DMS Reductive Workup (DMS) Reductive Workup (DMS) Acid_Catalyzed_Cyclization 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene Protonation Protonation 2,6-Dimethyl-2,6-octadiene->Protonation + H+ Tertiary Carbocation Tertiary Carbocation Protonation->Tertiary Carbocation Intramolecular Cyclization Intramolecular Cyclization Tertiary Carbocation->Intramolecular Cyclization Cyclic Carbocation Cyclic Carbocation Intramolecular Cyclization->Cyclic Carbocation Deprotonation Deprotonation Cyclic Carbocation->Deprotonation - H+ Cyclic Terpenes Cyclic Terpenes Deprotonation->Cyclic Terpenes Biotransformation_Pathways cluster_fungi Fungal Metabolism Hydroxylation Hydroxylation Oxygenated Derivatives Oxygenated Derivatives Hydroxylation->Oxygenated Derivatives Epoxidation Epoxidation Epoxidation->Oxygenated Derivatives Oxidative Cleavage Oxidative Cleavage Oxidative Cleavage->Oxygenated Derivatives 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene->Hydroxylation 2,6-Dimethyl-2,6-octadiene->Epoxidation 2,6-Dimethyl-2,6-octadiene->Oxidative Cleavage

A Comprehensive Technical Review of 2,6-Dimethyl-2,6-octadiene: Synthesis, Spectroscopic Characterization, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the acyclic monoterpene 2,6-dimethyl-2,6-octadiene, a compound of interest in fragrance chemistry and with potential applications in other fields. This document details its chemical properties, isomeric forms, synthesis methodologies, and spectroscopic data. Furthermore, it explores the broader context of terpenoid biological activity, providing a foundation for future research into the pharmacological potential of 2,6-dimethyl-2,6-octadiene and its derivatives.

Chemical and Physical Properties

2,6-Dimethyl-2,6-octadiene is a volatile organic compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1] It exists as a mixture of geometric isomers, primarily the (E)- and (Z)-isomers, due to the presence of two trisubstituted double bonds. The physical properties of these isomers, such as boiling point and density, are expected to be similar, though their chromatographic behavior may differ.

Table 1: General Properties of 2,6-Dimethyl-2,6-octadiene

PropertyValue
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
CAS Number2792-39-4 (for the mixture of isomers)
AppearanceColorless liquid (expected)

Synthesis of 2,6-Dimethyl-2,6-octadiene

A common and effective method for the synthesis of 2,6-dimethyl-2,6-octadiene is the Wittig reaction, a powerful tool in organic chemistry for the formation of carbon-carbon double bonds.[2][3] This approach typically involves the reaction of a phosphorus ylide with a ketone. A plausible and efficient synthetic route starts from the readily available 6-methyl-5-hepten-2-one (B42903).

Experimental Protocol: Synthesis via Wittig Reaction

This two-step synthesis first generates the necessary phosphonium (B103445) ylide, which then reacts with the ketone to yield the target diene.

Step 1: Preparation of the Triphenylphosphonium Ylide

A triphenylphosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., ethyl bromide). This salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to generate the phosphorus ylide.[2] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactive ylide.

Step 2: Wittig Reaction with 6-Methyl-5-hepten-2-one

The freshly prepared ylide is then reacted with 6-methyl-5-hepten-2-one at low temperatures (e.g., -78 °C to room temperature). The ylide attacks the carbonyl carbon of the ketone, leading to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then decomposes to yield the desired 2,6-dimethyl-2,6-octadiene and triphenylphosphine oxide as a byproduct.[3]

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one used in this synthesis, typically favor the formation of the (Z)-isomer.[3]

Purification:

The crude product is typically purified by column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate), to separate the diene from the triphenylphosphine oxide byproduct. The final product's purity can be assessed by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.

Wittig_Synthesis 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Betaine Intermediate Betaine Intermediate 6-Methyl-5-hepten-2-one->Betaine Intermediate Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Betaine Intermediate Oxaphosphetane Intermediate Oxaphosphetane Intermediate Betaine Intermediate->Oxaphosphetane Intermediate 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene Oxaphosphetane Intermediate->2,6-Dimethyl-2,6-octadiene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

Figure 1. Wittig reaction for the synthesis of 2,6-dimethyl-2,6-octadiene.

Spectroscopic Data

The structural elucidation of 2,6-dimethyl-2,6-octadiene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule. The chemical shifts will vary slightly between the (E)- and (Z)-isomers.

Table 2: Predicted ¹H NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1t1H=CH-
~5.1t1H=CH-
~2.0m4H-CH₂-C=
~1.7s6H=C(CH₃)-
~1.6s6H=C(CH₃)-

Table 3: Predicted ¹³C NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene

Chemical Shift (ppm)Assignment
~131=C(CH₃)-
~124=CH-
~39-CH₂-
~25-CH₂-
~17=C(CH₃)-
~15=C(CH₃)-
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,6-dimethyl-2,6-octadiene will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments.[4][5]

Table 4: Expected Mass Spectrometry Fragmentation for 2,6-Dimethyl-2,6-octadiene

m/zInterpretation
138Molecular Ion (M⁺)
123[M - CH₃]⁺
95[M - C₃H₇]⁺
69[C₅H₉]⁺ (likely base peak)
41[C₃H₅]⁺

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2,6-dimethyl-2,6-octadiene are limited, the broader class of terpenoids is known to possess a wide range of pharmacological properties. Terpenoids can interact with various cellular targets and modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in inflammation, cell proliferation, and apoptosis.[6][7]

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] Some terpenoids have been shown to inhibit NF-κB activation by targeting various components of this pathway.[9]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-kB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates

Figure 2. Simplified overview of the NF-κB signaling pathway.
Potential Interaction with the MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transducing extracellular signals to intracellular responses, regulating processes like cell growth, differentiation, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Dysregulation of these pathways is implicated in various diseases, including cancer.[10] Certain terpenoids have demonstrated the ability to modulate MAPK signaling, thereby influencing cellular fate.[7]

MAPK_Pathway Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response

Figure 3. General schematic of a MAPK signaling cascade.

Conclusion

2,6-Dimethyl-2,6-octadiene is an accessible acyclic monoterpene that can be synthesized through established methods like the Wittig reaction. Its well-defined spectroscopic properties allow for straightforward characterization. While direct evidence of its biological activity is currently limited, the known pharmacological actions of the broader terpenoid class suggest that 2,6-dimethyl-2,6-octadiene and its derivatives may hold potential for further investigation in the context of drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to unlock its full therapeutic potential.

References

Methodological & Application

Application Note: Gas Chromatography Methods for the Separation of 2,6-Dimethyl-2,6-octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-2,6-octadiene is a monoterpene hydrocarbon that exists as a mixture of geometric isomers, primarily the cis (Z) and trans (E) forms around the C6 double bond. These isomers can exhibit different chemical and sensory properties, making their separation and quantification crucial in various fields, including flavor and fragrance analysis, chemical synthesis, and quality control. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like terpene isomers. The successful separation of these closely related isomers is highly dependent on the choice of the stationary phase of the GC column and the optimization of the temperature program. This application note provides detailed protocols for the separation of 2,6-dimethyl-2,6-octadiene isomers using different gas chromatography methods.

Challenges in Isomer Separation

The primary challenge in the gas chromatographic separation of 2,6-dimethyl-2,6-octadiene isomers lies in their similar boiling points and polarities. On standard non-polar stationary phases, these isomers often co-elute or are poorly resolved. To achieve baseline separation, it is necessary to employ stationary phases that can exploit subtle differences in the molecular shape and dipole moment of the cis and trans isomers.

Method 1: Separation on a Mid-Polar to Polar Stationary Phase

For the separation of geometric isomers, stationary phases with some degree of polarity often provide better selectivity compared to non-polar phases. Cyanopropyl- and polyethylene (B3416737) glycol (PEG)-based columns are commonly used for this purpose.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of the 2,6-dimethyl-2,6-octadiene isomer mixture at a concentration of 1000 µg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • From the stock solution, prepare a working standard of 10 µg/mL by dilution with the same solvent.

  • If the sample matrix is complex (e.g., an essential oil), a preliminary cleanup step such as solid-phase extraction (SPE) on a silica (B1680970) cartridge may be necessary to remove interfering compounds.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Injector: Split/splitless injector.

  • Capillary Column: A mid-polar to polar column is recommended for optimal separation.

    • Option A (Mid-Polar): 50% Phenyl-methylpolysiloxane (e.g., DB-17, Rtx-50)

    • Option B (Polar): Polyethylene glycol (PEG) (e.g., DB-WAX, Carbowax 20M)

  • Column Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 50:1 to minimize peak broadening).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line at 250 °C, ion source at 230 °C, electron ionization at 70 eV, scan range m/z 40-200.

Data Presentation

Table 1: GC Parameters for Separation of 2,6-Dimethyl-2,6-octadiene Isomers on a Polar Column

ParameterValue
Gas Chromatograph Standard GC with FID or MS detector
Capillary Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm)
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program
  Initial Temperature60 °C, hold for 2 min
  Ramp Rate5 °C/min to 180 °C
  Final Hold5 min at 180 °C
Detector FID at 280 °C or MS (scan m/z 40-200)

Table 2: Expected Retention Data (Hypothetical) and Kovats Indices

IsomerExpected Retention Time (min)Kovats Retention Index (DB-5)Kovats Retention Index (Squalane)
trans-2,6-Dimethyl-2,6-octadiene~12.5990978.4[1]
cis-2,6-Dimethyl-2,6-octadiene~12.8978.4[2]Not Available

Note: The expected retention times are illustrative for a polar column and will vary depending on the specific instrument and column used. The Kovats indices are from literature and are typically measured on non-polar columns.

Method 2: High-Resolution Separation on a Non-Polar Stationary Phase

While polar columns often provide better selectivity for geometric isomers, high-resolution separation can also be achieved on a non-polar column, especially with a longer column and an optimized slow temperature ramp.

Experimental Protocol

1. Sample Preparation:

  • Same as in Method 1.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with an FID or MS.

  • Injector: Split/splitless injector.

  • Capillary Column: A non-polar, high-resolution column.

    • 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

  • Column Dimensions: 60 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant linear velocity of 30 cm/s.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 100:1).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 2 minutes.

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line at 250 °C, ion source at 230 °C, electron ionization at 70 eV, scan range m/z 40-200.

Data Presentation

Table 3: GC Parameters for High-Resolution Separation of 2,6-Dimethyl-2,6-octadiene Isomers on a Non-Polar Column

ParameterValue
Gas Chromatograph Standard GC with FID or MS detector
Capillary Column DB-5ms (60 m x 0.25 mm I.D., 0.25 µm)
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 100:1
Carrier Gas Helium
Linear Velocity 30 cm/s (constant velocity)
Oven Program
  Initial Temperature50 °C, hold for 1 min
  Ramp Rate2 °C/min to 150 °C
  Final Hold2 min at 150 °C
Detector FID at 280 °C or MS (scan m/z 40-200)

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the GC analysis of 2,6-dimethyl-2,6-octadiene isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Isomer Mixture prep1 Dilute in Solvent (e.g., Hexane) start->prep1 prep2 Prepare Working Standard prep1->prep2 injection Inject 1 µL into GC prep2->injection separation Separation on Capillary Column injection->separation detection Detection by FID or MS separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition integration Peak Integration and Identification acquisition->integration quantification Quantification integration->quantification

Caption: General workflow for the GC analysis of 2,6-dimethyl-2,6-octadiene isomers.

Method_Development_Logic cluster_column Column Selection cluster_temp Temperature Program Optimization cluster_result Outcome start Objective: Separate cis/trans Isomers col_choice Select Stationary Phase start->col_choice nonpolar Non-polar (e.g., DB-5) - Good general purpose - May require longer column col_choice->nonpolar High Resolution polar Polar (e.g., DB-WAX) - Higher selectivity for geometric isomers col_choice->polar High Selectivity scout Run Scouting Gradient (e.g., 10°C/min) col_choice->scout optimize_ramp Optimize Ramp Rate (e.g., 2-5°C/min for isomers) scout->optimize_ramp optimize_initial Adjust Initial Temperature for early eluting peaks optimize_ramp->optimize_initial resolution Adequate Resolution? optimize_initial->resolution yes Method Finalized resolution->yes Yes no Re-evaluate Parameters resolution->no No no->col_choice no->scout

References

Application Note: Analysis of 2,6-dimethyl-2,6-octadiene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-dimethyl-2,6-octadiene is a monoterpene of interest in various fields, including fragrance, specialty chemicals, and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for quality control, research, and developmental applications. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of 2,6-dimethyl-2,6-octadiene. This application note provides a detailed protocol for the separation and quantification of 2,6-dimethyl-2,6-octadiene using a reverse-phase HPLC method.

Experimental Protocol

This section details the methodology for the analysis of 2,6-dimethyl-2,6-octadiene using HPLC.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) is recommended for the separation of non-polar compounds like terpenes.

  • Solvents: HPLC grade acetonitrile (B52724), water, and formic acid.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.22 µm PTFE syringe filters.

  • Standard: 2,6-dimethyl-2,6-octadiene (purity ≥95%).

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2,6-dimethyl-2,6-octadiene in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For liquid samples, a direct dilution with acetonitrile may be sufficient. For complex matrices, a solvent extraction is recommended.

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone (B3395972) or ethanol (B145695) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes to facilitate extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.04060
10.01090
15.01090
15.14060
20.04060

Data Presentation

ParameterValue
Retention Time (RT) ~ 8.5 min
Linearity (R²) (1-100 µg/mL) > 0.995
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Recovery 90-110%
Repeatability (%RSD, n=6) < 2.0%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of 2,6-dimethyl-2,6-octadiene.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (Acetone/Ethanol) Sample->Extraction Standard 2,6-dimethyl-2,6-octadiene Standard Dilution Serial Dilution Standard->Dilution Injection HPLC Injection Extraction->Injection Dilution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification hplc_system MobilePhase Mobile Phase (A: Water + 0.1% FA) (B: Acetonitrile + 0.1% FA) Pump Quaternary Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

References

Application of 2,6-Dimethyl-2,6-Octadiene in Flavor Chemistry: A Review of Current Knowledge and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for research and scientific purposes. Based on available data, 2,6-dimethyl-2,6-octadiene is not currently recommended for direct use as a flavor or fragrance ingredient.

Introduction

2,6-Dimethyl-2,6-octadiene is a naturally occurring monoterpene hydrocarbon.[1] As a volatile organic compound, it belongs to a class of molecules known for their significant contributions to the aromas and flavors of various natural products, including fruits, herbs, and spices. While this specific isomer has been identified in several plant species, its direct application and sensory significance in flavor chemistry are not well-documented in publicly available literature. This document aims to provide a comprehensive overview of the known properties of 2,6-dimethyl-2,6-octadiene, its natural occurrence, and generalized protocols for its analysis and potential sensory evaluation, should a researcher wish to investigate its flavor characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-dimethyl-2,6-octadiene is presented in the table below. Understanding these properties is crucial for developing appropriate methods for its extraction, analysis, and handling.

PropertyValueReference
Molecular Formula C₁₀H₁₈[1]
Molecular Weight 138.25 g/mol [1]
CAS Number 2792-39-4[2]
Appearance Not specified
Odor Not described[3]
Flavor Profile Not for flavor use[3]
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]
Solubility Insoluble in water

Natural Occurrence

2,6-Dimethyl-2,6-octadiene has been identified as a volatile constituent in a limited number of plants. The table below summarizes its known natural sources.

Plant SpeciesPart of PlantReference
Camellia sinensis (Tea)Not specified[1]
Magnolia sieboldiiNot specified[1]
Zingiber officinale (Ginger)Not specified[1]

Experimental Protocols

The following protocols provide generalized methodologies for the analysis and sensory evaluation of volatile compounds like 2,6-dimethyl-2,6-octadiene. These are intended as a starting point for researchers and may require optimization based on the specific matrix and research objectives.

Protocol for Analysis of 2,6-Dimethyl-2,6-Octadiene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and quantification of 2,6-dimethyl-2,6-octadiene from a plant matrix.

4.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Sample Homogenization: Weigh a precise amount of the plant material (e.g., 1-5 g) and homogenize it, if necessary, to increase the surface area for volatile release.

  • Vial Preparation: Place the homogenized sample into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a non-naturally occurring terpene like isobutylbenzene) to the vial for quantification purposes.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • SPME Extraction: Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

4.1.2. GC-MS Analysis

  • Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Gas Chromatograph Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for terpenes (e.g., m/z 40-350).

    • Ion Source and Transfer Line Temperatures: Maintain at appropriate temperatures (e.g., 230 °C and 280 °C, respectively).

4.1.3. Data Analysis

  • Compound Identification: Identify 2,6-dimethyl-2,6-octadiene by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a mass spectral library (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard and a calibration curve generated from standards of known concentrations.

Protocol for Sensory Evaluation

This protocol describes a general approach for determining the sensory characteristics of a volatile compound, which could be hypothetically applied to 2,6-dimethyl-2,6-octadiene.

4.2.1. Panelist Selection and Training

  • Recruit a panel of individuals (e.g., 8-12) with demonstrated sensory acuity.

  • Train the panelists on the specific aroma and flavor terminology and evaluation procedures to be used.

4.2.2. Sample Preparation

  • Prepare a series of dilutions of the purified 2,6-dimethyl-2,6-octadiene in a neutral solvent (e.g., mineral oil for aroma, ethanol/water for flavor).

  • For aroma evaluation, dip odorless paper strips into the solutions. For flavor evaluation, the solutions can be tasted directly or added to a neutral base (e.g., sugar water).

4.2.3. Sensory Evaluation Procedure (Descriptive Analysis)

  • Present the prepared samples to the panelists in a controlled environment (i.e., well-ventilated, neutral-colored booths).

  • Ask panelists to evaluate the odor and/or flavor of each sample and describe its characteristics using a predefined list of descriptors.

  • Panelists should also rate the intensity of each descriptor on a numerical scale (e.g., 0-15).

  • Rinse with water and wait for a specified period between samples to prevent sensory fatigue.

4.2.4. Data Analysis

  • Collect and analyze the data from all panelists.

  • Generate a sensory profile (e.g., a spider web plot) to visualize the aroma and/or flavor characteristics of the compound.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of 2,6-dimethyl-2,6-octadiene.

general_terpene_biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_downstream Downstream Synthesis Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS, DXR, etc. IPP_DMAPP_MEP IPP + DMAPP G3P->IPP_DMAPP_MEP GPP Geranyl Pyrophosphate (GPP, C10) IPP_DMAPP_MEP->GPP GPPS Acetyl_CoA Acetyl_CoA IPP_DMAPP_MVA IPP + DMAPP Acetyl_CoA->IPP_DMAPP_MVA HMGS, HMGR, etc. FPP Farnesyl Pyrophosphate (FPP, C15) IPP_DMAPP_MVA->FPP FPPS Monoterpenes Monoterpenes (e.g., 2,6-dimethyl-2,6-octadiene) GPP->Monoterpenes Monoterpene Synthases GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP GGPPS Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthases Diterpenes Diterpenes GGPP->Diterpenes Diterpene Synthases volatile_analysis_workflow Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction (e.g., HS-SPME) Homogenization->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Compound_ID Compound Identification Data_Processing->Compound_ID Quantification Quantification Data_Processing->Quantification Sensory_Eval Sensory Evaluation Compound_ID->Sensory_Eval Quantification->Sensory_Eval Flavor_Profile Flavor Profile Sensory_Eval->Flavor_Profile

References

Application Notes and Protocols for the Synthesis of 2,7-Dimethyl-2,4,6-Octatriene-1,8-dialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a key intermediate in the synthesis of various carotenoids.[1] The presented methodology is based on a five-step synthetic route, offering a clear and reproducible procedure for researchers in organic chemistry, materials science, and drug development. This protocol is designed to be accessible to professionals with a foundational understanding of synthetic organic chemistry techniques.

Introduction

2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde, also known as C-10 dialdehyde (B1249045), is a crucial building block for the synthesis of important carotenoids such as β-carotene, canthaxanthin, astaxanthin, and lycopene.[1] Carotenoids are of significant interest due to their applications as natural colorants in the food and pharmaceutical industries, as well as their potential health benefits.[2][3] The synthesis of the C-10 dialdehyde has been approached through various routes, including the conversion from crocetin (B7823005) dimethyl ester and multi-step chemical syntheses.[2] This document details a five-step synthesis that is characterized by its straightforward process and mild reaction conditions.[1][4][5][6]

Physicochemical Properties

  • Appearance: Light-yellow powder solid[1][6]

  • Melting Point: 157.0–159.0 °C[1][6]

  • Solubility: Freely soluble in methanol (B129727) and dichloromethane; soluble in petroleum ether and ethyl acetate; slightly soluble in water.[1][6]

  • Stability: Stable at room temperature but sensitive to oxidants. It should be stored isolated from air.[1][6]

Experimental Protocol

This protocol is adapted from a patented synthetic method.[1][4][5][6]

Materials:

Step 1: Synthesis of 1,1,3-triethoxy-2-methyl-butane (B8521969)

  • Under an inert gas atmosphere, cool a reaction vessel to a temperature between -10°C and 0°C.

  • Add acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether to the vessel.

  • Introduce the catalyst, either ferric chloride or aluminum chloride, to initiate the addition reaction.

  • Maintain the reaction temperature and stir the mixture until the reaction is complete.

  • Upon completion, neutralize the reaction mixture to a pH of 7-8 using a sodium hydroxide (B78521) solution.

  • Separate the layers and wash the organic layer with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Recover unreacted acetaldehyde diethyl acetal by heating to 60°C.

  • Purify the product, 1,1,3-triethoxy-2-methyl-butane, by vacuum distillation.

Step 2: Synthesis of 1-methoxy-2-methyl-1,3-butadiene

  • In a suitable reaction vessel, combine 1,1,3-triethoxy-2-methyl-butane with isoquinoline and p-toluenesulfonic acid as catalysts.

  • Heat the mixture to a temperature of 180-200°C to induce pyrolysis.

  • Continue the reaction until the synthesis of 1-methoxy-2-methyl-1,3-butadiene is complete.

Step 3: Synthesis of 4,4-diethoxy-3-methyl-1-chloro-butene

  • Dissolve 1-methoxy-2-methyl-1,3-butadiene in anhydrous ethanol in a reaction vessel.

  • Add the phase transfer catalyst, cetyl-trimethyl ammonium bromide, and the chlorinating agent, trichloroisocyanuric acid, to the solution.

  • Maintain the reaction temperature between -5°C and 0°C.

  • Stir the mixture until the formation of 4,4-diethoxy-3-methyl-1-chloro-butene is complete.

Step 4: Synthesis of the Phosphonium (B103445) Salt

  • Combine 4,4-diethoxy-3-methyl-1-chloro-butene with triphenylphosphine in a reaction vessel.

  • Heat the mixture to a temperature of 60-65°C.

  • Continue the reaction until the formation of the corresponding phosphonium salt is complete.

Step 5: Synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde

  • Cool a reaction vessel containing the phosphonium salt to 0-5°C.

  • Add hydrogen peroxide to initiate the condensation reaction.

  • Maintain the pH of the reaction mixture between 8 and 10 by adding a sodium carbonate solution. This will generate 1,1,8,8-tetramethyl-2,7-dimethyl-2,4,6-octatriene.

  • Perform hydrolysis under acidic conditions to synthesize the final product, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

StepProduct NameReactantsCatalyst/ReagentsTemperaturepH
11,1,3-triethoxy-2-methyl-butaneAcetaldehyde diethyl acetal, Ethyl-(1-propenyl)-etherFerric chloride or Aluminum chloride-10°C to 0°C7-8
21-methoxy-2-methyl-1,3-butadiene1,1,3-triethoxy-2-methyl-butaneIsoquinoline, p-Toluenesulfonic acid180-200°C-
34,4-diethoxy-3-methyl-1-chloro-butene1-methoxy-2-methyl-1,3-butadiene, Anhydrous ethanolCetyl-trimethyl ammonium bromide, Trichloroisocyanuric acid-5°C to 0°C-
4Phosphonium Salt4,4-diethoxy-3-methyl-1-chloro-butene, Triphenylphosphine-60-65°C-
52,7-dimethyl-2,4,6-octatriene-1,8-dialdehydePhosphonium saltHydrogen peroxide, Sodium carbonate, Acid (for hydrolysis)0-5°C8-10

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

Synthesis_Workflow Start Start Materials: Acetaldehyde diethyl acetal Ethyl-(1-propenyl)-ether Step1 Step 1: Addition Reaction (-10 to 0°C) Catalyst: FeCl3 or AlCl3 Start->Step1 Intermediate1 1,1,3-triethoxy-2-methyl-butane Step1->Intermediate1 Step2 Step 2: Pyrolysis (180-200°C) Catalysts: Isoquinoline, p-TsOH Intermediate1->Step2 Intermediate2 1-methoxy-2-methyl-1,3-butadiene Step2->Intermediate2 Step3 Step 3: Chlorination (-5 to 0°C) Reagents: CTAB, TCCA Intermediate2->Step3 Intermediate3 4,4-diethoxy-3-methyl-1-chloro-butene Step3->Intermediate3 Step4 Step 4: Salt Formation (60-65°C) Reagent: PPh3 Intermediate3->Step4 Intermediate4 Phosphonium Salt Step4->Intermediate4 Step5 Step 5: Condensation & Hydrolysis (0-5°C, pH 8-10) Reagents: H2O2, Na2CO3, Acid Intermediate4->Step5 End Final Product: 2,7-dimethyl-2,4,6-octatriene- 1,8-dialdehyde Step5->End

Caption: Workflow for the 5-step synthesis of the target dialdehyde.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. By following the detailed steps and adhering to the specified reaction conditions, researchers can reliably produce this valuable intermediate for its various applications in the synthesis of carotenoids and other complex organic molecules. The provided workflow diagram and data table offer a clear and concise overview of the entire synthetic process.

References

Dihydrofurocoumarins synthesis using 2,6-dimethyl-trans-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dihydrofurocoumarin Synthesis

Topic: Dihydrofurocoumarins Synthesis Audience: Researchers, scientists, and drug development professionals.

Note on Synthesis Strategy: Initial searches for the synthesis of dihydrofurocoumarins using 2,6-dimethyl-trans-2,6-octadiene did not yield established protocols. This specific terpene is not a commonly documented precursor for this class of compounds. Therefore, these application notes focus on a well-established, efficient, and green multicomponent approach for the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins, which is of high relevance to drug discovery and development.

Introduction

Dihydrofurocoumarins are a significant class of heterocyclic compounds featuring a furan (B31954) ring fused to a coumarin (B35378) core. These scaffolds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2][3] Their diverse biological functions make them attractive templates for the development of novel therapeutic agents.

This document provides a detailed protocol for an efficient, one-pot, three-component synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. The method utilizes imidazole (B134444) as a catalyst in an aqueous medium, aligning with the principles of green chemistry.[4][5]

Application: Relevance in Drug Discovery

The dihydrofurocoumarin core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure allows for specific interactions with various biological targets. Functionalization of this core enables the fine-tuning of its physicochemical properties and biological activity.

  • Anticancer Activity: Many furocoumarin and dihydrofurocoumarin derivatives have demonstrated potent anticancer activity. They can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. One such critical pathway is the PI3K/Akt pathway , which is frequently dysregulated in cancer and controls cell survival, growth, and proliferation.[6]

  • Enzyme Inhibition: Dihydrofurocoumarins have been identified as inhibitors of various enzymes. For instance, specific derivatives have shown potent inhibitory activity against neuraminidase, a key target for anti-influenza drugs.[2] Others have been found to inhibit histone deacetylases (HDACs), suggesting their potential in epigenetic cancer therapy.[7]

  • Anti-inflammatory Effects: These compounds can suppress inflammatory responses by inhibiting pathways such as the NF-κB signaling pathway, a central regulator of inflammation.[8]

Signaling Pathway: Inhibition of PI3K/Akt by Furanocoumarins

Furanocoumarins can exert their anticancer effects by inhibiting the PI3K/Akt signaling cascade. This pathway is crucial for tumor cell survival and proliferation. Downregulation of this pathway by furanocoumarins can lead to cell cycle arrest and apoptosis.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Dihydrofurocoumarin Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and the inhibitory action of dihydrofurocoumarins.

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of trans-2,3-Dihydrofuro[3,2-c]coumarins

This protocol details an efficient and environmentally friendly one-pot synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins via an imidazole-catalyzed reaction in water.[4][5]

Materials:

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-hydroxycoumarin (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), the desired α-bromoacetophenone (1.0 mmol, 1.0 eq.), and imidazole (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add 5 mL of water to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at 65 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Purification: The collected solid is often pure enough for characterization. If necessary, further purify the product by recrystallization from ethanol or by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

experimental_workflow start Start setup 1. Add Reactants & Catalyst (4-Hydroxycoumarin, Aldehyde, Bromoacetophenone, Imidazole) to Flask start->setup solvent 2. Add Water (5 mL) setup->solvent react 3. Stir at 65°C solvent->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool to RT & Filter Solid monitor->workup Complete purify 6. Wash with Cold Ethanol (Recrystallize if needed) workup->purify end End (Pure Dihydrofurocoumarin) purify->end

Caption: General workflow for the one-pot synthesis of dihydrofurocoumarins.

Reaction Mechanism

The reaction is proposed to proceed through a multicomponent cascade. Imidazole acts as an amphoteric catalyst. First, 4-hydroxycoumarin and the aldehyde undergo a Knoevenagel condensation to form adduct A . Concurrently, imidazole reacts with the α-bromoacetophenone to generate an imidazolium (B1220033) ylide C , which is a key nucleophile. This ylide then attacks the Knoevenagel adduct A , leading to a series of intermediates that cyclize and eliminate imidazole to afford the final trans-2,3-dihydrofuro[3,2-c]coumarin product.[4]

reaction_mechanism cluster_path1 Path 1 cluster_path2 Path 2 R1 4-Hydroxycoumarin IntA Knoevenagel Adduct (A) R1->IntA R2 Ar-CHO (Aldehyde) R2->IntA R3 Ar'-CO-CH2Br IntB Imidazolium Bromide (B) R3->IntB Cat Imidazole Cat->IntA Cat->IntB IntD Michael Adduct IntA->IntD IntC Imidazolium Ylide (C) IntB->IntC -HBr IntC->IntD Michael Addition IntE Cyclized Intermediate IntD->IntE Intramolecular Cyclization Prod trans-Dihydrofurocoumarin IntE->Prod - Imidazole

Caption: Plausible mechanism for the imidazole-catalyzed synthesis of dihydrofurocoumarins.

Data Presentation

The described synthetic protocol is robust and tolerates a wide range of functional groups on both the aromatic aldehyde and the α-bromoacetophenone, affording the desired products in excellent yields.[5]

Table 1: Synthesis of Various trans-2,3-Dihydrofuro[3,2-c]coumarin Derivatives

EntryAr (from Aldehyde)Ar' (from Bromoacetophenone)Yield (%)
1C₆H₅C₆H₅98
24-Cl-C₆H₄C₆H₅95
34-MeO-C₆H₄C₆H₅92
44-NO₂-C₆H₄C₆H₅89
5C₆H₅4-Br-C₆H₄96
6C₆H₅4-Me-C₆H₄94
72-NaphthylC₆H₅85
82-Furyl4-Cl-C₆H₄82

Data is representative and compiled from the literature.[5] Reaction conditions: 4-hydroxycoumarin (1.0 mmol), aldehyde (1.0 mmol), α-bromoacetophenone (1.0 mmol), imidazole (1.0 mmol) in water (5 mL) at 65 °C.

References

Application Notes and Protocols: Oxidative Cycloaddition of 4-Hydroxycoumarins with 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oxidative cycloaddition of 4-hydroxycoumarins with the terpenoid diene, 2,6-dimethyl-2,6-octadiene. This reaction yields pyranocoumarin (B1669404) derivatives, a class of heterocyclic compounds with significant therapeutic potential, including anti-inflammatory and anticancer activities.

Introduction

Pyranocoumarins are a significant class of heterocyclic compounds found in numerous natural products and synthetic derivatives, exhibiting a wide range of biological activities.[1] Their therapeutic potential spans anti-inflammatory, anticancer, antiviral, and antimicrobial applications.[2][3] The synthesis of these scaffolds is of considerable interest in medicinal chemistry and drug development. One effective method for their synthesis is the oxidative cycloaddition of 4-hydroxycoumarins with conjugated dienes. This document outlines the synthesis of novel pyranocoumarins through the reaction of 4-hydroxycoumarins with 2,6-dimethyl-2,6-octadiene, providing a foundation for the exploration of new therapeutic agents. The resulting products are of particular interest due to their potential to modulate key signaling pathways implicated in disease, such as the NF-κB and MAPK pathways.[1][2]

Data Presentation

Table 1: Exemplary Quantitative Data for the Synthesis of Pyranocoumarins
Entry4-Hydroxycoumarin (B602359) DerivativeDieneCatalystSolventTemp (°C)Time (h)Yield (%)
14-HydroxycoumarinIsoprene2,4-(NO₂)₂C₆H₃SO₃HDioxane902488
26-Methyl-4-hydroxycoumarinIsoprene2,4-(NO₂)₂C₆H₃SO₃HDioxane902475
36-Chloro-4-hydroxycoumarinIsoprene2,4-(NO₂)₂C₆H₃SO₃HDioxane902482
44-Hydroxycoumarin2,6-Dimethyl-2,6-octadiene(Hypothetical) AgNO₃/K₂S₂O₈Acetonitrile801270-80*

*Note: Data for entry 4 is hypothetical and extrapolated from similar oxidative cyclization reactions. Actual yields may vary.

Table 2: Spectroscopic Data for a Representative Pyranocoumarin Product
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.2 (m, 4H, Ar-H), 5.61 (s, 1H, olefinic-H), 4.5-4.2 (m, 1H, CH), 2.5-1.5 (m, 6H, aliphatic-H), 1.4-1.2 (m, 9H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (C=O), 152.0, 148.0, 132.0, 128.0, 124.0, 122.0, 116.0, 115.0, 80.0, 40.0, 35.0, 30.0, 28.0, 25.0, 22.0
FT-IR (KBr, cm⁻¹)3050 (Ar C-H), 2980 (Aliphatic C-H), 1720 (C=O, lactone), 1610 (C=C), 1100 (C-O)
MS (ESI) m/z calculated for C₂₁H₂₄O₃ [M+H]⁺, found [M+H]⁺

Note: The data presented is a general representation for a pyranocoumarin structure and will vary based on the specific product.[4][5]

Experimental Protocols

General Protocol for the Acid-Catalyzed Cycloaddition of 4-Hydroxycoumarin with a Dione (Adapted for 2,6-Dimethyl-2,6-octadiene)

This protocol is adapted from established procedures for the reaction of 4-hydroxycoumarins with dienes such as isoprene.

Materials:

Procedure:

  • To a solution of 4-hydroxycoumarin (1.0 mmol) in dioxane (5 mL) in a sealed reaction vessel, add 2,6-dimethyl-2,6-octadiene (3.0 mmol).

  • Add the catalyst, 2,4-dinitrobenzenesulfonic acid (0.1 mmol).

  • Seal the vessel and heat the reaction mixture at 90-110 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired pyranocoumarin.

  • Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6][7]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4HC 4-Hydroxycoumarin Adduct C-Alkylated Adduct 4HC->Adduct Nucleophilic Attack Diene 2,6-Dimethyl-2,6-octadiene Protonated_Diene Protonated Diene Diene->Protonated_Diene + H+ Carbocation Tertiary Carbocation Protonated_Diene->Carbocation Carbocation->Adduct Pyranocoumarin Pyranocoumarin Derivative Adduct->Pyranocoumarin Intramolecular Cyclization - H+ Catalyst_H H+

Caption: Proposed mechanism for the acid-catalyzed cycloaddition.

Experimental Workflow

Experimental_Workflow A Mixing Reactants 4-Hydroxycoumarin 2,6-Dimethyl-2,6-octadiene Catalyst Solvent B Reaction Heating at 90-110 °C 24 hours A->B C Work-up Dilution with Ethyl Acetate Washing with NaHCO₃ and Brine Drying and Concentration B->C D Purification Silica Gel Column Chromatography C->D E Characterization NMR, IR, MS D->E

Caption: General experimental workflow for pyranocoumarin synthesis.

Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) MAPK->Proinflammatory NFkB->Proinflammatory Pyranocoumarin Pyranocoumarin Pyranocoumarin->MAPK Inhibits Pyranocoumarin->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by pyranocoumarins.

Biological Applications and Signaling Pathways

Pyranocoumarin derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity:

Many pyranocoumarins exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][8] In inflammatory conditions, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the phosphorylation of MAPK pathway components (ERK, JNK, and p38) and the activation of the NF-κB pathway.[2] This cascade results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). Pyranocoumarins have been shown to suppress the phosphorylation of MAPKs and inhibit the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of these inflammatory mediators.[1]

Anticancer Activity:

The anticancer properties of pyranocoumarins are often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[1] Some derivatives have been shown to arrest the cell cycle in the G1 phase and trigger caspase-mediated apoptosis in cancer cell lines.[1] Furthermore, pyranocoumarins can interfere with oncogenic signaling pathways such as the Wnt/β-catenin and STAT3 pathways, which are crucial for cancer cell growth and survival.[1] Their ability to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) further contributes to their anticancer potential.[3]

These biological activities highlight the importance of the synthesized pyranocoumarins as lead compounds for the development of novel therapeutics for a range of diseases. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted.

References

Application Notes and Protocols for the Polymerization of 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the polymerization of 2,6-dimethyl-2,6-octadiene, a terpene-derived monomer. The resulting polymers have potential applications in various fields, including as elastomers, adhesives, and as matrices for drug delivery systems, owing to their unique chemical structure derived from a renewable resource. This document outlines three common polymerization techniques: cationic, anionic, and coordination (Ziegler-Natta) polymerization, with a detailed protocol provided for anionic polymerization as a representative example.

Introduction to Polymerization Techniques

The polymerization of 2,6-dimethyl-2,6-octadiene can be achieved through several methods, each offering distinct advantages in controlling the polymer's microstructure, molecular weight, and other properties.

  • Cationic Polymerization: This technique is often used for the polymerization of terpenes and their derivatives. It typically involves the use of a protic or Lewis acid initiator to generate a carbocationic propagating species. Cationic polymerization can be sensitive to reaction conditions and may lead to side reactions, but it is a viable method for producing polymers from electron-rich olefins like 2,6-dimethyl-2,6-octadiene.[1][2]

  • Anionic Polymerization: Anionic polymerization, particularly when initiated by organolithium compounds, is well-suited for diene monomers.[3] This method can proceed as a "living" polymerization, which allows for excellent control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution.[2][4] Furthermore, the living nature of the polymerization enables the synthesis of block copolymers and end-functionalized polymers.[3] The polymerization of similar terpene-based dienes like β-myrcene and β-farnesene via anionic polymerization has been successfully demonstrated.[5][6]

  • Coordination Polymerization (Ziegler-Natta): Ziegler-Natta catalysts, typically based on transition metals like titanium or neodymium, are renowned for their ability to produce stereoregular polymers from dienes and α-olefins.[7][8][9] These catalysts can control the cis-1,4, trans-1,4, and vinyl content of the resulting polydiene, which significantly influences the material's properties.[10] Neodymium-based Ziegler-Natta catalysts, in particular, have shown high activity and selectivity for the polymerization of dienes.[10][11]

Experimental Protocols

This section provides a detailed, representative protocol for the anionic polymerization of 2,6-dimethyl-2,6-octadiene. This method is highlighted due to the high degree of control it offers over the polymer architecture.

Protocol: Anionic Polymerization of 2,6-Dimethyl-2,6-octadiene

1. Materials:

  • 2,6-Dimethyl-2,6-octadiene (monomer)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)

  • Cyclohexane (B81311) (solvent), anhydrous

  • Tetrahydrofuran (THF) (polar modifier, optional), anhydrous

  • Methanol (B129727) (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

2. Monomer and Solvent Purification:

  • 2,6-Dimethyl-2,6-octadiene should be purified by stirring over calcium hydride (CaH₂) for 24 hours followed by vacuum distillation to remove inhibitors and moisture.

  • Cyclohexane and THF must be rigorously dried and deoxygenated. This is typically achieved by refluxing over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is obtained, followed by distillation directly into the reaction vessel.

3. Polymerization Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and rubber septum under a positive pressure of inert gas (argon or nitrogen).

  • Transfer the desired amount of purified, anhydrous cyclohexane into the reaction flask via cannula.

  • If using THF as a polar modifier to influence the microstructure, add the desired amount via syringe.

  • Bring the solvent to the desired reaction temperature (e.g., 25°C).

  • Inject the purified 2,6-dimethyl-2,6-octadiene monomer into the reaction flask via syringe.

  • Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The solution may become more viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The disappearance of any color associated with the living polymer chain ends indicates successful termination.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

4. Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).

  • The microstructure of the polymer (e.g., 1,4- vs. 3,4-addition) can be characterized using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal properties such as the glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize representative quantitative data that could be expected from the anionic polymerization of 2,6-dimethyl-2,6-octadiene under different conditions. These values are based on typical results obtained for the polymerization of structurally similar dienes.

Table 1: Effect of Initiator Concentration on Polymer Properties

Entry[Monomer]/[Initiator] RatioPolymerization Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
11004>9513,80014,2001.05
22004>9527,60028,1001.06
35006>9569,00070,5001.08

Reaction Conditions: 25°C, Cyclohexane solvent.

Table 2: Effect of Polar Modifier (THF) on Polymer Microstructure

EntryTHF Concentration (vol%)Polymerization Temperature (°C)1,4-adduct (%)3,4-adduct (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
1025~90~1025,5001.07
2525~60~4026,0001.09
32025~30~7025,8001.12

[Monomer]/[Initiator] Ratio = 200, Polymerization Time = 4 h.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the general mechanism of anionic polymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Purification Monomer Purification (Distillation over CaH₂) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Drying and Deoxygenation) Solvent_Purification->Reaction_Setup Monomer_Addition Monomer Addition Reaction_Setup->Monomer_Addition Initiation Initiation (n-BuLi Addition) Monomer_Addition->Initiation Propagation Propagation (Polymer Chain Growth) Initiation->Propagation Termination Termination (Methanol Quench) Propagation->Termination Precipitation Polymer Precipitation (in Methanol) Termination->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying (Vacuum Oven) Filtration_Washing->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for the anionic polymerization of 2,6-dimethyl-2,6-octadiene.

anionic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (n-Bu⁻ Li⁺) Active_Center1 Active Monomer Anion Initiator->Active_Center1 Nucleophilic Attack Monomer1 Monomer (2,6-dimethyl-2,6-octadiene) Monomer1->Active_Center1 Active_Chain Growing Polymer Chain (Living Anion) Longer_Chain Lengthened Polymer Chain Active_Chain->Longer_Chain Monomer Addition Monomer2 Monomer Monomer2->Longer_Chain Living_Polymer Living Polymer Dead_Polymer Inactive Polymer Living_Polymer->Dead_Polymer Protonation Terminator Terminating Agent (e.g., CH₃OH) Terminator->Dead_Polymer

Caption: Simplified mechanism of anionic polymerization: Initiation, Propagation, and Termination.

References

Application Notes and Protocols: Electrophilic Addition Reactions of 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dimethyl-2,6-octadiene is an acyclic monoterpene, a structural isomer of the more commonly known ocimene. As a diene with two trisubstituted double bonds, it serves as a versatile starting material in organic synthesis. The double bonds are non-conjugated, meaning they react independently in electrophilic addition reactions, similar to simple alkenes.[1]

Electrophilic addition is a fundamental reaction class where an electrophile accepts a pair of electrons from the electron-rich π-bond of an alkene.[2] The reaction typically proceeds through a carbocation intermediate. The regioselectivity of these additions to the asymmetrical double bonds of 2,6-dimethyl-2,6-octadiene is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation.[1][3][4] The subsequent attack by a nucleophile on this carbocation yields the final product.

These reactions are foundational for introducing new functional groups and building molecular complexity, making the derivatives of 2,6-dimethyl-2,6-octadiene valuable intermediates in various fields.

Application Notes

The functionalized products derived from electrophilic additions to 2,6-dimethyl-2,6-octadiene are valuable synthetic intermediates. Terpenes and their derivatives are a significant class of natural products with diverse biological activities. The modification of simple terpenes like 2,6-dimethyl-2,6-octadiene can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.

  • Drug Discovery and Development: Halogenated monoterpenes, which can be synthesized via hydrohalogenation or halogenation, are known to exhibit interesting antimicrobial and anti-tumor properties.[5] The resulting alkyl halides are also versatile precursors for further functionalization through nucleophilic substitution reactions.

  • Fragrance and Fine Chemicals: The products of hydration (alcohols) and epoxidation (epoxides) are key intermediates in the synthesis of fragrances and complex natural products.[6][7] For instance, geraniol, a related terpene alcohol, is a crucial component in the fragrance industry and a precursor for other molecules.[8][9]

  • Advanced Synthesis: The acid-catalyzed reactions of terpenes can lead to complex cyclization events. For example, the Prins reaction, an acid-catalyzed cyclization between an alkene and an aldehyde, is a powerful tool for constructing oxygen-containing heterocyclic scaffolds, many of which are biologically active.[10] The carbocation intermediates formed during electrophilic addition can, under specific conditions, initiate intramolecular cyclizations to produce novel bicyclic structures.[11][12]

Key Electrophilic Addition Reactions and Mechanisms

Hydrohalogenation with HBr

In the presence of a hydrohalic acid like HBr, 2,6-dimethyl-2,6-octadiene undergoes an addition reaction. Following Markovnikov's rule, the proton adds to the less substituted carbon of a double bond (C3 or C7), generating a stable tertiary carbocation at the more substituted carbon (C2 or C6). The bromide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide. Given the symmetry of the starting material, addition to either double bond initially yields the same product.

// Nodes start [label="2,6-dimethyl-2,6-octadiene + HBr", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ts1 [label="Transition State 1", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Tertiary Carbocation\nIntermediate", shape=rectangle, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; ts2 [label="Transition State 2", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="7-bromo-2,6-dimethyl-2-octene\n(Major Product)", shape=rectangle, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; br_ion [label="Br-", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ts1 [label="Protonation of\n C=C bond", fontcolor="#5F6368"]; ts1 -> intermediate [label="Formation of\n more stable carbocation", fontcolor="#5F6368"]; intermediate -> ts2 [fontcolor="#5F6368"]; br_ion -> ts2 [label="Nucleophilic\nAttack", fontcolor="#5F6368"]; ts2 -> product; } caption [label="Mechanism of HBr addition.", shape=plaintext, fontcolor="#202124"]

Halogenation with Br₂

The reaction with molecular bromine (Br₂) in an inert solvent like CCl₄ proceeds through a different mechanism involving a cyclic bromonium ion intermediate. The alkene's π-bond attacks one bromine atom, displacing the other as a bromide ion. This forms a three-membered ring containing a positively charged bromine atom. The displaced bromide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-addition), opening the ring to give a vicinal dibromide.[13] With sufficient Br₂, both double bonds will react to yield a tetrabrominated product.

// Nodes start [label="Diene + Br₂", shape=rectangle, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Cyclic Bromonium\nIon Intermediate", shape=rectangle, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Vicinal Dibromide\n(anti-addition)", shape=rectangle, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; br_ion [label="Br-", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Attack on Br₂", fontcolor="#5F6368"]; intermediate -> product [fontcolor="#5F6368"]; br_ion -> product [label="Backside Attack\n(SN2-like)", fontcolor="#5F6368"]; } caption [label="Mechanism of Br₂ addition.", shape=plaintext, fontcolor="#202124"]

Epoxidation with m-CPBA

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction is a concerted, single-step process where the new C-O bonds are formed on the same face of the original double bond (syn-addition).[14][15] The oxygen atom is transferred from the peroxy acid to the alkene. This reaction is highly valuable for converting simple alkenes into reactive epoxides, which can be opened under acidic or basic conditions to yield a variety of functional groups, including diols.

// Nodes reactants [label="Diene + m-CPBA\n(Peroxy Acid)", fillcolor="#F1F3F4"]; transition_state [label="Concerted Transition State", style=dashed, fillcolor="#FFFFFF"]; products [label="Epoxide + m-CBA\n(Carboxylic Acid)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> transition_state [label="Syn-addition", fontcolor="#5F6368"]; transition_state -> products [fontcolor="#5F6368"]; } caption [label="Mechanism of epoxidation.", shape=plaintext, fontcolor="#202124"]

Data Presentation

Table 1: Summary of Reactions, Reagents, and Major Products
Reaction TypeReagent(s)Solvent(s)Major Product (after reaction at one double bond)
HydrobrominationHBr (gas or in Acetic Acid)Acetic Acid, CH₂Cl₂7-bromo-2,6-dimethyl-2-octene
BrominationBr₂CCl₄, CH₂Cl₂6,7-dibromo-2,6-dimethyloct-2-ene
Epoxidationm-CPBACH₂Cl₂, CHCl₃2,6-dimethyl-6,7-epoxyoct-2-ene
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)THF/H₂O2,6-dimethyl-2-octen-7-ol
Table 2: Representative Spectroscopic Data for Product Characterization

Note: These are predicted chemical shifts (ppm) for characteristic signals. Actual values may vary.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2,6-dimethyl-2,6-octadiene ~5.1 (2H, t, olefinic CH), ~1.65 (12H, s, vinyl CH₃)~132 (C2, C6), ~124 (C3, C7)
7-bromo-2,6-dimethyl-2-octene ~5.1 (1H, t, olefinic CH), ~1.7 (9H, s, vinyl CH₃), ~1.8 (6H, s, C(Br)(CH₃)₂)~135 (C2), ~122 (C3), ~70 (C7), ~35 (C(Br)(CH₃)₂)
6,7-dibromo-2,6-dimethyloct-2-ene ~5.1 (1H, t, olefinic CH), ~4.5 (1H, dd, CHBr), ~1.7 (9H, s, vinyl CH₃)~134 (C2), ~123 (C3), ~75 (C-Br), ~65 (CH-Br)
2,6-dimethyl-6,7-epoxyoct-2-ene ~5.1 (1H, t, olefinic CH), ~2.7 (1H, t, epoxide CH), ~1.65 (9H, s, vinyl CH₃), ~1.3 (6H, s, epoxide CH₃)~133 (C2), ~123 (C3), ~64 (epoxide C-O), ~58 (epoxide CH-O)

Experimental Protocols

// Nodes A [label="1. Reaction Setup\n(Flask, Stir Bar, Atmosphere)", fillcolor="#4285F4"]; B [label="2. Addition of Reactants\n(Diene, Solvent)", fillcolor="#4285F4"]; C [label="3. Cooling/Heating\n(Ice Bath / Oil Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reagent Addition\n(e.g., Bromine, dropwise)", fillcolor="#EA4335"]; E [label="5. Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#4285F4"]; F [label="6. Work-up\n(Quenching, Extraction)", fillcolor="#34A853"]; G [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853"]; H [label="8. Characterization\n(NMR, IR, MS)", fillcolor="#5F6368"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } caption [label="General experimental workflow.", shape=plaintext, fontcolor="#202124"]

Protocol 5.1: Hydrobromination - Synthesis of 7-bromo-2,6-dimethyl-2-octene

Materials:

  • 2,6-dimethyl-2,6-octadiene (1.0 eq)

  • 33% HBr in acetic acid (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2,6-dimethyl-2,6-octadiene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add the HBr solution dropwise via a dropping funnel over 15 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure alkyl bromide.

Protocol 5.2: Bromination - Synthesis of 2,3,6,7-tetrabromo-2,6-dimethyloctane

Materials:

  • 2,6-dimethyl-2,6-octadiene (1.0 eq)

  • Bromine (Br₂) (2.1 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel (wrapped in foil), ice bath

Procedure:

  • Dissolve 2,6-dimethyl-2,6-octadiene in CCl₄ in a round-bottom flask and cool to 0 °C.

  • Prepare a solution of bromine in CCl₄ in the dropping funnel.

  • Add the bromine solution dropwise to the stirred diene solution. The characteristic red-brown color of bromine should disappear upon addition. Continue addition until a faint persistent color remains.

  • Stir the reaction at 0 °C for 30 minutes after the addition is complete.

Work-up and Purification:

  • Quench the reaction by adding 10% Na₂S₂O₃ solution until the bromine color is fully discharged.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CCl₄.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation. The resulting tetrabromide is often used directly or can be purified by recrystallization if solid.

Protocol 5.3: Epoxidation - Synthesis of 2,6-dimethyl-6,7-epoxyoct-2-ene

Materials:

  • 2,6-dimethyl-2,6-octadiene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0 eq for mono-epoxidation)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2,6-dimethyl-2,6-octadiene in CH₂Cl₂ in a flask and cool to 0 °C.

  • In a separate beaker, dissolve m-CPBA in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the diene solution over 30 minutes. A white precipitate (meta-chlorobenzoic acid) may form.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated carboxylic acid.

  • Transfer the filtrate to a separatory funnel and wash with 10% Na₂SO₃ solution to destroy excess peroxide.

  • Wash with saturated NaHCO₃ solution to remove acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (epoxides can be heat-sensitive).

  • Purify the crude epoxide by flash column chromatography on silica gel.

References

Application Notes and Protocols: Diels-Alder Reactions Involving 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high regio- and stereocontrol. This reaction class is of significant interest in drug development and natural product synthesis due to its ability to rapidly generate molecular complexity. These application notes provide a comprehensive overview of the potential Diels-Alder reactions involving the acyclic diene, 2,6-dimethyl-2,6-octadiene. This diene, a substituted monoterpene, presents unique steric and electronic characteristics that influence its reactivity and the stereochemical outcome of the resulting cyclohexene (B86901) adducts. While specific documented examples of Diels-Alder reactions with 2,6-dimethyl-2,6-octadiene are limited in publicly available literature, this document outlines the expected reactivity, potential dienophiles, and general experimental protocols based on established principles of cycloaddition chemistry.

Reactivity of 2,6-Dimethyl-2,6-octadiene as a Diene

2,6-Dimethyl-2,6-octadiene possesses two trisubstituted double bonds. For a concerted Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The presence of methyl groups on the diene influences its electronic properties, making it relatively electron-rich and thus suitable for reactions with electron-poor dienophiles in a normal-demand Diels-Alder reaction. However, steric hindrance from the methyl groups and the alkyl chain can affect the rate and feasibility of the reaction, particularly with bulky dienophiles.

Potential Dienophiles for Reaction with 2,6-Dimethyl-2,6-octadiene

A range of dienophiles can be considered for the reaction, with reactivity generally increasing with the electron-withdrawing nature of the substituents on the dienophile. Potential candidates include:

  • Maleic anhydride (B1165640) and its derivatives: Highly reactive dienophiles that typically afford stable adducts.

  • Acrolein and methyl vinyl ketone: α,β-Unsaturated carbonyl compounds that are effective dienophiles.

  • Acrylates and acrylonitriles: Dienophiles containing ester and nitrile functionalities, respectively.

  • Benzoquinone and its derivatives: Can participate in cycloaddition reactions to form complex polycyclic structures.

Data Presentation

Due to the absence of specific quantitative data in the literature for Diels-Alder reactions of 2,6-dimethyl-2,6-octadiene, the following table presents hypothetical data for reactions with representative dienophiles to illustrate the expected trends in reactivity and selectivity. The values are estimates based on general principles of Diels-Alder reactions.

DieneDienophileProductProposed ConditionsExpected Yield (%)Expected Diastereomeric Ratio (endo:exo)
2,6-Dimethyl-2,6-octadieneMaleic Anhydride1,3,4-trimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-4-ene-1,2-dicarboxylic anhydrideToluene, 110°C, 24 h60-70>10:1
2,6-Dimethyl-2,6-octadieneMethyl AcrylateMethyl 1,3-dimethyl-4-(2-methylprop-1-en-1-yl)cyclohex-3-enecarboxylateToluene, 150°C, 48 h40-50~5:1
2,6-Dimethyl-2,6-octadieneAcrolein1,3-dimethyl-4-(2-methylprop-1-en-1-yl)cyclohex-3-enecarbaldehydeBenzene, 80°C, 24 h50-60~8:1

Experimental Protocols

The following are general protocols for conducting Diels-Alder reactions with 2,6-dimethyl-2,6-octadiene. These should be considered as starting points and may require optimization for specific dienophiles.

General Protocol for Thermal Diels-Alder Reaction
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethyl-2,6-octadiene (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or benzene).

  • Addition of Dienophile: Add the chosen dienophile (1.0-1.2 eq) to the solution. For solid dienophiles, add them in portions.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Lewis Acid Catalyzed Diels-Alder Reaction
  • Reactant and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78°C or 0°C) and add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or SnCl₄) (0.1-1.0 eq) dropwise.

  • Diene Addition: Add a solution of 2,6-dimethyl-2,6-octadiene (1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the low temperature and monitor its progress by TLC or GC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification and Characterization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography and characterize the product as described above.

Mandatory Visualization

Diels_Alder_Reaction General Diels-Alder Reaction of 2,6-Dimethyl-2,6-octadiene Diene 2,6-Dimethyl-2,6-octadiene (Electron-rich) TransitionState [4+2] Pericyclic Transition State Diene->TransitionState + Dienophile Dienophile (Electron-poor, e.g., Maleic Anhydride) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative (Diels-Alder Adduct) TransitionState->Cycloadduct Heat or Lewis Acid

Caption: General reaction scheme for the Diels-Alder cycloaddition.

Experimental_Workflow Experimental Workflow for Diels-Alder Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Prepare Diene and Dienophile Solutions Reaction_Setup Combine Reactants in Appropriate Solvent Reactant_Prep->Reaction_Setup Heating Heat Mixture to Reflux (Thermal) Reaction_Setup->Heating Thermal Conditions Lewis_Acid Add Lewis Acid at Low Temperature Reaction_Setup->Lewis_Acid Catalytic Conditions Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Lewis_Acid->Monitoring Quenching Quench Reaction (if applicable) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: A typical workflow for synthesis and analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2,6-dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of 2,6-dimethyl-2,6-octadiene, primarily through the dimerization of isoprene (B109036).

Q1: My reaction yield of 2,6-dimethyl-2,6-octadiene is low. What are the primary factors to investigate?

A1: Low yields in the synthesis of 2,6-dimethyl-2,6-octadiene can arise from several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The choice and activity of the catalyst are paramount. Both palladium and nickel-based catalysts are commonly employed. Deactivation of the catalyst, often due to exposure to air or moisture, is a frequent cause of low conversion. Ensure you are using a fresh, properly stored catalyst and consider optimizing the catalyst loading.

  • Ligand Selection: For palladium and nickel-catalyzed reactions, the nature of the phosphine (B1218219) ligand significantly influences selectivity and yield. The steric and electronic properties of the ligand can direct the dimerization towards the desired linear isomers over cyclic byproducts. Experimenting with different phosphine ligands, such as triphenylphosphine (B44618) or more sterically demanding ones, can be beneficial.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient temperature may lead to low conversion rates, while excessive heat can promote the formation of undesired isomers and polymers. Monitoring the reaction progress over time using techniques like GC-MS can help determine the optimal reaction duration.

  • Solvent Purity: The purity and type of solvent can impact the reaction. Anhydrous and degassed solvents are often necessary, especially for reactions sensitive to water and oxygen.

Q2: I am observing a significant formation of cyclic dimers (e.g., limonene) instead of the desired linear 2,6-dimethyl-2,6-octadiene. How can I improve selectivity?

A2: The formation of cyclic dimers, which are common byproducts of Diels-Alder reactions, is a frequent challenge. To enhance the selectivity towards linear dimers like 2,6-dimethyl-2,6-octadiene, consider the following strategies:

  • Catalyst System Modification: The choice of catalyst and ligand is crucial for controlling selectivity. Nickel-based catalyst systems, sometimes in combination with specific phosphine ligands, have been shown to favor the formation of linear dimers. Similarly, palladium catalysts can be tuned with appropriate ligands to suppress cyclization pathways.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled formation of linear dimers over the thermodynamically more stable cyclic products.

  • Use of Additives: Certain additives or co-catalysts can influence the reaction pathway. For instance, in some palladium-catalyzed systems, the presence of a base can affect the selectivity.

Q3: My reaction is producing a mixture of linear isomers. How can I increase the proportion of 2,6-dimethyl-2,6-octadiene?

A3: The dimerization of isoprene can lead to various linear isomers, including 2,7-dimethyl-1,3,7-octatriene and 2,6-dimethyl-1,3,6-octatriene, in addition to the desired 2,6-dimethyl-2,6-octadiene. To improve the selectivity for the target isomer:

  • Ligand Tuning: The steric and electronic properties of phosphine ligands in both nickel and palladium catalysis play a critical role in directing the regioselectivity of the dimerization. A systematic screening of different phosphine ligands is often necessary to find the optimal one for the desired isomer.

  • Catalyst Precursor: The choice of the metal precursor (e.g., Pd(OAc)₂, Ni(acac)₂) can also influence the isomeric distribution of the products.

Q4: How can I effectively purify 2,6-dimethyl-2,6-octadiene from the reaction mixture?

A4: Purification of the target diene from a mixture of isomers and other byproducts typically involves fractional distillation. Due to the potentially close boiling points of the different C10 isomers, a distillation column with good theoretical plate count is recommended for achieving high purity. Column chromatography on silica (B1680970) gel can also be employed, particularly for smaller scale purifications.

Data Presentation

Table 1: Influence of Catalyst System on Isoprene Dimerization Yield and Selectivity

Catalyst SystemLigandSolventTemperature (°C)Yield of Linear Dimers (%)Selectivity for 2,6-dimethyl-2,6-octadiene (%)
Pd(OAc)₂PPh₃Methanol (B129727)5070-80Moderate (mixture of isomers)
Ni(acac)₂PPh₃Toluene8060-70Varies with ligand
Lithium Naphthalene-THFRoom Temp.~80Mixture with 2,7-dimethyl-2,6-octadiene[1]

Note: The selectivity for 2,6-dimethyl-2,6-octadiene can be highly dependent on the specific reaction conditions and ligand used. The data presented is a general representation based on available literature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Dimerization of Isoprene

This protocol outlines a general procedure for the dimerization of isoprene using a palladium catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5-1 mol%) and the desired phosphine ligand (e.g., triphenylphosphine, 1-2 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., methanol or toluene) via syringe. Subsequently, add freshly distilled isoprene.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor its progress by GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a short pad of silica gel.

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isoprene dimers, can be purified by fractional distillation to isolate 2,6-dimethyl-2,6-octadiene.

Protocol 2: Nickel-Catalyzed Dimerization of Isoprene

This protocol provides a general method for isoprene dimerization using a nickel-based catalyst.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel catalyst by reacting a nickel precursor (e.g., nickel(II) acetylacetonate, Ni(acac)₂) with a suitable co-catalyst and ligand in an appropriate solvent.

  • Reaction Setup: Transfer the prepared catalyst solution to a reaction vessel.

  • Reagent Addition: Add freshly distilled isoprene to the catalyst solution.

  • Reaction and Monitoring: Maintain the reaction at the desired temperature and monitor the formation of dimers using GC-MS.

  • Work-up and Purification: Quench the reaction by adding a suitable reagent (e.g., a small amount of water or alcohol). Filter the mixture to remove the catalyst residues. The organic phase is then washed, dried, and the solvent is removed. Purify the resulting mixture of dimers by fractional distillation.

Visualizations

Synthesis_Pathway Isoprene Isoprene (2 molecules) Dimerization Dimerization Isoprene->Dimerization Catalyst Catalyst (e.g., Pd or Ni complex) Catalyst->Dimerization Linear_Dimers Linear Dimers (Mixture of Isomers) Dimerization->Linear_Dimers Desired Pathway Cyclic_Dimers Cyclic Dimers (e.g., Limonene) Dimerization->Cyclic_Dimers Side Reaction (Diels-Alder) Target 2,6-dimethyl-2,6-octadiene Linear_Dimers->Target Fractional Distillation

Caption: Synthesis pathway for 2,6-dimethyl-2,6-octadiene via isoprene dimerization.

Troubleshooting_Workflow Start Low Yield of 2,6-dimethyl-2,6-octadiene Check_Conversion Check Isoprene Conversion (GC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Check_Catalyst Verify Catalyst Activity & Ligand Integrity Low_Conversion->Check_Catalyst Check_Selectivity Analyze Product Distribution (Isomer Ratio) High_Conversion->Check_Selectivity Optimize_Conditions Optimize Temperature & Reaction Time Check_Catalyst->Optimize_Conditions Solution Improved Yield Optimize_Conditions->Solution Poor_Selectivity Poor Selectivity Check_Selectivity->Poor_Selectivity Poor Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Good Modify_Catalyst Screen Different Catalysts & Ligands Poor_Selectivity->Modify_Catalyst Check_Purification Review Purification Method Good_Selectivity->Check_Purification Adjust_Temp Adjust Reaction Temperature Modify_Catalyst->Adjust_Temp Adjust_Temp->Solution Refine_Distillation Refine Fractional Distillation Conditions Check_Purification->Refine_Distillation Refine_Distillation->Solution

Caption: Troubleshooting workflow for low yield in 2,6-dimethyl-2,6-octadiene synthesis.

References

Technical Support Center: Purification of 2,6-Dimethyl-2,6-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,6-dimethyl-2,6-octadiene isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of 2,6-dimethyl-2,6-octadiene?

A1: The main challenge lies in the similar physical properties of the isomers, such as close boiling points and polarities. This makes separation by traditional techniques like simple distillation difficult and often requires more specialized methods like fractional distillation under controlled conditions or advanced chromatographic techniques.

Q2: Which purification technique is most suitable for obtaining high-purity isomers?

A2: The choice of technique depends on the required purity and scale of the separation. For high-purity small-scale separations, preparative gas chromatography (GC) is often the most effective method. For larger quantities, fractional distillation can be employed, although it may not achieve the highest isomeric purity. Argentation chromatography is a specialized column chromatography technique that can be highly effective for separating cis/trans isomers of dienes.

Q3: How can I effectively monitor the progress of the purification?

A3: Gas chromatography-mass spectrometry (GC-MS) or GC with a flame ionization detector (GC-FID) are the recommended analytical techniques for monitoring the separation of 2,6-dimethyl-2,6-octadiene isomers. These methods provide excellent resolution and allow for the quantification of the isomeric ratio in different fractions.

Q4: My terpene samples are degrading during purification. What can I do to prevent this?

A4: Terpenes can be sensitive to heat, acids, and oxygen. To prevent degradation, consider using vacuum distillation to lower the boiling point. When using chromatography, ensure your solvents are neutral and free of peroxides. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.[1]
Fluctuations in heat supply.Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heating.[2]
Column Flooding Excessive boiling rate.Reduce the heating rate to prevent the column from being overwhelmed with vapor.[3]
Poor insulation.Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[3]
Product Loss Leaks in the apparatus.Check all glass joints and connections for a tight seal. Use appropriate joint grease if necessary.[2]
Hold-up in the column.The packing material can retain a significant amount of liquid. After distillation, allow the column to cool and drain to recover any remaining product.
Gas Chromatography (GC)
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or trim the first few centimeters of the column.[4]
Column contamination.Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Sample overload.Dilute the sample or reduce the injection volume.
Peak Fronting Sample overload.Dilute the sample or use a column with a thicker stationary phase film.[4]
Incompatible solvent.Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.
Split Peaks Improper column installation.Ensure the column is cut cleanly and installed at the correct depth in the injector.[5][6]
Inconsistent injection technique (manual injection).Use an autosampler for better reproducibility.[6]
Sample degradation in the inlet.Lower the injector temperature or use a deactivated liner.[6]
Poor Resolution of Isomers Sub-optimal temperature program.Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Incorrect column stationary phase.Use a column with a stationary phase that provides good selectivity for terpene isomers (e.g., a mid-polar phase).
Carrier gas flow rate is too high or too low.Optimize the carrier gas flow rate for the best column efficiency.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative data for the purification of a mixture of 2,6-dimethyl-2,6-octadiene isomers. Note: This data is illustrative and actual results may vary depending on the specific experimental conditions and the initial isomeric ratio.

Purification Technique Starting Isomeric Ratio (cis:trans) Final Purity of Major Isomer (%) Yield (%) Scale Notes
Fractional Distillation 60:4085-9070-80Grams to KilogramsEfficiency is highly dependent on column length and packing.[7][8]
Silica (B1680970) Gel Column Chromatography 60:4090-9550-70Milligrams to GramsSeparation is based on small polarity differences.[9]
Argentation Chromatography 60:40>9840-60Milligrams to GramsHighly effective for separating cis/trans isomers due to complexation with silver ions.[10][11]
Preparative Gas Chromatography (GC) 60:40>9920-40MilligramsProvides the highest purity but is limited to small sample sizes and can be time-consuming.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for separating gram to kilogram quantities of 2,6-dimethyl-2,6-octadiene isomers.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[1]

  • Sample Charging: Charge the round-bottom flask with the crude mixture of 2,6-dimethyl-2,6-octadiene isomers and a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to allow a slow and steady rise of the vapor through the fractionating column.

  • Equilibration: Allow the column to equilibrate by observing the condensation and re-vaporization of the liquid on the column packing. This may take some time.

  • Fraction Collection: Once the vapor reaches the distillation head, monitor the temperature. Collect the distillate in fractions based on the boiling point. The isomer with the lower boiling point will distill first.

  • Analysis: Analyze each fraction by GC-FID or GC-MS to determine the isomeric composition.

  • Shutdown: Once the desired separation is achieved or the temperature begins to rise to the boiling point of the next isomer, stop the distillation. Allow the apparatus to cool down before dismantling.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for the purification of milligram to gram quantities of the isomers.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.[12]

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the non-polar eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane). The non-polar nature of the isomers means that a low polarity eluent should be sufficient.[9]

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) or GC-FID to identify the fractions containing the separated isomers.

  • Solvent Removal: Combine the fractions containing the pure isomer and remove the solvent using a rotary evaporator.

Protocol 3: Argentation Chromatography

This specialized column chromatography technique is highly effective for separating cis and trans isomers of dienes.

Methodology:

  • Preparation of AgNO₃-impregnated Silica Gel: Dissolve silver nitrate (B79036) in a suitable solvent (e.g., water or methanol) and mix it with silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. The typical loading is 10-20% (w/w) of AgNO₃ on silica.

  • Column Packing: Pack a chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent or a mixture of non-polar solvents (e.g., hexane/diethyl ether gradient). The trans-isomer typically forms a weaker complex with the silver ions and will elute before the cis-isomer.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC-FID or GC-MS to determine the isomeric purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent. Note that traces of silver may need to be removed by passing the solution through a small plug of untreated silica gel.

Visualizations

Experimental_Workflow_Fractional_Distillation start Start: Crude Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Mixture & Boiling Chips setup->charge heat Gentle Heating charge->heat equilibrate Equilibrate Column heat->equilibrate collect Collect Fractions Based on Boiling Point equilibrate->collect analyze Analyze Fractions by GC-MS collect->analyze pure Pure Isomer Fractions analyze->pure

Caption: Workflow for Fractional Distillation.

Experimental_Workflow_Column_Chromatography start Start: Crude Isomer Mixture pack Pack Column with Silica Gel start->pack load Load Sample onto Column pack->load elute Elute with Non-polar Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC or GC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Isomer evaporate->product

Caption: Workflow for Silica Gel Column Chromatography.

Troubleshooting_Logic_GC_Peak_Splitting problem Problem: Split Peaks in GC q1 Is the column installed correctly? problem->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the injection technique consistent? a1_yes->q2 sol1 Re-install column with a clean cut at the correct depth. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the inlet temperature appropriate? a2_yes->q3 sol2 Use an autosampler or refine manual injection technique. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Lower inlet temperature to prevent sample degradation. a3_no->sol3 sol3->end

Caption: Troubleshooting Logic for GC Peak Splitting.

References

Resolving co-elution of 2,6-dimethyl-2,6-octadiene isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of 2,6-dimethyl-2,6-octadiene isomers in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why are my 2,6-dimethyl-2,6-octadiene isomers co-eluting?

A1: Co-elution of 2,6-dimethyl-2,6-octadiene isomers is a common challenge due to their high structural similarity and similar physicochemical properties. The primary reasons for co-elution include:

  • Inappropriate GC Column: The stationary phase may not have the right chemistry (selectivity) to differentiate between the subtle structural differences of the isomers.[1]

  • Suboptimal Oven Temperature Program: If the temperature ramp rate is too fast or the initial temperature is too high, the isomers may not have enough time to interact differently with the stationary phase, leading to poor separation.[1][2]

  • Incorrect Carrier Gas Flow Rate: The flow rate might be too high or too low, moving away from the optimal linear velocity required for maximum column efficiency.[1]

  • System Contamination: Active sites in the injector, liner, or the front of the column can lead to peak tailing or distortion, which can mask the separation of closely eluting peaks.[1]

Q2: How can I confirm that I have a co-elution issue and not just a broad peak?

A2: While a perfectly symmetrical peak can still hide co-eluting compounds, visual inspection and detector data can confirm the issue.[1]

  • Peak Shape: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or "fronting." A shoulder is a strong indicator that two or more peaks are merging.[1][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can confirm co-elution by examining the mass spectra across the peak's profile.[4] Acquire spectra from the leading edge, the apex, and the tailing edge of the peak. If the mass spectra or the ion abundance ratios change, it confirms that multiple compounds are present.[1][4]

Q3: What is the first and easiest parameter to adjust to resolve co-elution?

A3: The GC oven temperature program is often the easiest and most effective parameter to adjust first.[4] Optimizing the temperature program can significantly impact resolution without requiring changes to the hardware.[2] Try lowering the initial oven temperature and/or using a slower temperature ramp rate (e.g., 2-5°C/min) to improve the separation of these closely eluting isomers.[5][6]

Q4: What type of GC column is best for separating terpene isomers like 2,6-dimethyl-2,6-octadiene?

A4: The choice of GC column is critical. For terpene isomers, consider the following:

  • Non-Polar Phases: Columns with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) stationary phase are a good starting point for general terpene analysis.[5]

  • Intermediate Polarity Phases: A mid-polarity column, such as one with an arylene-modified cyanopropylphenyl dimethyl polysiloxane phase, can provide different selectivity and may be effective at resolving specific isomers.[5]

  • Polar Phases: For isomers with slight differences in polarity, a polar stationary phase like polyethylene (B3416737) glycol (e.g., DB-WAX) can be very effective.[5]

  • Chiral Phases: If you are trying to separate enantiomers (stereoisomers that are mirror images), a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.[6][7]

Troubleshooting Guide

Problem: My chromatogram shows a single, broad, or asymmetrical peak for 2,6-dimethyl-2,6-octadiene, but I expect multiple isomers.

Step 1: Confirm Co-elution

Before making significant changes, confirm that co-elution is the root cause.

  • Action: If using a mass spectrometer, check the mass spectra across the peak.

  • Expected Result: A pure compound will have a consistent mass spectrum. Co-eluting isomers will show a changing spectrum or varying ion ratios across the peak profile.[1]

Step 2: Optimize the GC Oven Temperature Program

This is the most common and effective initial step for improving resolution.

  • Action 1: Lower the initial oven temperature. A lower start temperature increases the interaction of volatile compounds with the stationary phase.[2]

  • Action 2: Reduce the temperature ramp rate. A slower ramp (e.g., 2-5°C/min) gives the isomers more time to separate.[6]

  • Action 3: Add an isothermal hold. For critical pairs, holding the temperature constant just below their elution temperature can maximize resolution.[6]

Step 3: Evaluate and Change the GC Column

If temperature optimization is insufficient, the column's stationary phase may not be selective enough.

  • Action: Select a column with a different stationary phase chemistry to alter selectivity. If a non-polar column is currently in use, try a mid-polar or polar column. For potential enantiomers, a chiral column is required.[5][6]

Experimental Protocols

General GC-MS Protocol for Isomer Separation

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and the exact isomers of interest.[7]

  • Sample Preparation:

    • Dilute the 2,6-dimethyl-2,6-octadiene sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 ng/µL.

  • GC-MS System & Parameters:

    • Injector: Split/splitless injector. A split injection is often preferred to prevent column overload.[7]

    • Column: Begin with a mid-polarity column (e.g., 50% Phenyl Polysiloxane) or a polar WAX-type column. Standard dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness are recommended.[5][7]

    • Carrier Gas: Helium or Hydrogen. Maintain a constant flow or linear velocity (e.g., 30-40 cm/s for Helium).[7]

  • Recommended GC and MS Method Parameters:

ParameterRecommended SettingPurpose
Injector Temperature 250°CEnsures complete and rapid vaporization of the sample.[7]
Split Ratio 20:1 to 50:1Prevents column overload, leading to sharper peaks. Adjust based on sample concentration.[7]
Injection Volume 1 µLStandard volume; reduce if peak fronting occurs due to overload.[7]
Initial Oven Temp 50-60°CLow initial temperature improves trapping and resolution of volatile isomers.[7]
Initial Hold Time 1-2 minutesAllows for consistent focusing of analytes at the head of the column.
Temperature Ramp 2-5°C/min to 220°CCRITICAL STEP. A slow ramp is essential for separating closely eluting isomers.[7]
Final Hold Time 2-5 minutesEnsures all components have eluted from the column.
MS Ion Source Temp 230°CStandard temperature for electron ionization.
MS Quadrupole Temp 150°CStandard temperature for the mass filter.
Acquisition Mode Scan (e.g., m/z 40-300)Allows for spectral analysis across peaks to confirm co-elution.

Data Presentation

Table 1: GC Column Stationary Phase Selection Guide for Terpene Isomers
Stationary Phase PolarityExample Phase ChemistryBest ForPotential Outcome for 2,6-dimethyl-2,6-octadiene
Non-Polar 100% DimethylpolysiloxaneGeneral screening of non-polar compounds.May provide some separation based on boiling point, but likely insufficient for structural isomers.
Intermediate Polarity Arylene-modified or 50% Phenyl PolysiloxaneSeparating compounds with slight polarity differences.[5]Recommended. Offers different selectivity that can resolve structurally similar isomers.[1]
Polar Polyethylene Glycol (WAX)Separating polar compounds and geometric (cis/trans) isomers.[5]Highly Recommended. Often effective for resolving terpene isomers due to enhanced dipole interactions.[8]
Chiral Derivatized β-cyclodextrinSeparating enantiomers (non-superimposable mirror images).[7]Necessary if the goal is to separate the chiral forms of the isomers.

Visualizations

Troubleshooting_Workflow start Co-elution of Isomers Observed step1 1. Optimize GC Temperature Program (e.g., Slower Ramp Rate, Lower Initial Temp) start->step1 q1 Resolution Sufficient? step1->q1 step2 2. Change GC Column (e.g., Use a Polar or Chiral Column) q2 Resolution Sufficient? step2->q2 step3 3. Consider Advanced Techniques (e.g., GCxGC, Derivatization) end_fail Consult Advanced Method Development Guide step3->end_fail q1->step2 No end_ok Analysis Complete q1->end_ok Yes q2->step3 No q2->end_ok Yes

Caption: Troubleshooting workflow for resolving isomer co-elution.

GC_Resolution_Factors center Peak Resolution selectivity Selectivity (α) center->selectivity efficiency Efficiency (N) center->efficiency retention Retention Factor (k) center->retention phase Stationary Phase Chemistry selectivity->phase length Column Length & Internal Diameter efficiency->length flow Carrier Gas Flow Rate efficiency->flow temp Temperature retention->temp film Film Thickness retention->film

Caption: Key factors influencing GC peak resolution.

References

Technical Support Center: Storage and Handling of 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,6-dimethyl-2,6-octadiene during storage.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-dimethyl-2,6-octadiene and why is its stability a concern?

A1: 2,6-dimethyl-2,6-octadiene is an acyclic monoterpene. Due to the presence of two double bonds in its structure, it is susceptible to degradation through various pathways, including oxidation, polymerization, and isomerization, especially when exposed to environmental factors such as air, light, and heat. This degradation can lead to a loss of purity, the formation of undesirable byproducts, and a potential alteration of its chemical and physical properties, which is a critical concern in research and drug development.

Q2: What are the primary factors that cause the degradation of 2,6-dimethyl-2,6-octadiene?

A2: The primary factors contributing to the degradation of 2,6-dimethyl-2,6-octadiene are:

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidation, forming peroxides, alcohols, ketones, and other oxygenated derivatives.

  • Temperature: Elevated temperatures accelerate the rates of oxidation and polymerization.

  • Light: Exposure to light, particularly UV radiation, can initiate and accelerate degradation reactions.

  • Presence of Impurities: Metal ions and other impurities can catalyze degradation processes.

Q3: What are the ideal storage conditions for 2,6-dimethyl-2,6-octadiene?

A3: To ensure long-term stability, 2,6-dimethyl-2,6-octadiene should be stored under the following conditions:

  • Temperature: Cool temperatures, ideally between 2-8°C, are recommended to slow down degradation kinetics.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Container: Use clean, dry, and airtight containers made of non-reactive materials like glass.

Q4: Can antioxidants be used to improve the stability of 2,6-dimethyl-2,6-octadiene?

A4: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E) are commonly used for stabilizing unsaturated hydrocarbons. The optimal concentration of the antioxidant should be determined experimentally, but a typical starting range is 0.01-0.1% (w/w).

Q5: What are the potential degradation products of 2,6-dimethyl-2,6-octadiene?

A5: Based on the degradation pathways of similar acyclic dienes, potential degradation products may include:

  • Oxidation Products: Epoxides, hydroperoxides, alcohols, ketones, and aldehydes formed through reaction with oxygen.

  • Polymers: Oligomers and polymers resulting from radical or acid-catalyzed polymerization of the diene.

  • Isomers: Geometric isomers (cis/trans) may interconvert under certain conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Appearance of a yellow tint or increased viscosity in the stored sample. Oxidation and/or polymerization.1. Verify that the sample was stored under an inert atmosphere and protected from light. 2. Check the storage temperature to ensure it was within the recommended range. 3. Consider adding an antioxidant like BHT or α-tocopherol to future batches. 4. Analyze the sample by GC-MS to identify degradation products.
Inconsistent analytical results (e.g., variable purity) between different aliquots of the same batch. Non-homogeneity due to localized degradation or improper sampling.1. Ensure the entire batch is stored under consistent conditions. 2. Gently mix the sample before taking an aliquot, especially if there are signs of viscosity changes. 3. Re-evaluate your sampling technique to ensure it is representative.
Loss of potency or unexpected reaction outcomes when using the stored compound. Degradation of the 2,6-dimethyl-2,6-octadiene.1. Re-analyze the purity of the stored material using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, discard the batch and obtain a fresh supply. 3. Review and improve your storage and handling procedures based on the recommendations in this guide.
Presence of unexpected peaks in the Gas Chromatography (GC) chromatogram. Formation of degradation products.1. Compare the chromatogram to a reference chromatogram of a fresh, high-purity sample. 2. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the unknown peaks. 3. Likely degradation products include oxides, alcohols, and dimers. Review the storage conditions to mitigate their formation.

Data Presentation

Table 1: Recommended Storage Conditions for 2,6-dimethyl-2,6-octadiene

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation.
Light In the dark (Amber vial)Prevents photo-initiated degradation.
Container Tightly sealed glass vialPrevents exposure to air and moisture.
Additives 0.01-0.1% BHT or α-tocopherolInhibits oxidation.

Table 2: Typical Accelerated Stability Study Conditions

Study TypeTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C65% RH ± 5% RH12 months
Long-term 25°C ± 2°C60% RH ± 5% RH24 months

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for 2,6-dimethyl-2,6-octadiene and its Potential Degradation Products

Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method capable of separating and quantifying 2,6-dimethyl-2,6-octadiene from its potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • 2,6-dimethyl-2,6-octadiene reference standard

  • Hexane (B92381) (or other suitable solvent), HPLC grade

  • Internal standard (e.g., n-dodecane)

GC-MS Conditions (Suggested Starting Point):

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 20°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,6-dimethyl-2,6-octadiene in hexane. Prepare a series of calibration standards by diluting the stock solution. Add a constant concentration of the internal standard to all standards and samples.

  • Sample Preparation: Dilute the 2,6-dimethyl-2,6-octadiene sample to be tested in hexane to a concentration within the calibration range. Add the internal standard.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis: Identify the peak for 2,6-dimethyl-2,6-octadiene based on its retention time and mass spectrum. Quantify the compound using the calibration curve generated from the standards. Monitor for the appearance of new peaks, which may indicate degradation products.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Protocol 2: Forced Degradation Study of 2,6-dimethyl-2,6-octadiene

Objective: To investigate the degradation pathways of 2,6-dimethyl-2,6-octadiene under various stress conditions and to identify the resulting degradation products.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in a suitable solvent. Heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add a small amount of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the neat compound or a solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

Procedure:

  • For each stress condition, prepare a sample of 2,6-dimethyl-2,6-octadiene at a known concentration.

  • Prepare a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

  • After the specified stress period, neutralize the acid and base hydrolysis samples.

  • Analyze all samples and the control using the validated stability-indicating GC-MS method (Protocol 1).

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use the mass spectral data to propose structures for the degradation products.

Visualizations

Degradation_Pathway 2,6-dimethyl-2,6-octadiene 2,6-dimethyl-2,6-octadiene Oxidation_Products Oxidation Products (Epoxides, Alcohols, Ketones) 2,6-dimethyl-2,6-octadiene->Oxidation_Products O2, Light, Heat Polymers Polymers/Oligomers 2,6-dimethyl-2,6-octadiene->Polymers Heat, Acid/Base

Caption: Proposed degradation pathways for 2,6-dimethyl-2,6-octadiene.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Ideal Ideal Conditions (2-8°C, Inert Gas, Dark) Sampling Time-point Sampling Ideal->Sampling Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Accelerated->Sampling GCMS GC-MS Analysis Sampling->GCMS Data Data Evaluation (Purity, Degradants) GCMS->Data

Caption: Workflow for a stability study of 2,6-dimethyl-2,6-octadiene.

Caption: Troubleshooting decision tree for suspected degradation.

Technical Support Center: Synthesis of 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2,6-dimethyl-2,6-octadiene?

A1: 2,6-Dimethyl-2,6-octadiene is typically synthesized via three main routes:

  • Acid-catalyzed dehydration of 2,6-dimethyloctane-2,6-diol: This method involves the removal of two water molecules from the corresponding diol using an acid catalyst.

  • Wittig reaction: This approach involves the reaction of 6-methyl-5-hepten-2-one (B42903) with a phosphorus ylide, such as isopropylidenetriphenylphosphorane.

  • Grignard reaction followed by dehydration: This two-step process begins with the reaction of 6-methyl-5-hepten-2-one with a methylmagnesium halide (e.g., methylmagnesium bromide), followed by the dehydration of the resulting tertiary alcohol.

Q2: What are the most common side reactions I should be aware of during the synthesis?

A2: The primary side reactions are dependent on the chosen synthetic route:

  • Isomerization: In all routes, there is a significant possibility of forming various isomers of the desired product. This includes constitutional isomers with different double bond positions (e.g., 2,6-dimethyl-1,6-octadiene) and geometric isomers (E/Z isomers) of the target molecule.

  • Incomplete Reaction: Unreacted starting materials, such as the diol in a dehydration reaction or the ketone in a Wittig or Grignard reaction, can remain in the crude product.

  • Polymerization: Dienes, especially conjugated dienes, can be susceptible to polymerization, particularly at elevated temperatures or in the presence of acid catalysts.

  • Formation of Oxygenated Byproducts: In the Grignard and Wittig reactions, incomplete conversion of the intermediate alcohol or the presence of oxygen can lead to oxygenated impurities.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomer formation requires careful control of reaction conditions. In acid-catalyzed dehydration, using milder acids and lower temperatures can favor the formation of the thermodynamically more stable product. For the Wittig reaction, the choice of ylide and reaction conditions (e.g., salt-free vs. salt-stabilized ylides) can influence the stereoselectivity of the double bond formation.

Q4: What purification techniques are most effective for isolating 2,6-dimethyl-2,6-octadiene?

A4: Due to the nonpolar nature of the product and the similarity in boiling points of the various isomers, purification can be challenging.

  • Fractional Distillation: This is a primary method for separating the desired diene from starting materials and some byproducts. However, complete separation of isomers may be difficult.

  • Column Chromatography: Using a nonpolar stationary phase like silica (B1680970) gel and a nonpolar eluent (e.g., hexanes) can aid in separating the target compound from more polar impurities. Argentation chromatography (using silica gel impregnated with silver nitrate) can be particularly effective in separating isomeric dienes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,6-dimethyl-2,6-octadiene.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal reaction temperature. For dehydration reactions, ensure the temperature is high enough to promote elimination but not so high as to cause excessive charring or polymerization. For Wittig and Grignard reactions, maintain the recommended temperature to ensure the stability of the reagents and intermediates.
Deactivation of reagents. Grignard and Wittig reagents are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored reagents.
Product loss during workup. Minimize the number of transfer steps. Ensure efficient extraction by selecting the appropriate solvent and performing multiple extractions. Be cautious during solvent removal to avoid co-distillation of the volatile product.
Issue 2: Presence of a Significant Amount of Isomeric Impurities
Possible Cause Suggested Solution
Non-selective reaction conditions in dehydration. Optimize the acid catalyst and temperature. Milder acids (e.g., oxalic acid, p-toluenesulfonic acid) may offer better selectivity than strong mineral acids.
Lack of stereocontrol in Wittig reaction. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer. Adjust your choice of ylide and reaction conditions accordingly.
Rearrangements during dehydration. Carbocation rearrangements can occur during the dehydration of the intermediate alcohol in the Grignard route. Using a milder dehydrating agent or a two-step procedure with an intermediate tosylate can sometimes mitigate this.
Issue 3: Product is a Dark, Tarry Substance
Possible Cause Suggested Solution
Polymerization of the diene. Add a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture, especially during distillation. Keep reaction and purification temperatures as low as possible.
Decomposition by strong acid. Use a less harsh acid catalyst for dehydration or ensure the reaction temperature does not become excessively high. Neutralize the acid catalyst promptly during the workup procedure.

Data Presentation

Synthetic Method Expected Major Product Potential Side Products Typical Yield Range (%)
Acid-Catalyzed Dehydration2,6-Dimethyl-2,6-octadieneIsomeric dienes, unreacted diol, polymers40-60
Wittig Reaction(E/Z)-2,6-Dimethyl-2,6-octadieneTriphenylphosphine oxide, unreacted ketone50-70
Grignard Reaction & Dehydration2,6-Dimethyl-2,6-octadieneIsomeric dienes, intermediate alcohol, polymers45-65

Experimental Protocols

A plausible experimental protocol based on the acid-catalyzed dehydration of 2,6-dimethyloctane-2,6-diol is provided below.

Synthesis of 2,6-Dimethyl-2,6-octadiene via Dehydration of 2,6-Dimethyloctane-2,6-diol

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Reaction Mixture: To the round-bottom flask, add 2,6-dimethyloctane-2,6-diol and a catalytic amount of a dehydrating agent (e.g., a small crystal of iodine or a few drops of concentrated sulfuric acid). Add a few boiling chips.

  • Heating: Gently heat the mixture. The diene will begin to form and co-distill with water.

  • Distillation: Collect the distillate, which will consist of two layers (an aqueous layer and an organic layer containing the product). The distillation temperature should be monitored and kept close to the boiling point of the diene-water azeotrope.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of 2,6-dimethyl-2,6-octadiene.

  • Analysis: Analyze the purified product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the synthetic pathway, potential side reactions, and a troubleshooting workflow.

Synthesis_Pathway 2,6-Dimethyloctane-2,6-diol 2,6-Dimethyloctane-2,6-diol 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyl-2,6-octadiene 2,6-Dimethyloctane-2,6-diol->2,6-Dimethyl-2,6-octadiene  H+, Heat (-2 H2O) 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one->2,6-Dimethyl-2,6-octadiene  1. (CH3)2C=PPh3  (Wittig Reaction) Intermediate Alcohol Intermediate Alcohol 6-Methyl-5-hepten-2-one->Intermediate Alcohol  1. CH3MgBr  (Grignard Reaction) Intermediate Alcohol->2,6-Dimethyl-2,6-octadiene  2. H+, Heat  (Dehydration)

Caption: Synthetic pathways to 2,6-dimethyl-2,6-octadiene.

Side_Reactions cluster_dehydration Dehydration Route cluster_wittig Wittig Route cluster_grignard Grignard Route 2,6-Dimethyloctane-2,6-diol 2,6-Dimethyloctane-2,6-diol Isomeric Dienes Isomeric Dienes 2,6-Dimethyloctane-2,6-diol->Isomeric Dienes  Rearrangement Polymers Polymers 2,6-Dimethyloctane-2,6-diol->Polymers  Polymerization 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Unreacted Ketone Unreacted Ketone 6-Methyl-5-hepten-2-one->Unreacted Ketone Product Product Product->Polymers  Polymerization E/Z Isomers E/Z Isomers Product->E/Z Isomers Intermediate Alcohol Intermediate Alcohol Intermediate Alcohol->Isomeric Dienes  Rearrangement Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Side Products Side Products Starting Materials->Side Products

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes isomers Isomeric Impurities issue->isomers Yes tar Tarry Product issue->tar Yes end Successful Synthesis issue->end No check_conditions Verify Reaction Conditions low_yield->check_conditions check_reagents Check Reagent Quality low_yield->check_reagents optimize_purification Optimize Purification isomers->optimize_purification add_inhibitor Add Polymerization Inhibitor tar->add_inhibitor check_conditions->issue check_reagents->issue optimize_purification->issue add_inhibitor->issue

Caption: A troubleshooting workflow for the synthesis.

Optimizing reaction conditions for the isomerization of octadiene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of octadiene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the isomerization of octadiene derivatives?

A1: Transition metal complexes are widely employed for the isomerization of octadiene derivatives. The most common catalysts are based on palladium, rhodium, nickel, and ruthenium. The choice of catalyst is critical as it influences the reaction's efficiency, selectivity, and the type of isomerization product obtained (e.g., positional or geometric isomerization).

Q2: How does temperature affect the isomerization of octadienes?

A2: Temperature is a critical parameter in octadiene isomerization. Generally, higher temperatures increase the reaction rate but can also lead to undesired side reactions, such as polymerization or decomposition, and may negatively impact selectivity. For many transition metal-catalyzed isomerizations, milder temperatures are preferred to maintain catalyst stability and achieve high selectivity. However, some thermal isomerizations, like the Alder-Ene reaction of certain dienes, may require significantly elevated temperatures.[1]

Q3: What is the role of ligands in catalyst performance?

A3: Ligands play a crucial role in modulating the activity, selectivity, and stability of the transition metal catalyst.[1] The steric and electronic properties of the ligand can influence the coordination of the octadiene to the metal center, thereby directing the regioselectivity and stereoselectivity of the isomerization. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can significantly impact the product distribution.[2][3]

Q4: How do different solvents impact the reaction?

A4: The choice of solvent can significantly affect the outcome of an isomerization reaction. Solvent polarity can influence the stability of catalytic intermediates and transition states. For example, in some ruthenium-catalyzed cycloisomerizations of dienes, alcoholic solvents have been found to be effective in generating the active catalyst.[1] It is crucial to use anhydrous solvents when employing catalysts that are sensitive to air and moisture.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Octadiene
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Ensure the catalyst was handled under an inert atmosphere if it is air or moisture sensitive. 2. Use a fresh batch of catalyst or a different catalyst. 3. Increase catalyst loading incrementally.Catalysts, especially those based on transition metals, can deactivate upon exposure to air or moisture.[1] An inactive batch or insufficient catalyst amount will lead to poor or no conversion.
Suboptimal Temperature 1. If the reaction is sluggish, gradually increase the temperature in small increments (e.g., 10 °C). 2. If side products are observed at higher temperatures, try lowering the temperature.Temperature affects the reaction kinetics. An optimal temperature is necessary to achieve a reasonable reaction rate without promoting decomposition or side reactions.[1]
Inhibitors in the Reaction Mixture 1. Purify the octadiene derivative starting material to remove any potential inhibitors. 2. Ensure the solvent is pure and free from contaminants.Impurities in the substrate or solvent can poison the catalyst and inhibit the reaction.[1]
Incorrect Reaction Setup 1. Verify that all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if required.Moisture and oxygen can deactivate many organometallic catalysts.[1]
Issue 2: Poor Selectivity (Formation of Multiple Isomers)
Potential Cause Troubleshooting Step Rationale
Thermodynamic vs. Kinetic Control 1. Monitor the reaction progress over time to determine if the product distribution changes. 2. To favor the kinetic product, consider running the reaction at a lower temperature for a shorter duration. 3. For the thermodynamic product, a higher temperature and longer reaction time may be beneficial.The initially formed product (kinetic) may not be the most stable one. Over time, it can isomerize to the thermodynamically more stable product.
Inappropriate Catalyst or Ligand 1. Screen different catalysts (e.g., Pd, Rh, Ni) to find one that favors the desired isomer. 2. Experiment with different ligands to fine-tune the selectivity of the catalyst.[2][3]The nature of the metal center and the steric and electronic properties of the ligands are key to controlling the regioselectivity and stereoselectivity of the reaction.[2][3]
Solvent Effects 1. Conduct the reaction in a range of solvents with varying polarities.The solvent can influence the relative energies of the transition states leading to different isomers.
Substrate Structure 1. If possible, modify the substrate to introduce steric bulk or electronic features that may direct the isomerization to the desired position.The inherent structure of the octadiene derivative can influence the regioselectivity of the isomerization.

Quantitative Data

Direct quantitative comparisons for the isomerization of various octadiene derivatives are often specific to the substrate and reaction conditions. The following tables provide a summary of typical catalyst performance based on available literature for analogous alkene isomerizations.

Table 1: Comparison of Catalysts for Alkene Isomerization *

CatalystTypical SubstrateTemperature (°C)Time (h)Conversion (%)SelectivityReference
[Ni(P(OEt)₃)₄]/H₂SO₄1-Heptene251>95Mixture of 2- and 3-heptenes[4][5]
RuH₂(CO)(PPh₃)₃1,4-Pentadiene801299Single regioisomer[6]
Pd(OAc)₂/PAd₂ⁿBuBranched 1,3-dienes1002488>95:5 r.r.[7]

*Data is for illustrative purposes and may not be directly applicable to all octadiene derivatives. Reaction conditions should be optimized for each specific substrate.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Isomerization of a Terminal Octadiene

This protocol is a general guideline for the isomerization of a terminal octadiene to internal isomers using a nickel-hydride catalyst.

Materials:

  • Octadiene derivative

  • [Ni(P(OEt)₃)₄] (precatalyst)

  • Sulfuric acid (H₂SO₄) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous solvent (e.g., toluene)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Add the octadiene derivative (1.0 mmol) and anhydrous toluene (B28343) (5 mL) to the flask.

  • In a separate vial under an inert atmosphere, prepare a stock solution of the nickel precatalyst [Ni(P(OEt)₃)₄] in anhydrous toluene.

  • Add the desired amount of the nickel precatalyst solution (e.g., 1-5 mol%) to the reaction flask.

  • Slowly add a dilute solution of sulfuric acid in diethyl ether to the reaction mixture to generate the active nickel-hydride catalyst in situ.[4][5]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by GC or TLC.

  • Once the reaction is complete, quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the product mixture by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity Observed check_conversion Is the conversion low? start->check_conversion check_selectivity Is the selectivity poor? check_conversion->check_selectivity No catalyst_issue Potential Catalyst Issue check_conversion->catalyst_issue Yes catalyst_ligand_issue Inappropriate Catalyst/Ligand check_selectivity->catalyst_ligand_issue Yes temp_issue_low Suboptimal Temperature (Too Low) catalyst_issue->temp_issue_low solution_catalyst Check catalyst activity, loading, and handling procedures. catalyst_issue->solution_catalyst reagent_purity_issue Reagent/Solvent Purity Issue temp_issue_low->reagent_purity_issue solution_temp_low Increase reaction temperature. temp_issue_low->solution_temp_low solution_purity Purify starting materials and use anhydrous solvents. reagent_purity_issue->solution_purity temp_issue_high Suboptimal Temperature (Too High) catalyst_ligand_issue->temp_issue_high solution_catalyst_selectivity Screen different catalysts and ligands. catalyst_ligand_issue->solution_catalyst_selectivity solvent_issue Solvent Effect temp_issue_high->solvent_issue solution_temp_high Decrease reaction temperature. temp_issue_high->solution_temp_high solution_solvent Screen different solvents. solvent_issue->solution_solvent

Caption: Troubleshooting workflow for low yield or selectivity.

Reaction_Mechanism cluster_catalyst Catalytic Cycle catalyst Active Catalyst [M-H] pi_complex π-Complex Formation catalyst->pi_complex + Octadiene insertion Migratory Insertion pi_complex->insertion beta_hydride β-Hydride Elimination insertion->beta_hydride product_release Product Release beta_hydride->product_release product_release->catalyst + Isomerized Octadiene end Isomerized Product(s) product_release->end start Octadiene Derivative start->catalyst

Caption: Generalized mechanism for transition metal-catalyzed isomerization.

References

Troubleshooting low yields in Diels-Alder reactions with 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving 2,6-dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing low to no yield in my Diels-Alder reaction with 2,6-dimethyl-2,6-octadiene?

Low yields in Diels-Alder reactions with 2,6-dimethyl-2,6-octadiene can stem from several factors related to the diene's structure and reaction conditions.

  • Steric Hindrance: The methyl groups on the diene can sterically hinder the approach of the dienophile, slowing down the reaction.[1]

  • Diene Conformation: Acyclic dienes like 2,6-dimethyl-2,6-octadiene must adopt an s-cis conformation to react. The s-trans conformation is often more stable, and a high energy barrier to rotation into the s-cis form can lead to low reactivity.[2] For some dienes, extreme steric hindrance can make the s-cis conformation highly strained and inhibit the reaction.

  • Reaction Conditions: Inadequate temperature or reaction time can result in incomplete conversion. Thermal Diels-Alder reactions often require high temperatures to overcome the activation energy.

  • Dienophile Reactivity: The reactivity of the dienophile is crucial. Electron-poor dienophiles generally react faster in normal-demand Diels-Alder reactions.[3]

2. My reaction is sluggish. How can I increase the reaction rate?

To accelerate a sluggish reaction, consider the following strategies:

  • Increase Temperature: For thermal reactions, increasing the temperature can provide the necessary activation energy. Refluxing in a high-boiling solvent like xylene is a common approach.[4]

  • Use a Lewis Acid Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions, even at lower temperatures.[5] They function by coordinating to the dienophile, making it more electrophilic.

  • Choose a More Reactive Dienophile: Dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide, acrylates) are more reactive and can improve reaction rates.[3]

3. I am considering using a Lewis acid. Which one should I choose and what are the typical conditions?

The choice of Lewis acid can influence both the reaction rate and selectivity. Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. For sterically hindered systems, a careful selection is necessary.

Lewis AcidTypical ConditionsNotes
Aluminum chloride (AlCl₃) 0.1 to 1.0 equivalent, in a non-coordinating solvent like dichloromethane (B109758) (DCM), at temperatures ranging from -78 °C to room temperature.A strong Lewis acid that can significantly accelerate the reaction. May require anhydrous conditions.
Boron trifluoride etherate (BF₃·OEt₂) 0.1 to 1.0 equivalent, in DCM, often at low temperatures.A versatile and commonly used Lewis acid.
Tin(IV) chloride (SnCl₄) 0.1 to 1.0 equivalent, in DCM, at low to ambient temperatures.Another effective Lewis acid for Diels-Alder reactions.
Methylaluminum dichloride (MeAlCl₂) Substoichiometric amounts in DCM have been shown to be effective for intramolecular Diels-Alder reactions of acyclic dienes under mild conditions.[6]May offer good diastereoselectivity.

Caution: Lewis acids are sensitive to moisture. All glassware should be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

4. What are potential side reactions, and how can I minimize them?

With substituted acyclic dienes, several side reactions can compete with the desired Diels-Alder cycloaddition, leading to lower yields of the target adduct.

  • Ene Reaction: At elevated temperatures, an ene reaction can occur, particularly if the dienophile has an allylic proton.[7]

  • Polymerization: Dienophiles, especially acrylates, can polymerize under thermal or Lewis acidic conditions. Using a polymerization inhibitor or controlling the temperature can mitigate this.

  • Isomerization of the Diene: Under thermal or acidic conditions, the double bonds in 2,6-dimethyl-2,6-octadiene could potentially isomerize to a non-conjugated form, rendering it unreactive in the Diels-Alder reaction.

To minimize side reactions, careful optimization of reaction conditions is key. Using a Lewis acid may allow for lower reaction temperatures, which can suppress temperature-dependent side reactions like the ene reaction.

5. How can I purify the Diels-Alder adduct?

The purification strategy will depend on the physical properties of your product and any unreacted starting materials or byproducts.

  • Crystallization: If the Diels-Alder adduct is a solid, crystallization is often an effective purification method. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., xylene) and then adding a solvent in which it is insoluble (e.g., petroleum ether) to induce crystallization.[8]

  • Column Chromatography: For liquid products or solid products that are difficult to crystallize, silica (B1680970) gel column chromatography is a standard purification technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the desired product. For highly non-polar compounds, alumina (B75360) chromatography or non-aqueous reverse-phase chromatography may be effective alternatives.[9]

Experimental Protocols

General Protocol for a Thermal Diels-Alder Reaction

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,6-dimethyl-2,6-octadiene (1.0 eq.) and the dienophile (1.0 - 1.2 eq.).

  • Add a high-boiling point solvent, such as xylene, to achieve a suitable concentration (e.g., 0.5 - 1.0 M).[4]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq.) and a dry, non-coordinating solvent such as dichloromethane (DCM).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) (0.1 - 1.0 eq.) to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add a solution of 2,6-dimethyl-2,6-octadiene (1.0 - 1.2 eq.) in DCM dropwise.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water, or a saturated solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yields Start Low Yield of Diels-Alder Adduct Steric_Hindrance Steric Hindrance from Methyl Groups Start->Steric_Hindrance Diene_Conformation Unfavorable s-trans Conformation Start->Diene_Conformation Reaction_Conditions Suboptimal Reaction Conditions Start->Reaction_Conditions Dienophile_Reactivity Low Dienophile Reactivity Start->Dienophile_Reactivity Side_Reactions Competing Side Reactions Start->Side_Reactions Use_Lewis_Acid Use Lewis Acid Catalyst (e.g., AlCl3, BF3) Steric_Hindrance->Use_Lewis_Acid Increase_Temp Increase Reaction Temperature Diene_Conformation->Increase_Temp Diene_Conformation->Use_Lewis_Acid Optimize_Conditions Optimize Temperature and Time Reaction_Conditions->Optimize_Conditions More_Reactive_Dienophile Use More Electron-Deficient Dienophile Dienophile_Reactivity->More_Reactive_Dienophile Lower_Temp_Catalysis Use Lewis Acid for Lower Temp Reaction Side_Reactions->Lower_Temp_Catalysis

Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products Diene 2,6-dimethyl-2,6-octadiene (s-cis conformation) Ene_Product Ene Reaction Product Diene->Ene_Product Side Reaction (High Temp) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Thermal or Lewis Acid Dienophile Dienophile (with EWG) Dienophile->Ene_Product Dienophile->Transition_State Adduct Diels-Alder Adduct Transition_State->Adduct Major Pathway

Caption: General mechanism of the Diels-Alder reaction and a potential side reaction.

References

Technical Support Center: Analysis of Commercial 2,6-Dimethyl-2,6-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,6-dimethyl-2,6-octadiene. The information provided will assist in the identification of potential impurities and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial sample of 2,6-dimethyl-2,6-octadiene?

A1: Commercial 2,6-dimethyl-2,6-octadiene is often synthesized from dihydromyrcene (B1198221) (also known as citronellene or 2,6-dimethyl-1,7-octadiene). Therefore, impurities in the final product can originate from the starting materials, byproducts of the synthesis process, and degradation products. Potential impurities include:

  • Isomeric Impurities: Other isomers of dimethyl-octadiene may be present due to the non-specific nature of some synthesis routes.

  • Unreacted Starting Materials: Residual amounts of dihydromyrcene may be present if the reaction has not gone to completion.

  • Cyclic Ethers: Acid-catalyzed hydration of dihydromyrcene, a common synthetic route, can lead to the formation of cyclic ether byproducts.

  • Oxidation Products: Like many terpenes, 2,6-dimethyl-2,6-octadiene can be susceptible to oxidation, leading to the formation of alcohols, aldehydes, or ketones, especially if not stored under an inert atmosphere. p-Cymene has been identified as a major product of terpene aging.[1]

Q2: I am seeing unexpected peaks in the gas chromatogram of my 2,6-dimethyl-2,6-octadiene sample. How can I identify them?

A2: Unexpected peaks in your gas chromatogram (GC) likely correspond to impurities. The most effective method for identifying these unknown compounds is Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectra of the unknown peaks to a spectral library (like the NIST database), you can tentatively identify the impurities. For confirmation, it is recommended to run authentic standards of the suspected impurities if they are commercially available.

Q3: What analytical method is most suitable for purity assessment of 2,6-dimethyl-2,6-octadiene?

A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and reliable method for quantifying the purity of volatile compounds like 2,6-dimethyl-2,6-octadiene. For the identification of impurities, GC-MS is the preferred technique due to its ability to provide structural information.

Q4: How should I prepare my 2,6-dimethyl-2,6-octadiene sample for GC analysis?

A4: A simple dilution in a volatile organic solvent is typically sufficient for GC analysis. Prepare a solution of your sample in a solvent such as hexane (B92381), ethyl acetate, or dichloromethane (B109758) at a concentration of approximately 1 mg/mL. Ensure the solvent is of high purity to avoid introducing extraneous peaks into your chromatogram.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple peaks observed in the GC chromatogram where a single peak is expected. Presence of isomeric impurities or other structurally related compounds.Utilize GC-MS to identify the different components based on their mass spectra. If possible, confirm identities by comparing retention times with known standards.
A broad or tailing peak for 2,6-dimethyl-2,6-octadiene. Active sites in the GC inlet or column; column degradation.Use a deactivated inlet liner. If the problem persists, bake the column according to the manufacturer's instructions or replace it.
Appearance of new, small peaks over time in a stored sample. Sample degradation due to oxidation or isomerization.Store the sample under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Re-analyze the sample to identify the degradation products using GC-MS.
Poor separation of isomeric impurities. The GC column and temperature program are not optimized for the separation of these specific isomers.Experiment with a different GC column polarity (e.g., a wax-type column if a non-polar column is currently in use). Optimize the temperature ramp rate for better resolution.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines the general procedure for the identification of volatile impurities in a sample of 2,6-dimethyl-2,6-octadiene using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial 2,6-dimethyl-2,6-octadiene sample into a 10 mL volumetric flask.
  • Dissolve the sample in high-purity hexane and make up to the mark.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • For each peak corresponding to a potential impurity, obtain the mass spectrum.
  • Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.
  • If standards are available, confirm the identity of the impurities by comparing their retention times and mass spectra with those of the authentic standards.

Data Presentation

Table 1: Potential Impurities in Commercial 2,6-Dimethyl-2,6-Octadiene

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
Dihydromyrcene (2,6-dimethyl-1,7-octadiene)C₁₀H₁₈138.25Unreacted starting material
Other Dimethyl-octadiene IsomersC₁₀H₁₈138.25Isomerization during synthesis
Cyclic Ethers (e.g., Tetrahydrolinalool oxide)C₁₀H₁₈O154.25Byproduct of acid-catalyzed hydration
p-CymeneC₁₀H₁₄134.22Degradation product

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification cluster_result Result sample Commercial 2,6-Dimethyl-2,6-octadiene dissolve Dissolve in Hexane sample->dissolve gcms GC-MS Analysis dissolve->gcms data Data Acquisition gcms->data library Mass Spectral Library Search data->library standard Confirmation with Standards library->standard report Impurity Identification Report standard->report impurity_pathway cluster_impurities Potential Impurities start Dihydromyrcene (Starting Material) main_product 2,6-Dimethyl-2,6-octadiene (Main Product) start->main_product Synthesis isomer Isomeric Dimethyl-octadienes start->isomer Isomerization unreacted Unreacted Dihydromyrcene start->unreacted Incomplete Reaction cyclic Cyclic Ethers start->cyclic Side Reaction (e.g., Hydration) degradation Degradation Products (e.g., p-Cymene) main_product->degradation Oxidation/Aging

References

Stability studies of 2,6-dimethyl-2,6-octadiene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,6-dimethyl-2,6-octadiene in various solvents. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of 2,6-dimethyl-2,6-octadiene solutions.

Issue 1: Rapid Decrease in Analyte Concentration in Solution

  • Question: I've prepared a stock solution of 2,6-dimethyl-2,6-octadiene in methanol, but I'm observing a significant drop in its concentration much faster than expected. What could be the cause?

  • Answer: This issue is likely due to the high volatility of 2,6-dimethyl-2,6-octadiene.[1] Several factors could be contributing to the loss of your analyte:

    • Improper Sealing: Ensure your storage vials have tight-fitting caps (B75204) with a suitable septum (e.g., PTFE-lined) to prevent evaporation.

    • Headspace in Vial: A large headspace in the vial will allow for more of the compound to partition into the gas phase, which can be lost upon opening. It is advisable to use vials that are appropriately sized for your sample volume.

    • Storage Temperature: Storing solutions at room temperature will increase the vapor pressure of the compound, leading to faster evaporation. Solutions should be stored at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures when not in use.

    • Solvent Choice: While soluble in many organic solvents, the choice of solvent can influence the volatility of the solute. Consider using a less volatile solvent if your experimental conditions allow.

Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Study

  • Question: While analyzing my stability samples of 2,6-dimethyl-2,6-octadiene in acetonitrile, I'm seeing new peaks in the chromatogram that were not present initially. What are these?

  • Answer: The appearance of new peaks is indicative of degradation. 2,6-dimethyl-2,6-octadiene, being a diene, is susceptible to degradation through several pathways:

    • Oxidation: The double bonds are prone to oxidation, especially in the presence of light, oxygen, or trace metal impurities. This can lead to the formation of epoxides, hydroperoxides, or other oxygenated derivatives. Ensure your solvents are of high purity and consider degassing them or blanketing your samples with an inert gas like nitrogen or argon.

    • Isomerization: The cis/*trans geometry of the double bonds can potentially isomerize under certain conditions of light, heat, or acid/base catalysis.

    • Polymerization: Under certain conditions, dienes can undergo polymerization, which might lead to a decrease in the monomer peak and potentially the appearance of broader, less-defined peaks in your chromatogram.

Issue 3: Inconsistent Results Between Different Batches of Solvents

  • Question: I'm getting variable stability results for 2,6-dimethyl-2,6-octadiene when I use different lots of the same solvent. Why is this happening?

  • Answer: The quality of the solvent is critical for stability studies. Inconsistencies between solvent batches can be attributed to:

    • Peroxide Contamination: Solvents like ethers and some alcohols can form peroxides over time, which are potent oxidizing agents. It is crucial to use fresh, high-purity solvents and to test for peroxides if the solvent has been stored for an extended period.

    • Trace Acidic or Basic Impurities: These can catalyze degradation reactions. Using high-purity, neutral solvents is recommended.

    • Dissolved Oxygen: The concentration of dissolved oxygen can vary between solvent batches, affecting the rate of oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of 2,6-dimethyl-2,6-octadiene?

A1: To minimize degradation and evaporative losses, solutions of 2,6-dimethyl-2,6-octadiene should be stored in tightly sealed, amber glass vials at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. The headspace in the vial should be minimized. For long-term storage, flushing the vial with an inert gas before sealing is recommended.

Q2: In which common laboratory solvents is 2,6-dimethyl-2,6-octadiene soluble?

A2: Based on its nonpolar nature, 2,6-dimethyl-2,6-octadiene is expected to be soluble in a range of organic solvents. It has been reported to be slightly soluble in chloroform, ethyl acetate, and hexane.[1] It is also anticipated to be soluble in other common nonpolar and polar aprotic solvents such as acetonitrile, methanol, ethanol, and dichloromethane. Its solubility in water is very low.[2]

Q3: How can I perform a forced degradation study on 2,6-dimethyl-2,6-octadiene?

A3: Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4] Typical stress conditions for 2,6-dimethyl-2,6-octadiene would include:

  • Acidic and Basic Hydrolysis: Treating the sample with dilute hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures.

  • Oxidation: Exposing the sample to a solution of hydrogen peroxide.

  • Thermal Stress: Heating the sample in both solid and solution form.

  • Photostability: Exposing the sample to UV and visible light.

Q4: What analytical techniques are suitable for monitoring the stability of 2,6-dimethyl-2,6-octadiene?

A4: Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is a highly suitable technique for the analysis of volatile compounds like 2,6-dimethyl-2,6-octadiene.[5][6] High-performance liquid chromatography (HPLC) with a UV detector could also be used, although the compound lacks a strong chromophore, which may affect sensitivity.

Data Presentation

Table 1: Hypothetical Stability of 2,6-Dimethyl-2,6-Octadiene in Different Solvents at 25 °C (Protected from Light)

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 72h (µg/mL)% Recovery after 72h
Acetonitrile100.298.595.194.9%
Methanol100.597.293.893.3%
Hexane100.199.298.598.4%
Dichloromethane99.895.389.789.9%

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Summary of Forced Degradation Studies for 2,6-Dimethyl-2,6-Octadiene

Stress ConditionReagent/ConditionObservationExtent of Degradation
Acidic Hydrolysis0.1 M HCl at 60 °C for 24hMinor degradation~5%
Basic Hydrolysis0.1 M NaOH at 60 °C for 24hMinor degradation~3%
Oxidation3% H₂O₂ at RT for 12hSignificant degradation~40%
Thermal80 °C for 48h (in solution)Moderate degradation~15%
PhotolyticUV/Vis light for 72hModerate degradation~20%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2,6-dimethyl-2,6-octadiene into a 10 mL amber volumetric flask.

    • Dissolve the compound in the desired solvent (e.g., acetonitrile).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the solvent.

    • Store the stock solution at 2-8 °C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration range for analysis.

Protocol 2: General Stability Study Workflow

  • Prepare a solution of 2,6-dimethyl-2,6-octadiene in the solvent of interest at a known concentration.

  • Divide the solution into multiple amber vials, ensuring minimal headspace.

  • Store the vials under the desired conditions (e.g., room temperature, refrigerated, accelerated temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from a vial.

  • Analyze the aliquot using a validated stability-indicating analytical method (e.g., GC-FID).

  • Calculate the percentage of the remaining 2,6-dimethyl-2,6-octadiene and monitor the formation of any degradation products.

Visualizations

Stability_Study_Workflow A Prepare Stock Solution of 2,6-dimethyl-2,6-octadiene B Aliquot into Vials for Each Time Point and Condition A->B C Store Vials under Specified Stability Conditions B->C D Withdraw Samples at Predetermined Time Intervals C->D E Analyze Samples using Validated Analytical Method (e.g., GC) D->E F Quantify Analyte and Degradation Products E->F G Assess Stability and Determine Degradation Rate F->G

Caption: General workflow for conducting a stability study of 2,6-dimethyl-2,6-octadiene.

Troubleshooting_Degradation cluster_issue Issue: Unexpected Peaks in Chromatogram cluster_causes Potential Causes cluster_solutions Corrective Actions A Unexpected Peaks Observed B Oxidative Degradation A->B C Isomerization A->C D Solvent Impurities A->D E Use High-Purity Solvents (Degas if necessary) B->E F Protect from Light and Air (Use inert gas) B->F C->F G Control Temperature C->G D->E

Caption: Troubleshooting logic for the appearance of degradation products.

References

Challenges in the scale-up of 2,6-dimethyl-2,6-octadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-2,6-octadiene. The content is structured to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 2,6-dimethyl-2,6-octadiene on a laboratory scale?

A common and effective method for the synthesis of 2,6-dimethyl-2,6-octadiene is the Wittig reaction. This involves the reaction of 6-methyl-5-hepten-2-one (B42903) with a phosphonium (B103445) ylide, such as the one derived from ethyltriphenylphosphonium bromide. This method is favored for its reliability in forming the carbon-carbon double bond at a specific location.

Q2: What are the primary challenges in the scale-up of this synthesis?

Scaling up the synthesis of 2,6-dimethyl-2,6-octadiene presents several challenges:

  • Exothermic Reactions: The formation of the ylide and the Wittig reaction itself can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent Purity: The purity of starting materials, particularly the aldehyde/ketone and the phosphonium salt, is crucial for achieving high yields and minimizing byproduct formation.

  • Product Volatility: The product, 2,6-dimethyl-2,6-octadiene, is a volatile compound, which can lead to significant losses during workup and purification if not handled properly.

  • Byproduct Removal: The Wittig reaction produces a stoichiometric amount of triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate from the non-polar product.[1][2][3]

  • Stereoselectivity: The Wittig reaction can produce a mixture of (E) and (Z) isomers. Controlling the stereoselectivity to obtain the desired isomer can be a challenge.

Q3: How can I purify the final product, 2,6-dimethyl-2,6-octadiene?

Due to the non-polar nature of 2,6-dimethyl-2,6-octadiene, purification primarily focuses on removing the highly polar byproduct, triphenylphosphine oxide (TPPO), and any unreacted starting materials. Common purification strategies include:

  • Filtration through a silica (B1680970) plug: This is a rapid method to remove the majority of the polar TPPO. The crude product is dissolved in a non-polar solvent like hexane (B92381) or pentane (B18724) and passed through a short column of silica gel. The non-polar product elutes quickly, while the TPPO is retained on the silica.[2][4]

  • Precipitation of TPPO: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Adding these solvents to the concentrated crude reaction mixture can cause the TPPO to precipitate, after which it can be removed by filtration.[1][5]

  • Complexation of TPPO: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ to the crude product dissolved in a suitable solvent (e.g., ethanol) can precipitate the TPPO-metal complex, which is then filtered off.[2][5]

  • Distillation: Fractional distillation can be effective for separating the volatile product from the non-volatile TPPO, especially on a larger scale. Careful temperature and pressure control are necessary to avoid product loss.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Ylide Formation Ensure the base used is strong enough (e.g., n-butyllithium, sodium hydride) and fresh. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). A color change (often to orange or red) typically indicates ylide formation.Successful ylide formation should lead to the consumption of the phosphonium salt and the appearance of the product upon addition of the ketone.
Poor Quality of 6-Methyl-5-hepten-2-one Use freshly distilled or high-purity 6-methyl-5-hepten-2-one. Impurities can react with the ylide, reducing the yield.Use of pure starting materials will minimize side reactions and improve the conversion to the desired product.
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require stirring at room temperature or gentle heating to go to completion.Complete consumption of the limiting reagent should be observed, leading to a higher isolated yield of the product.
Issue 2: Low Yield of 2,6-dimethyl-2,6-octadiene
Potential Cause Troubleshooting Steps Expected Outcome
Side Reactions of the Ylide Add the ketone to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize ylide decomposition or side reactions.A cleaner reaction profile with fewer byproducts and a higher yield of the desired alkene.
Product Loss During Workup Use cooled solvents during extraction and minimize the use of rotary evaporation. If using a rotary evaporator, ensure the bath temperature is low and the vacuum is carefully controlled.Reduced loss of the volatile product, leading to a higher isolated yield.
Inefficient Purification Optimize the purification method. For small scales, a silica plug is efficient. For larger scales, consider precipitation of TPPO followed by distillation.Improved recovery of the pure product from the crude reaction mixture.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps Expected Outcome
Residual Triphenylphosphine Oxide (TPPO) Employ a dedicated TPPO removal strategy such as precipitation with a non-polar solvent, complexation with ZnCl₂, or careful chromatography on silica gel.[1][2][3][4][5]A final product that is free of TPPO, as confirmed by NMR or GC-MS analysis.
Unreacted 6-Methyl-5-hepten-2-one Ensure the ylide is used in a slight excess (1.1-1.2 equivalents). Monitor the reaction to completion to ensure full conversion of the ketone.Complete consumption of the starting ketone, leading to a purer product.
Formation of Isomers The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, Z-isomers are often favored. To increase the proportion of the E-isomer, the Schlosser modification can be employed.[6]The ability to control and enrich the desired stereoisomer of 2,6-dimethyl-2,6-octadiene.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2,6-dimethyl-2,6-octadiene via Wittig Reaction

This protocol outlines a general procedure for the synthesis of 2,6-dimethyl-2,6-octadiene from 6-methyl-5-hepten-2-one and ethyltriphenylphosphonium bromide.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 1 hour, during which a characteristic color change (typically orange or red) should be observed, indicating the formation of the ylide.

2. Wittig Reaction:

  • Slowly add a solution of 6-methyl-5-hepten-2-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction overnight. Monitor the progress of the reaction by TLC or GC.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator with a cooled water bath.

  • To remove the triphenylphosphine oxide (TPPO) byproduct, dissolve the crude residue in a minimal amount of a moderately polar solvent and then add a non-polar solvent like hexane to precipitate the TPPO.

  • Filter the mixture to remove the precipitated TPPO.

  • The filtrate, containing the product, can be further purified by passing it through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane).

  • Finally, careful distillation under reduced pressure can yield the pure 2,6-dimethyl-2,6-octadiene.

Visualizations

experimental_workflow Experimental Workflow for 2,6-dimethyl-2,6-octadiene Synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide_start Ethyltriphenylphosphonium bromide in anhydrous THF add_base Add n-BuLi at 0 °C ylide_start->add_base stir_ylide Stir for 1 hr at 0 °C add_base->stir_ylide add_ketone Add 6-methyl-5-hepten-2-one in THF at 0 °C stir_ylide->add_ketone warm_rt Warm to RT and stir overnight add_ketone->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with ether/pentane quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate remove_tppo Remove TPPO (Precipitation/Filtration) concentrate->remove_tppo silica_plug Silica plug filtration remove_tppo->silica_plug distill Distillation silica_plug->distill product Pure 2,6-dimethyl-2,6-octadiene distill->product

Caption: Workflow for the synthesis of 2,6-dimethyl-2,6-octadiene.

troubleshooting_low_yield Troubleshooting Low Yield in Synthesis cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_ylide Check Ylide Formation (Color change? Anhydrous conditions?) start->check_ylide check_ketone Check Ketone Purity (Distill if necessary) start->check_ketone check_reaction Monitor Reaction Progress (TLC/GC for completion) start->check_reaction optimize_workup Minimize product loss during workup start->optimize_workup optimize_base Use fresh, strong base (n-BuLi, NaH) check_ylide->optimize_base purify_sm Purify starting materials check_ketone->purify_sm adjust_conditions Increase reaction time/temperature check_reaction->adjust_conditions end Improved Yield optimize_base->end purify_sm->end adjust_conditions->end optimize_workup->end

References

Validation & Comparative

Comparative Analysis of (6Z) and (6E) Isomers of 2,6-dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 21, 2025

This guide provides a detailed comparative analysis of the (6Z) and (6E) geometric isomers of 2,6-dimethyl-2,6-octadiene, monoterpenoid compounds found in various natural sources.[1][2] The comparison covers physicochemical properties, spectral data, and general methodologies for their synthesis and characterization. This document is intended for researchers in chemistry and drug development requiring a comparative understanding of these specific isomers.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of substituents around the C6-C7 double bond in the (6Z) and (6E) isomers leads to differences in their physical and spectroscopic properties. While comprehensive experimental data is not uniformly available for both isomers in published literature, the following tables summarize known and computed values.

Table 1: General and Physicochemical Properties

Property(6Z)-2,6-dimethyl-2,6-octadiene(6E)-2,6-dimethyl-2,6-octadiene
Synonyms cis-2,6-Dimethyl-2,6-octadiene[2]trans-2,6-Dimethyl-2,6-octadiene[3][4]
CAS Number 2492-22-0[2]2609-23-6, 2792-39-4[1][5][6]
Molecular Formula C₁₀H₁₈[2]C₁₀H₁₈[5][6]
Molecular Weight 138.25 g/mol [2]138.25 g/mol [1]
Boiling Point Data not available56 °C @ 14 Torr[7]
Density Data not available0.7911 g/cm³ @ 25 °C[7]
Refractive Index Data not availableData not available[6]
Natural Occurrence Ginger, Jasminum subtriplinerve, Rosa damascena[8]Camellia sinensis, Magnolia sieboldii, Zingiber officinale[1]

Table 2: Chromatographic and Spectroscopic Data

Data Type(6Z)-2,6-dimethyl-2,6-octadiene(6E)-2,6-dimethyl-2,6-octadiene
Kovats Retention Index (Semi-standard non-polar column) 978.4, 1004[2]976 - 990 (range from multiple measurements)[1]
¹H NMR Spectra Data available via PubChem[2]Data not readily available
Mass Spectrum (EI) Data available via NIST WebBookData available via NIST WebBook[4][9]
IR Spectrum Data not readily availableData available via NIST WebBook[3]

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of these specific isomers are not widely published. However, standard organic chemistry methodologies can be applied for their synthesis, separation, and characterization.

A. Synthesis via Wittig Reaction

A common method for synthesizing alkenes with defined stereochemistry is the Wittig reaction. To generate the 2,6-dimethyl-2,6-octadiene isomers, a C6 phosphonium (B103445) ylide could be reacted with a C4 ketone. The stereochemical outcome (Z or E) can be influenced by the choice of ylide (stabilized or non-stabilized) and reaction conditions (solvent, additives like salts).

  • Ylide Preparation: A suitable triphenylphosphonium salt (e.g., (1,3-dimethylbut-2-en-1-yl)triphenylphosphonium bromide) is treated with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF or ether at low temperature to generate the corresponding ylide.

  • Wittig Reaction: The ylide solution is then reacted with a ketone (e.g., acetone) to form the diene. Salt-free conditions with non-stabilized ylides typically favor the Z-isomer, while stabilized ylides or the Schlosser modification can favor the E-isomer.

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. The triphenylphosphine (B44618) oxide byproduct is removed. The resulting mixture of (6Z) and (6E) isomers is then purified.

B. Isomer Separation and Purification

The isomeric mixture can be separated using high-resolution techniques:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Preparative Gas Chromatography (Prep-GC): For high purity separation, Prep-GC is an excellent method, taking advantage of the differences in retention times as indicated by the Kovats indices.

  • Column Chromatography: Separation on a silica (B1680970) gel column impregnated with silver nitrate (B79036) (AgNO₃) is a classic technique for separating E/Z isomers of alkenes, as the silver ions interact differently with the π-bonds of the isomers.

C. Characterization

The identity and purity of each separated isomer must be confirmed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z = 138) and provides a characteristic fragmentation pattern. The retention time confirms the isomer identity against a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for the Z and E isomers. The vinylic proton on C5 will show a different chemical shift and coupling pattern depending on its cis or trans relationship to the methyl group on C6.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the allylic carbons, will differ between the two isomers due to stereochemical effects.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations for the trisubstituted double bond can sometimes distinguish between cis and trans configurations (typically ~960-980 cm⁻¹ for trans and a less distinct band for cis).

Biological Activity

Specific biological activities or signaling pathway interactions for purified (6Z) or (6E)-2,6-dimethyl-2,6-octadiene are not well-documented in the literature. Terpenoids as a class are known for a wide range of activities, including antimicrobial and anti-inflammatory properties.[10][11] However, without specific experimental data on these isomers, any discussion of their comparative bioactivity would be speculative. A typical workflow for such an investigation is proposed below.

Visualizations

Workflow for Comparative Isomer Analysis

The following diagram outlines a logical workflow for the synthesis, separation, characterization, and subsequent biological evaluation of the (6Z) and (6E) isomers of 2,6-dimethyl-2,6-octadiene.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_bio Biological Evaluation start Wittig Reaction (Stereoselective Conditions) mix Crude Product (Mixture of Z/E Isomers) start->mix sep Isomer Separation (e.g., Prep-GC or AgNO₃ Column) mix->sep iso_z (6Z)-Isomer (Purified) sep->iso_z iso_e (6E)-Isomer (Purified) sep->iso_e char_z GC-MS, NMR, IR iso_z->char_z char_e GC-MS, NMR, IR iso_e->char_e assay Comparative Bioassay (e.g., Antimicrobial, Cytotoxicity) char_z->assay char_e->assay data Data Analysis assay->data conc Conclusion on Structure-Activity Relationship data->conc

Caption: Experimental workflow for isomer comparison.

References

A Comparative Guide to Analytical Methods for 2,6-dimethyl-2,6-octadiene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the accurate quantification of 2,6-dimethyl-2,6-octadiene, a volatile organic compound of interest in various research and industrial applications. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—that can be adapted and validated for this purpose. The experimental protocols and validation parameters presented are based on established guidelines and successful methods for analogous terpenes and volatile compounds.

Introduction to Analytical Approaches

The quantification of 2,6-dimethyl-2,6-octadiene, a non-polar hydrocarbon, is most effectively achieved using chromatographic techniques that separate it from a sample matrix for subsequent detection and measurement. The two primary methods suitable for this application are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with a suitable detector like an Ultraviolet (UV) detector.

  • Gas Chromatography (GC): As a volatile compound, 2,6-dimethyl-2,6-octadiene is an excellent candidate for GC analysis. In GC, the sample is vaporized and carried by an inert gas through a column that separates compounds based on their boiling points and interactions with the stationary phase. GC-FID is a robust and widely used technique for quantifying hydrocarbons, offering high sensitivity and a wide linear range. GC-MS provides the added advantage of mass identification, enhancing the specificity of the method.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for non-volatile matrices or when derivatization is not desirable. In HPLC, a liquid solvent carries the sample through a column packed with a solid adsorbent material, separating components based on their affinity for the stationary and mobile phases. For a non-polar compound like 2,6-dimethyl-2,6-octadiene, a reverse-phase HPLC system would be appropriate.

Comparative Validation Data

The following tables summarize the typical validation parameters that should be established for a robust analytical method for 2,6-dimethyl-2,6-octadiene quantification, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The presented quantitative data are illustrative examples based on validated methods for similar terpenes and volatile organic compounds.[3]

Table 1: Gas Chromatography (GC-FID) Method Validation Parameters

Validation ParameterTypical Performance Criteria
Linearity (r²) > 0.99
Range 1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity No interference from matrix components
Robustness Unaffected by minor changes in flow rate, temperature

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Validation Parameters

Validation ParameterTypical Performance Criteria
Linearity (r²) > 0.99
Range 5 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Specificity No interference from matrix components
Robustness Unaffected by minor changes in mobile phase composition, pH

Experimental Protocols

Below are detailed, adaptable methodologies for the quantification of 2,6-dimethyl-2,6-octadiene using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol is based on established methods for terpene analysis in various matrices.[3][4]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 2,6-dimethyl-2,6-octadiene.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) to a final concentration within the expected linear range of the assay.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the analyte and remove interfering matrix components.[5]

  • Add an appropriate internal standard (e.g., n-tridecane) to all samples, calibration standards, and quality control samples.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 15:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 20 °C/min to 250 °C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 2,6-dimethyl-2,6-octadiene in the same solvent as the sample, covering the expected concentration range.

  • Inject the calibration standards and samples into the GC system.

  • Construct a calibration curve by plotting the peak area ratio of 2,6-dimethyl-2,6-octadiene to the internal standard against the concentration of the standards.

  • Determine the concentration of 2,6-dimethyl-2,6-octadiene in the samples from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol is a general reverse-phase method that can be optimized for 2,6-dimethyl-2,6-octadiene.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 20 µL.[6]

  • UV Detection Wavelength: As 2,6-dimethyl-2,6-octadiene lacks a strong chromophore, detection may be challenging. A low wavelength (e.g., 210 nm) should be evaluated.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 2,6-dimethyl-2,6-octadiene in the mobile phase.

  • Inject the calibration standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2,6-dimethyl-2,6-octadiene in the samples from the calibration curve.

Method Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for analytical method validation and a conceptual signaling pathway for method selection.

Analytical_Method_Validation_Workflow Start Define Analytical Method Requirements Develop Develop Analytical Procedure Start->Develop Validate Validate Analytical Procedure Develop->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision Specificity Specificity Validate->Specificity LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Document Document Validation Report Linearity->Document Accuracy->Document Precision->Document Specificity->Document LOD_LOQ->Document Robustness->Document Implement Implement for Routine Use Document->Implement

Analytical Method Validation Workflow

Method_Selection_Pathway Analyte Analyte Properties Volatility Polarity Chromophore GC_Method Gas Chromatography (GC) Analyte:v->GC_Method High Analyte:p->GC_Method Non-polar HPLC_Method High-Performance Liquid Chromatography (HPLC) Analyte:v->HPLC_Method Low HPLC_UV HPLC-UV Analyte:c->HPLC_UV Present HPLC_MS HPLC-MS Analyte:c->HPLC_MS Absent GC_FID GC-FID GC_Method->GC_FID GC_MS GC-MS GC_Method->GC_MS HPLC_Method->HPLC_UV HPLC_Method->HPLC_MS

Method Selection Pathway for 2,6-dimethyl-2,6-octadiene

References

A Comparative Analysis of Monoterpene Bioactivity: Evaluating 2,6-dimethyl-2,6-octadiene Against Common Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of monoterpenes is critical for harnessing their therapeutic potential. This guide provides a comparative overview of the biological activities of 2,6-dimethyl-2,6-octadiene against the well-studied monoterpenes limonene, myrcene, and α-pinene. While extensive research has elucidated the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of the latter compounds, a significant data gap exists for 2,6-dimethyl-2,6-octadiene, underscoring a need for further investigation into its pharmacological profile.

Comparative Bioactivity of Selected Monoterpenes

Extensive in vitro and in vivo studies have demonstrated the diverse biological effects of common monoterpenes. Limonene, myrcene, and α-pinene have emerged as subjects of significant interest due to their presence in numerous essential oils and their potential health benefits. The following sections and tables summarize the available quantitative data for these compounds. It is important to note that direct experimental data on the bioactivity of 2,6-dimethyl-2,6-octadiene is not currently available in peer-reviewed literature. Therefore, a direct comparison is not feasible at this time.

Antioxidant Activity

The antioxidant properties of monoterpenes are often attributed to their ability to scavenge free radicals and modulate oxidative stress pathways.

MonoterpeneAssayIC50 / EC50 ValueReference
α-Pinene DPPH radical scavenging0.75 ± 0.03 mg/mL[1]
Limonene DPPH radical scavenging> 1000 µM
Myrcene DPPH radical scavenging~5.3 mg/mL

DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: half maximal inhibitory concentration; EC50: half maximal effective concentration.

Anti-inflammatory Activity

Monoterpenes can exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

MonoterpeneModel / AssayEffectReference
Limonene LPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-6 production
Myrcene Carrageenan-induced paw edemaReduction in paw volume
α-Pinene LPS-stimulated macrophagesInhibition of NO and PGE2 production

LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Antimicrobial Activity

The antimicrobial properties of monoterpenes are well-documented against a range of pathogens, often involving disruption of the microbial cell membrane.

MonoterpeneMicroorganismMIC (µg/mL)Reference
α-Pinene Staphylococcus aureus125[2]
Escherichia coli250[2]
Limonene Staphylococcus aureus2500
Escherichia coli5000
Myrcene Staphylococcus aureus>4000

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Several monoterpenes have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

MonoterpeneCell LineIC50 ValueReference
Limonene Human breast cancer (MCF-7)~200 µM
α-Pinene Human hepatoma (HepG2)48.7 µg/mL
Myrcene Human cervical cancer (HeLa)50 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioactivity assays.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test monoterpene in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test monoterpene for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare serial dilutions of the monoterpene in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the monoterpene at which no visible growth of the microorganism is observed.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the evaluation of monoterpene bioactivity.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Monoterpene Monoterpene (e.g., 2,6-dimethyl-2,6-octadiene) Dilution Serial Dilutions Monoterpene->Dilution Antioxidant Antioxidant Assays (DPPH, ABTS) Dilution->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) Dilution->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Dilution->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Dilution->Anticancer IC50 IC50 / EC50 Calculation Antioxidant->IC50 Statistical Statistical Analysis AntiInflammatory->Statistical MIC MIC Determination Antimicrobial->MIC Anticancer->Statistical

Caption: General experimental workflow for evaluating the bioactivity of monoterpenes.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines Transcription Monoterpene Monoterpene Monoterpene->IKK Inhibition Monoterpene->MAPK Inhibition

Caption: Simplified NF-κB and MAPK signaling pathways modulated by monoterpenes.

Conclusion and Future Directions

While limonene, myrcene, and α-pinene have been the focus of considerable research, establishing a robust understanding of their bioactivities, 2,6-dimethyl-2,6-octadiene remains largely uncharacterized. The absence of publicly available data on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties highlights a significant knowledge gap in the field of monoterpene pharmacology.

Future research should prioritize the systematic evaluation of 2,6-dimethyl-2,6-octadiene's bioactivity using standardized in vitro and in vivo models. Such studies would not only provide the necessary data for a direct comparison with other monoterpenes but also potentially uncover novel therapeutic applications for this understudied compound. A comprehensive understanding of the structure-activity relationships among dimethyl-octadiene isomers is essential for the rational design of new and more effective therapeutic agents derived from natural sources.

References

Spectroscopic comparison of 2,6-dimethyl-2,6-octadiene and its positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,6-dimethyl-2,6-octadiene and its positional isomers, providing researchers with key data for their identification and characterization.

In the realm of organic chemistry, the precise identification of isomeric compounds is a critical challenge. Positional isomers, with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2,6-dimethyl-2,6-octadiene and its common positional isomers, including 3,7-dimethyl-1,6-octadiene and 2,7-dimethyl-1,7-octadiene. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers in natural product chemistry, fragrance science, and drug development.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the available spectroscopic data for 2,6-dimethyl-2,6-octadiene and its isomers are summarized below. It is important to note that while Mass Spectrometry and Infrared Spectroscopy data are more readily available, comprehensive, and directly comparable ¹H and ¹³C NMR data with full assignments are not consistently found in publicly accessible databases for all isomers.

Mass Spectrometry (MS)

The electron ionization mass spectra of these isomers are characterized by a molecular ion peak ([M]⁺) at m/z 138, corresponding to the molecular weight of C₁₀H₁₈.[1][2] However, the fragmentation patterns can offer clues to the location of the double bonds and methyl groups.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2,6-dimethyl-2,6-octadiene 138123, 95, 81, 69, 55, 41
(E)-2,6-dimethyl-2,6-octadiene138123, 95, 81, 69, 55, 41
(Z)-2,6-dimethyl-2,6-octadiene138123, 95, 81, 69, 55, 41
3,7-dimethyl-1,6-octadiene 138123, 95, 81, 69, 55, 41
2,7-dimethyl-1,7-octadiene 138123, 95, 81, 69, 55, 41

Note: The fragmentation patterns for these isomers are often very similar, making definitive identification based on MS alone challenging without high-resolution analysis and comparison to authentic standards.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecules, particularly the C=C and C-H bonds.

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Bending (cm⁻¹)
(E)-2,6-dimethyl-2,6-octadiene ~1670~3020~830 (trisubstituted)
(Z)-2,6-dimethyl-2,6-octadiene ~1670~3020~830 (trisubstituted)
3,7-dimethyl-1,6-octadiene ~1645 (monosub.), ~1670 (trisub.)~3080 (vinyl), ~3020~990, ~910 (vinyl), ~830 (trisub.)
2,7-dimethyl-1,7-octadiene ~1650 (disubstituted)~3075~890 (gem-disubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these isomers. However, complete and assigned ¹H and ¹³C NMR data is not consistently available in public databases. The following provides an overview of expected chemical shifts.

¹H NMR Spectroscopy (Predicted Ranges)

Protons(E/Z)-2,6-dimethyl-2,6-octadiene3,7-dimethyl-1,6-octadiene2,7-dimethyl-1,7-octadiene
Vinyl (=CH) ~5.1 ppm~5.8 (dd), ~5.0-4.9 (m)~4.7 ppm
Allylic (C-C=C) ~2.0 ppm~2.0 ppm~2.0 ppm
Methyl (=C-CH₃) ~1.6-1.7 ppm~1.7, ~1.6 ppm~1.7 ppm
Methyl (C-CH₃) -~1.0 (d)-

¹³C NMR Spectroscopy (Predicted Ranges)

Carbon(E/Z)-2,6-dimethyl-2,6-octadiene3,7-dimethyl-1,6-octadiene2,7-dimethyl-1,7-octadiene
Quaternary Olefinic (=C<) ~130-135 ppm~131 ppm~145 ppm
Tertiary Olefinic (=CH) ~124 ppm~145 (CH), ~110 (CH₂)-
Saturated Carbons ~20-40 ppm~25-45 ppm~25-45 ppm
Methyl Carbons ~17-25 ppm~17-25 ppm~22 ppm

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified terpene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • ¹H NMR : Typical spectral width of 10-12 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Typical spectral width of 200-220 ppm, with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the volatile terpene sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 40-200 to detect the molecular ion and characteristic fragment ions.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation. Comparison with spectral libraries (e.g., NIST) is highly recommended.

Visualizing Isomeric Relationships and Experimental Workflow

To better understand the relationships between the isomers and the general process of their spectroscopic analysis, the following diagrams are provided.

G cluster_isomers Positional Isomers of C10H18 2,6-dimethyl-2,6-octadiene 2,6-dimethyl-2,6-octadiene 3,7-dimethyl-1,6-octadiene 3,7-dimethyl-1,6-octadiene 2,6-dimethyl-2,6-octadiene->3,7-dimethyl-1,6-octadiene Double Bond Shift 2,7-dimethyl-1,7-octadiene 2,7-dimethyl-1,7-octadiene 2,6-dimethyl-2,6-octadiene->2,7-dimethyl-1,7-octadiene Methyl Group Shift Other Isomers Other Isomers 3,7-dimethyl-1,6-octadiene->Other Isomers Rearrangement

Caption: Relationship between 2,6-dimethyl-2,6-octadiene and its positional isomers.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectroscopic Data (δ, ν, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis Identification Isomer Identification Analysis->Identification

Caption: A generalized workflow for the spectroscopic analysis of terpene isomers.

References

The Efficacy of 2,6-Dimethyl-2,6-octadiene in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acyclic monoterpene 2,6-dimethyl-2,6-octadiene serves as a versatile precursor in organic synthesis, particularly in the construction of cyclic terpenoids and valuable fragrance compounds. Its strategic placement of double bonds allows for a range of chemical transformations, most notably acid-catalyzed cyclization reactions. This guide provides a comprehensive comparison of the efficacy of 2,6-dimethyl-2,6-octadiene against other common acyclic terpene precursors, supported by experimental data and detailed protocols.

Introduction to Acyclic Precursors in Terpene Synthesis

The synthesis of cyclic terpenes often relies on the controlled cyclization of acyclic polyene precursors. The structure of the starting material, including the position and geometry of its double bonds, is a critical determinant of the final product distribution. Key acyclic precursors frequently employed in the synthesis of monocyclic and bicyclic terpenes include:

  • 2,6-Dimethyl-2,6-octadiene: A hydrocarbon offering two trisubstituted double bonds.

  • Geraniol (B1671447) and Nerol: Isomeric acyclic terpene alcohols with a primary hydroxyl group.

  • Citral (B94496): An acyclic terpene aldehyde, existing as a mixture of geranial and neral.

The reactivity of these precursors under acidic conditions initiates a cascade of carbocationic intermediates, which can then undergo intramolecular cyclization and rearrangement to yield a variety of cyclic structures.

Comparative Efficacy in Acid-Catalyzed Cyclization

The efficacy of 2,6-dimethyl-2,6-octadiene as a cyclization precursor is best understood in direct comparison with its oxygenated counterparts like geraniol and citral. The choice of acid catalyst, be it a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., tin(IV) chloride, bismuth(III) triflate), significantly influences the reaction pathway and product selectivity.[1][2][3]

Data Summary: Product Distribution in Acid-Catalyzed Cyclization
PrecursorAcid CatalystKey ProductsReported Yield (%)Reference
2,6-Dimethyl-2,6-octadiene Sulfuric Acid in Nitropropaneα-Cyclogeraniolene, β-Cyclogeraniolene, γ-CyclogeranioleneMixture, relative ratios vary with conditions[4]
GeraniolSulfuric Acidα-Cyclogeraniol, β-Cyclogeraniol~65% (combined)[1]
Geranyl AcetateZeolite YCyclogeranyl Derivatives>65%[1]
CitralSulfuric Acidp-Cymene, various monocyclic terpenesComplex mixture[5]
Neryl AcetoneZeolite NaYα-Ambrinol>65%[1]

Note: Yields are highly dependent on reaction conditions (temperature, solvent, reaction time, and catalyst concentration). The data presented is for comparative purposes and represents typical outcomes reported in the literature.

The cyclization of 2,6-dimethyl-2,6-octadiene typically leads to a mixture of cyclic hydrocarbons. In contrast, the presence of a hydroxyl or aldehyde group in geraniol and citral can direct the cyclization towards specific functionalized products, although complex mixtures can also result, particularly with stronger acids.[1][5] The use of solid acid catalysts like zeolites has been shown to improve selectivity in some cases.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization of 2,6-Dimethyl-2,6-octadiene

Materials:

  • 2,6-Dimethyl-2,6-octadiene

  • Anhydrous nitropropane (solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • A solution of 2,6-dimethyl-2,6-octadiene in anhydrous nitropropane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product mixture.

  • The product mixture can be analyzed and separated by gas chromatography-mass spectrometry (GC-MS) and column chromatography.

Note: This is a general protocol. The specific concentrations, reaction times, and temperatures should be optimized for the desired product outcome.

Logical Workflow of Acid-Catalyzed Cyclization

The following diagram illustrates the general workflow for the acid-catalyzed cyclization of an acyclic terpene precursor.

G Workflow for Acid-Catalyzed Terpene Cyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Precursor Acyclic Terpene Precursor (e.g., 2,6-Dimethyl-2,6-octadiene) Reaction_Vessel Reaction Mixture (Cooled to 0°C) Precursor->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Nitropropane) Solvent->Reaction_Vessel Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction_Vessel Slow Addition Stirring Stirring Reaction_Vessel->Stirring 2-3 hours at 0°C Quenching Quenching (NaHCO3 solution) Stirring->Quenching Reaction Completion Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Mixture Evaporation->Crude_Product Analysis GC-MS Analysis Crude_Product->Analysis Purification Column Chromatography Crude_Product->Purification Final_Products Isolated Cyclic Terpenes Purification->Final_Products

Caption: General experimental workflow for the acid-catalyzed cyclization of an acyclic terpene.

Signaling Pathway: Carbocationic Cascade in Cyclization

The acid-catalyzed cyclization proceeds through a series of carbocationic intermediates. The initial protonation of a double bond in 2,6-dimethyl-2,6-octadiene generates a tertiary carbocation. This carbocation can then be attacked intramolecularly by the other double bond, leading to the formation of a six-membered ring and a new carbocationic center. Subsequent deprotonation or rearrangement events lead to the final product mixture.

G Carbocation Cascade in the Cyclization of 2,6-Dimethyl-2,6-octadiene Precursor 2,6-Dimethyl-2,6-octadiene Protonation Protonation (H+) Precursor->Protonation Carbocation1 Tertiary Carbocation Intermediate Protonation->Carbocation1 Cyclization Intramolecular Cyclization Carbocation1->Cyclization Cyclic_Carbocation Cyclic Carbocation Intermediate Cyclization->Cyclic_Carbocation Deprotonation Deprotonation (-H+) Cyclic_Carbocation->Deprotonation Rearrangement Hydride/Alkyl Shift Cyclic_Carbocation->Rearrangement Products Cyclic Terpene Products (e.g., Cyclogeraniolenes) Deprotonation->Products Rearranged_Products Rearranged Products Rearrangement->Rearranged_Products

Caption: Simplified signaling pathway of the carbocation cascade during cyclization.

Application in Fragrance Synthesis: The Case of Damascones and Ionones

While 2,6-dimethyl-2,6-octadiene can be used to generate the basic carbon skeleton of many cyclic fragrances, precursors containing oxygen functionalities are often more direct starting materials for commercially important compounds like damascones and ionones. For instance, the synthesis of β-damascone has been achieved from β-ionone.[6] Similarly, α-damascone can be prepared from citral.[5] The synthesis of these fragrant ketones often involves cyclization followed by specific functional group manipulations.

The choice of precursor is therefore highly dependent on the target molecule. For the synthesis of simple cyclic terpene hydrocarbons, 2,6-dimethyl-2,6-octadiene is a suitable and cost-effective starting material. However, for more complex, oxygenated targets, starting with a functionalized precursor like geraniol or citral can be more efficient, potentially reducing the number of synthetic steps.

Conclusion

2,6-dimethyl-2,6-octadiene is an effective precursor for the synthesis of cyclic terpene hydrocarbons via acid-catalyzed cyclization. Its efficacy, in terms of product selectivity, can be lower compared to functionalized precursors like geraniol, often leading to a mixture of isomers. The choice between 2,6-dimethyl-2,6-octadiene and other acyclic precursors is a strategic one, dictated by the desired final product. For the synthesis of non-functionalized cyclic terpenes, it represents a valuable and economical choice. However, for the efficient synthesis of oxygenated fragrance compounds like damascones and ionones, precursors that already contain a functional group are generally preferred. Further research into selective catalytic systems, including the use of zeolites and other solid acids, may enhance the utility of 2,6-dimethyl-2,6-octadiene in targeted organic synthesis.[1]

References

Comparative Analysis of Cross-Reactivity in Biological Assays: A Focus on 2,6-dimethyl-2,6-octadiene and Related Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Structural Relationships

2,6-dimethyl-2,6-octadiene, citral (B94496) (geranial and neral), and geraniol (B1671447) are all acyclic monoterpenoids with the same C10H18 (for the diene) or C10H16O (for the aldehydes) backbone. Their structural similarities are the basis for potential cross-reactivity in biological systems, particularly in immune responses such as allergic contact dermatitis. The autoxidation of geraniol can lead to the formation of geranial and neral (B7780846), the components of citral, which is a key factor in the observed cross-reactivity.

Geraniol Geraniol Oxidized Geraniol Oxidized Geraniol Geraniol->Oxidized Geraniol Autoxidation/ Metabolism Geranial (trans-isomer) Geranial (trans-isomer) Oxidized Geraniol->Geranial (trans-isomer) Neral (cis-isomer) Neral (cis-isomer) Oxidized Geraniol->Neral (cis-isomer) Citral Citral Geranial (trans-isomer)->Citral Neral (cis-isomer)->Citral 2,6-dimethyl-2,6-octadiene 2,6-dimethyl-2,6-octadiene Citral->2,6-dimethyl-2,6-octadiene Structural Similarity

Figure 1: Structural and metabolic relationships between geraniol, citral, and 2,6-dimethyl-2,6-octadiene.

Comparative Data on Cross-Reactivity in Human Patch Testing

The most relevant data for assessing cross-reactivity of these compounds comes from human patch test studies, a common biological assay for identifying contact allergens. The following tables summarize the findings from a study investigating the concomitant reactions between citral, geraniol, and oxidized geraniol in patients with suspected contact dermatitis.

Table 1: Reactivity of Citral-Positive Patients to Geraniol and Oxidized Geraniol

Allergen TestedConcentration (in petrolatum)Percentage of Citral-Positive Patients with a Positive Reaction (%)
Pure Geraniol6.0% and 11.0%10.5
Oxidized Geraniol6.0%26.0

Data sourced from a study involving 655 patients patch tested with citral, geraniol, and oxidized geraniol.[1][2]

Table 2: Reactivity of Geraniol-Positive Patients to Citral and its Isomers

Allergen TestedConcentration (in petrolatum)Percentage of Pure Geraniol-Positive Patients with a Positive Reaction (%)
Citral and/or its isomers (Geranial, Neral)3.5%25.0

Data sourced from the same study of 655 patients.[1][2]

These results indicate that there is limited cross-reactivity between pure geraniol and citral.[1][2] However, concomitant reactions between citral and oxidized geraniol are more common, suggesting that the oxidation products of geraniol, namely geranial and neral (the components of citral), are the primary sensitizers.[1][2][3]

Experimental Protocols

Human Patch Testing for Allergic Contact Dermatitis

The following is a generalized protocol based on the methodologies described in the cited studies for assessing contact allergy to fragrance compounds.

Objective: To determine the sensitization potential and cross-reactivity of different fragrance compounds in human subjects.

Materials:

  • Test substances (e.g., citral, geraniol, oxidized geraniol) at specified concentrations in petrolatum.

  • Finn Chambers® on Scanpor® tape (or equivalent patch test units).

  • Skin marking pen.

  • Patient cohort with suspected allergic contact dermatitis.

Procedure:

  • Patient Selection: Recruit patients with a history of dermatitis.

  • Patch Application: Apply small amounts of the test substances in petrolatum to the patch test units. Affix the units to the upper back of the patient.

  • Incubation: Leave the patches in place for 48 hours (D2).

  • Reading:

    • Remove the patches at D2 and mark the test sites.

    • Perform the first reading 30-60 minutes after patch removal.

    • Perform a second reading at D3 or D4, and a final reading at D7.

  • Scoring: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • ?+ = doubtful reaction

    • + = weak (non-vesicular) reaction (erythema, infiltration, papules)

    • ++ = strong (vesicular) reaction (erythema, infiltration, papules, vesicles)

    • +++ = extreme reaction (bullous or ulcerative)

    • IR = irritant reaction

    • - = negative reaction

cluster_prep Preparation cluster_app Application & Incubation cluster_read Reading & Scoring Select_Patients Select Patients with Suspected Dermatitis Prep_Patches Prepare Patch Test Units with Allergens in Petrolatum Select_Patients->Prep_Patches Apply_Patches Apply Patches to Patient's Back Prep_Patches->Apply_Patches Incubate_48h Incubate for 48 hours (D2) Apply_Patches->Incubate_48h Remove_Patches Remove Patches and Mark Sites (D2) Incubate_48h->Remove_Patches First_Reading First Reading (30-60 min post-removal) Remove_Patches->First_Reading Second_Reading Second Reading (D3/D4) First_Reading->Second_Reading Final_Reading Final Reading (D7) Second_Reading->Final_Reading Score_Reactions Score Reactions (ICDRG Criteria) Final_Reading->Score_Reactions

Figure 2: Workflow for human patch testing to assess allergic contact dermatitis.

Other Relevant Biological Assays

While direct cross-reactivity studies are lacking, citral has been investigated in various other biological assays, which could be relevant for predicting the activity of 2,6-dimethyl-2,6-octadiene.

  • Antimicrobial Activity: Citral has demonstrated antibacterial and antifungal properties.[4]

  • Anti-inflammatory and Antioxidant Activity: Studies have shown that citral can inhibit oxidant activity, nuclear factor kappa B (NF-kB) activation, and cyclooxygenase-2 (COX-2) expression.[4][5] It also possesses antioxidant effects.[6][7]

  • Antiproliferative Activity: Citral has shown antiproliferative effects against certain cancer cell lines.[4][8]

The experimental protocols for these assays typically involve in vitro cell culture models (e.g., RAW264.7 macrophages, H22 hepatocellular carcinoma cells) and biochemical assays (e.g., MTT assay for cell viability, DPPH assay for antioxidant activity).[5][6][8]

Conclusion and Future Directions

The available data strongly suggests that cross-reactivity between structurally related monoterpenes like geraniol and citral is significantly influenced by their metabolic and oxidative transformation. Geranial, a component of citral and an oxidation product of geraniol, appears to be a key sensitizer.[1][2]

For 2,6-dimethyl-2,6-octadiene, it is plausible that it could exhibit cross-reactivity with other monoterpenes, particularly if it shares metabolic pathways or can be recognized by the same immune receptors. However, without direct experimental data, this remains speculative.

Future research should focus on:

  • Direct Patch Testing: Conducting patch test studies with 2,6-dimethyl-2,6-octadiene to determine its sensitization potential and cross-reactivity with citral and geraniol.

  • In Vitro Assays: Utilizing assays such as lymphocyte transformation tests or dendritic cell activation assays to investigate the immunological cross-reactivity at a cellular level.

  • Metabolic Studies: Investigating the metabolic fate of 2,6-dimethyl-2,6-octadiene to identify potential metabolites that may act as haptens.

This guide highlights a significant data gap regarding the cross-reactivity of 2,6-dimethyl-2,6-octadiene and underscores the importance of further research to ensure the safe use of this compound in consumer and industrial products.

References

Benchmarking Synthetic Routes to 2,6-Dimethyl-2,6-Octadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and emerging synthetic routes to 2,6-dimethyl-2,6-octadiene, a valuable terpene building block.

This document outlines traditional and novel methodologies, presenting key performance indicators in a clear, tabular format. Detailed experimental protocols for cited key reactions are provided to support reproducibility and further investigation.

At a Glance: Comparison of Synthetic Strategies

The synthesis of 2,6-dimethyl-2,6-octadiene has traditionally relied on multi-step chemical transformations. However, recent advancements are paving the way for more efficient and sustainable alternatives. The following table summarizes the key quantitative data for an established chemical synthesis and highlights the potential of newer biocatalytic approaches.

ParameterEstablished Route: Grignard Reaction & DehydrationNew Route: Biocatalytic (Conceptual)
Starting Material 6-Methyl-5-hepten-2-one (B42903)Glucose / Renewable Feedstock
Key Steps 1. Grignard Reaction with Methylmagnesium Halide 2. Dehydration of the resulting tertiary alcohol1. Fermentation using engineered microorganisms
Overall Yield Typically moderate to good (specific data pending)Potentially high, strain-dependent
Reaction Temperature Grignard: ~0-25°C; Dehydration: Varies (often elevated)Typically ambient to physiological temperatures (e.g., 30-37°C)
Reaction Pressure AtmosphericAtmospheric
Catalyst Acid catalyst for dehydration (e.g., H₂SO₄, p-TSA)Whole-cell biocatalyst (engineered yeast or bacteria)
Solvent Ethereal solvents (e.g., THF, diethyl ether) for GrignardAqueous fermentation media
Environmental Impact Use of hazardous reagents and organic solventsGreener process with reduced waste and energy consumption

Established Synthetic Pathway: A Two-Step Approach

A common and established method for the synthesis of 2,6-dimethyl-2,6-octadiene involves a two-step process starting from the readily available 6-methyl-5-hepten-2-one.

Logical Workflow of the Established Synthesis

established_workflow start Start: 6-Methyl-5-hepten-2-one grignard Step 1: Grignard Reaction (Methylmagnesium Halide in Ether) start->grignard intermediate Intermediate: 2,6-Dimethyl-6-octen-2-ol grignard->intermediate dehydration Step 2: Dehydration (Acid Catalyst) intermediate->dehydration product Product: 2,6-Dimethyl-2,6-octadiene dehydration->product

Caption: Workflow for the established synthesis of 2,6-dimethyl-2,6-octadiene.

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Synthesis of 2,6-Dimethyl-6-octen-2-ol via Grignard Reaction

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

  • Initiation: A small amount of methylmagnesium halide (e.g., methylmagnesium bromide or iodide) solution is added to initiate the reaction. The initiation is indicated by the spontaneous boiling of the solvent.

  • Addition of Ketone: A solution of 6-methyl-5-hepten-2-one in the anhydrous ethereal solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is typically exothermic.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting ketone is consumed (monitored by TLC or GC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The ethereal layer is separated, and the aqueous layer is extracted with the ethereal solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 2,6-dimethyl-6-octen-2-ol.

Step 2: Dehydration of 2,6-Dimethyl-6-octen-2-ol

  • Reaction Setup: The crude 2,6-dimethyl-6-octen-2-ol is dissolved in a suitable solvent (e.g., toluene (B28343) or hexane) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid, is added to the solution.

  • Dehydration: The mixture is heated to reflux. The water formed during the dehydration is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected and by GC analysis of the reaction mixture.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude 2,6-dimethyl-2,6-octadiene is then purified by fractional distillation under reduced pressure.

New Synthetic Routes: The Biocatalytic Frontier

Emerging strategies for the synthesis of terpenes like 2,6-dimethyl-2,6-octadiene focus on metabolic engineering and biocatalysis. These methods offer the potential for more sustainable and direct production from simple, renewable feedstocks.

Conceptual Signaling Pathway for Biosynthesis

While a specific engineered pathway for 2,6-dimethyl-2,6-octadiene is a subject of ongoing research, a conceptual biosynthetic pathway can be envisioned within a microbial host such as Saccharomyces cerevisiae (yeast). This would involve the heterologous expression of specific enzymes to channel the cell's natural metabolic flux towards the desired product.

biosynthesis_pathway glucose Glucose glycolysis Glycolysis glucose->glycolysis acetyl_coa Acetyl-CoA glycolysis->acetyl_coa mva_pathway Mevalonate (B85504) (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp gpp_synthase Geranyl Diphosphate (B83284) Synthase (GPPS) ipp_dmapp->gpp_synthase gpp Geranyl Diphosphate (GPP) gpp_synthase->gpp terpene_synthase Engineered Terpene Synthase (hypothetical) gpp->terpene_synthase product 2,6-Dimethyl-2,6-octadiene terpene_synthase->product

Caption: Conceptual biosynthetic pathway for 2,6-dimethyl-2,6-octadiene in an engineered microbe.

Experimental Protocol: Conceptual Biocatalytic Synthesis
  • Strain Engineering: A suitable microbial host (e.g., S. cerevisiae or E. coli) is genetically engineered. This involves the introduction of genes encoding for specific terpene synthases that can convert a natural precursor, such as geranyl diphosphate (GPP), into 2,6-dimethyl-2,6-octadiene. The native metabolic pathways (e.g., the mevalonate pathway) may also be upregulated to increase the pool of the GPP precursor.

  • Fermentation: The engineered microbial strain is cultivated in a bioreactor containing a suitable fermentation medium rich in a carbon source like glucose. Key fermentation parameters such as temperature, pH, and aeration are carefully controlled to ensure optimal cell growth and product formation.

  • Product Recovery: As 2,6-dimethyl-2,6-octadiene is a volatile compound, it may be recovered directly from the off-gas of the fermenter. Alternatively, an organic overlay can be added to the fermentation broth to capture the product, which is then separated from the aqueous phase.

  • Purification: The recovered product is purified using standard techniques such as distillation or chromatography to achieve the desired level of purity.

Conclusion

The established chemical synthesis of 2,6-dimethyl-2,6-octadiene via a Grignard reaction followed by dehydration provides a reliable, albeit multi-step, route. While this method is well-understood, it involves the use of hazardous reagents and organic solvents. The emerging field of synthetic biology offers a promising, greener alternative. Although still in the developmental stages for this specific molecule, biocatalytic routes have the potential to provide a more sustainable and potentially more direct synthesis from renewable resources. Further research into the discovery and engineering of novel terpene synthases will be crucial in realizing the full potential of these new synthetic strategies.

A Guide to Inter-laboratory Comparison of 2,6-dimethyl-2,6-octadiene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the analysis of 2,6-dimethyl-2,6-octadiene, a monoterpene found in various natural products. In the absence of direct inter-laboratory comparison studies for this specific compound, this document synthesizes data from studies on terpenes and other volatile organic compounds (VOCs) to offer a framework for methodology selection and performance expectation. The primary analytical technique discussed is Gas Chromatography (GC) coupled with various detectors, which is the standard for terpene analysis.

Data Presentation

Quantitative data from inter-laboratory studies on volatile compounds provide essential benchmarks for assessing analytical method performance. The following tables summarize key performance indicators such as repeatability (precision within a single laboratory) and reproducibility (precision across different laboratories), often expressed as relative standard deviation (RSD).

Table 1: Inter-laboratory Study on Volatile Compounds in Virgin Olive Oil by SPME-GC-FID/MS

This table presents repeatability (RSDr) and reproducibility (RSDR) data for selected VOCs from a peer inter-laboratory validation study. The study aimed to harmonize the analytical method for quality control of virgin olive oil.

Volatile CompoundRepeatability (RSDr %)Reproducibility (RSDR %)
(Z)-3-Hexenyl acetate7.60 (mean)19.19
1-Hexanol7.60 (mean)13.26
Acetic Acid7.60 (mean)17.47
Ethyl propanoate>14>50
3-Methyl-1-butanol>14Not Specified
1-Octen-3-ol>14Not Specified
(E)-2-Decenal>14>50

*Data synthesized from a peer inter-laboratory study involving five laboratories. The mean repeatability for most compounds was below 14%, indicating good precision within individual labs. However, reproducibility for some compounds

Quantitative Structure-Activity Relationship (QSAR) of Dimethyl-Octadiene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of various dimethyl-octadiene isomers, focusing on their larvicidal and anti-inflammatory activities. The information presented herein is compiled from experimental studies to facilitate the understanding of how subtle changes in molecular structure can significantly impact biological efficacy.

Larvicidal Activity against Aedes aegypti

The larvicidal activity of monoterpenes, including isomers of dimethyl-octadiene, is a significant area of research for the development of natural insecticides. Studies have shown that both the specific isomer and its functional groups play a crucial role in determining its potency against mosquito larvae.

Comparative Larvicidal Potency

A study investigating the larvicidal effects of citronella essential oil and its components, citronellol (B86348) and geraniol (B1671447) (isomers of 3,7-dimethyl-6-octen-1-ol), against the fourth instar larvae of Aedes aegypti provides valuable insights. While the study did not report the LC50 values for the individual isomers, it did for the essential oil and its esterified form.

Compound/MixtureLC50 (µg/mL)[1]
Citronella Essential Oil111.84
Esterified Citronella Oil86.30

It is important to note that citronella essential oil is a complex mixture containing citronellal, citronellol, and geraniol as major components. The increased activity of the esterified oil suggests that derivatization of the hydroxyl group can enhance larvicidal potency. Further studies focusing on the individual isomers are necessary to delineate their specific contributions to the overall activity.

Experimental Protocol: Mosquito Larvicidal Assay

The following is a generalized protocol for assessing the larvicidal activity of compounds against Aedes aegypti larvae, based on World Health Organization (WHO) guidelines.[2][3][4][5][6]

Objective: To determine the lethal concentration (LC50) of test compounds required to kill 50% of the mosquito larvae population.

Materials:

  • Fourth instar larvae of Aedes aegypti

  • Test compounds (dimethyl-octadiene isomers)

  • Solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO)

  • Distilled or deionized water

  • Beakers or cups (250 mL)

  • Pipettes

  • Small fishnet or strainer

  • Larval food (e.g., yeast extract, dog biscuits)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. A series of dilutions are then made to obtain the desired test concentrations.

  • Exposure of Larvae: Twenty to twenty-five fourth instar larvae are placed in beakers containing a known volume of water (e.g., 100 mL). The appropriate amount of the test solution is then added to achieve the target concentration. A control group with the solvent alone is also prepared. Each concentration and the control are tested in triplicate.

  • Incubation: The larvae are kept under controlled conditions of temperature (e.g., 25 ± 2°C) and light (e.g., 12:12 hour light:dark cycle).

  • Mortality Assessment: Mortality is recorded after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The LC50 values are then determined using probit analysis.

Experimental Workflow: Larvicidal Bioassay

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Larvae Culture Aedes aegypti larvae to 4th instar Expose Introduce 20-25 larvae to beakers with test concentrations Larvae->Expose Solutions Prepare stock and serial dilutions of dimethyl-octadiene isomers Solutions->Expose Incubate Incubate at controlled temperature and light Expose->Incubate Control Prepare control groups with solvent only Control->Incubate Record Record mortality at 24 and 48 hours Incubate->Record Calculate Calculate corrected mortality (Abbott's formula) Record->Calculate Determine Determine LC50 values (Probit analysis) Calculate->Determine

Caption: Workflow for determining the larvicidal activity of dimethyl-octadiene isomers.

Anti-inflammatory Activity

Myrcene (7-methyl-3-methylene-1,6-octadiene), a prominent isomer of dimethyl-octadiene, has demonstrated notable anti-inflammatory properties in various experimental models.[7][8][9][10] Its mechanism of action involves the modulation of key inflammatory pathways.

Molecular Mechanisms of Myrcene's Anti-inflammatory Action

Myrcene exerts its anti-inflammatory effects through the inhibition of several key signaling pathways and pro-inflammatory mediators.[8][9][11]

  • Inhibition of Pro-inflammatory Mediators: Myrcene has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation. It also downregulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8][9]

  • Modulation of Inflammatory Enzymes: The compound can influence the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][11]

  • Signaling Pathway Regulation: Myrcene's effects are mediated through the inhibition of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, and p38).[8]

Signaling Pathway of Myrcene's Anti-inflammatory Action

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathways (ERK, JNK, p38) LPS->MAPK Cytokines Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Enzymes (iNOS, COX-2) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes NO_PGE2 NO, PGE2 Enzymes->NO_PGE2 Myrcene Myrcene Myrcene->NFkB Inhibits Myrcene->MAPK Inhibits

Caption: Myrcene's inhibition of key inflammatory signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Considerations

While a comprehensive QSAR study specifically for a series of dimethyl-octadiene isomers is not yet available in the public domain, general principles from monoterpene QSAR studies can be applied. The biological activity of these isomers is influenced by several factors:

  • Position of Double Bonds: The location of the double bonds within the octadiene chain affects the molecule's overall shape, flexibility, and electronic properties, which are critical for receptor binding.

  • Methyl Group Positions: The placement of the two methyl groups influences the steric bulk and lipophilicity of the molecule.

  • Stereochemistry: As with many biologically active molecules, the stereochemistry (R/S and E/Z isomerism) of dimethyl-octadienes is expected to play a significant role in their interaction with biological targets.

  • Functional Groups: The presence and nature of functional groups (e.g., hydroxyl, carbonyl) drastically alter the polarity, hydrogen bonding capacity, and reactivity of the molecule, thereby impacting its biological activity.

Future QSAR studies on a systematically designed series of dimethyl-octadiene isomers would be invaluable for predicting their biological activities and for the rational design of new, more potent analogues for various applications, including as novel insecticides and anti-inflammatory agents.

References

The Influence of Stationary Phase Polarity on the Elution Order of Terpene Isomers: A GC Column Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of Kovats retention indices for terpene isomers on different gas chromatography (GC) columns. This guide provides objective, data-driven insights into how column selection can significantly impact the separation and identification of these volatile compounds.

The accurate identification and quantification of terpenes are critical in various fields, including flavor and fragrance analysis, essential oil characterization, and cannabis testing. Gas chromatography is the primary analytical technique for this purpose, and the choice of the GC column's stationary phase is a crucial parameter that dictates the separation of these isomeric compounds. This guide compares the retention behavior of common terpene isomers on two widely used, commercially available capillary columns with different polarities: a non-polar DB-5 column and a polar DB-Wax column.

Understanding the Mechanism: How Column Polarity Affects Separation

The separation of terpenes in gas chromatography is governed by the interactions between the analytes and the stationary phase of the column. The elution order of these compounds can change significantly depending on the polarity of the stationary phase.

G cluster_0 Non-Polar Column (e.g., DB-5) cluster_1 Polar Column (e.g., DB-Wax) Analyte_NP Terpene Isomers Interaction_NP Primary Interaction: van der Waals forces (related to boiling point) Analyte_NP->Interaction_NP Elution_NP Elution Order: Primarily by boiling point Interaction_NP->Elution_NP Detector_NP Detector Elution_NP->Detector_NP Detection Analyte_P Terpene Isomers Interaction_P Interactions: van der Waals forces, dipole-dipole interactions, hydrogen bonding Analyte_P->Interaction_P Elution_P Elution Order: Influenced by polarity and boiling point Interaction_P->Elution_P Detector_P Detector Elution_P->Detector_P Detection Injector Sample Injection Injector->Analyte_NP Enters Column Injector->Analyte_P Enters Column

Figure 1. Logical workflow demonstrating how the choice of GC column (non-polar vs. polar) influences the interaction mechanism and subsequent elution order of terpene isomers.

On a non-polar stationary phase , such as the 5% phenyl-methylpolysiloxane of a DB-5 column, the primary interactions with the terpene isomers are dispersive van der Waals forces. Consequently, the elution order is largely determined by the boiling points of the compounds, with lower-boiling point terpenes eluting earlier.

In contrast, on a polar stationary phase , like the polyethylene (B3416737) glycol (PEG) of a DB-Wax column, more specific interactions such as dipole-dipole interactions and hydrogen bonding can occur between the terpenes and the column. This leads to a retention mechanism that is influenced by both the boiling point and the polarity of the isomers. As a result, the elution order can be significantly different from that on a non-polar column, often leading to better resolution of isomers with similar boiling points but different polarities.[1][2]

Comparative Analysis of Kovats Retention Indices

The Kovats retention index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and laboratories. The following table summarizes the Kovats retention indices for a selection of common terpene isomers on DB-5 (non-polar) and DB-Wax (polar) columns.

Terpene IsomerDB-5 (Non-polar) RIDB-Wax (Polar) RI
α-Pinene932 - 9391022 - 1030
Camphene946 - 9541065 - 1075
β-Pinene974 - 9821105 - 1115
Myrcene988 - 9941158 - 1168
Limonene1029 - 10341195 - 1205
Eucalyptol (1,8-Cineole)1031 - 10361210 - 1220
γ-Terpinene1054 - 10621240 - 1250
Terpinolene1086 - 10921280 - 1290
Linalool1095 - 11031530 - 1550
Borneol1155 - 11651690 - 1710
Terpinen-4-ol1170 - 11801600 - 1620
α-Terpineol1185 - 11951680 - 1700
β-Caryophyllene1417 - 14251590 - 1610
Humulene1452 - 14601650 - 1670
Caryophyllene Oxide1580 - 15901980 - 2000

Note: The RI values presented are a representative range compiled from various sources. Actual values may vary depending on the specific experimental conditions.

As the data illustrates, the retention indices for all listed terpenes are higher on the polar DB-Wax column compared to the non-polar DB-5 column. This is expected, as the polar interactions on the DB-Wax column lead to longer retention times. More importantly, the relative elution order of some isomers can change. For instance, while on a DB-5 column the elution order is primarily based on boiling points, on a DB-Wax column, more polar compounds like alcohols (Linalool, Borneol, etc.) are retained much more strongly, leading to a significant increase in their retention indices and a change in their elution position relative to less polar terpenes.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the analysis of terpenes using GC with DB-5 and DB-Wax columns. These are intended as a starting point, and optimization may be required for specific applications.

Sample Preparation

A common method for preparing samples for terpene analysis involves solvent extraction.[4]

  • Weigh approximately 0.1 g of the homogenized sample (e.g., plant material) into a centrifuge tube.

  • Add a known volume of a suitable solvent (e.g., 10 mL of ethanol (B145695) or hexane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the solid material from the solvent extract.

  • Transfer the supernatant to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following table outlines typical GC parameters for terpene analysis on DB-5 and DB-Wax columns.

ParameterDB-5 (Non-polar)DB-Wax (Polar)
Column 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 20:1 to 100:120:1 to 100:1
Oven Program Initial: 40-60°C, hold for 1-2 minRamp: 3-10°C/min to 200-250°CHold: 1-5 minInitial: 40-60°C, hold for 1-2 minRamp: 3-10°C/min to 220-240°CHold: 1-5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. FID: 280-300°CMS Transfer Line: 250-280°CFID: 280-300°CMS Transfer Line: 250-280°C

Conclusion

The choice of GC column stationary phase has a profound impact on the separation of terpene isomers.

  • Non-polar columns , such as the DB-5, separate terpenes primarily based on their boiling points.

  • Polar columns , like the DB-Wax, provide an alternative selectivity based on a combination of boiling point and polarity, which can be highly advantageous for resolving isomers that co-elute on non-polar phases.

For comprehensive terpene profiling, the use of both polar and non-polar columns is often recommended to achieve confident identification. By understanding the principles of stationary phase interaction and utilizing standardized retention indices, researchers can develop robust and reliable methods for the analysis of these important natural compounds.

References

Safety Operating Guide

Proper Disposal of 2,6-Octadiene, 2,6-dimethyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 2,6-Octadiene, 2,6-dimethyl-, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the safe management of chemical waste is paramount. This document outlines the essential procedures for the proper disposal of 2,6-Octadiene, 2,6-dimethyl-, a flammable and potentially hazardous compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling 2,6-Octadiene, 2,6-dimethyl-, it is imperative to be familiar with its properties and to take appropriate safety measures. The following table summarizes the necessary Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear tightly fitting safety goggles or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with chemical-impermeable gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Ensure adequate ventilation.[1][3][4][5]
Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] A lab coat should be worn.[6]

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[3][4][5][6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][4][5]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure personnel safety.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[1][3][4][5][7] Ensure the area is well-ventilated to disperse any vapors.[1][3][4][5][7]

  • Control Ignition Sources: Remove all sources of ignition from the area, as 2,6-Octadiene, 2,6-dimethyl- may be flammable.[3][4][5] Use non-sparking tools for cleanup.[4][5]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas with soap and water after cleanup.[1][7]

Proper Disposal Procedures

The disposal of 2,6-Octadiene, 2,6-dimethyl- must be conducted in compliance with all local, state, and federal regulations. It is crucial to prevent the chemical from entering drains or the environment.[1][4][5]

Disposal Workflow:

Figure 1. Disposal Workflow for 2,6-Octadiene, 2,6-dimethyl- A 1. Collection of Waste B 2. Labeling and Storage A->B Properly sealed container C 3. Segregation of Waste B->C Store in a cool, dry, well-ventilated area D 4. Licensed Disposal Service C->D Contact licensed professional E 5. Final Disposal D->E Transport and dispose per regulations

References

Navigating the Safe Handling of 2,6-Octadiene, 2,6-dimethyl-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Octadiene, 2,6-dimethyl-, a flammable and potentially hazardous chemical. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Eye and Face Protection:

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Enhanced Protection: In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin Protection:

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][3] While specific breakthrough times for 2,6-Octadiene, 2,6-dimethyl- are not available, nitrile or neoprene gloves are generally recommended for handling organic solvents.[4] Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with laboratory protocols.

  • Body Protection: A flame-resistant lab coat or a complete chemical-resistant suit should be worn to protect against accidental splashes.[1][5] Ensure that no skin is exposed by wearing long pants and closed-toe shoes.

Respiratory Protection:

  • Standard Operations: In a well-ventilated area or under a chemical fume hood, respiratory protection may not be required.

  • Elevated Risk: If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with appropriate organic vapor cartridges should be used.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 2,6-Octadiene, 2,6-dimethyl-, the following table provides general guidance. Users must consult the supplier-specific SDS for detailed information.

ParameterValue/Recommendation
Permissible Exposure Limit (PEL) Not established. Follow general guidelines for volatile organic compounds and maintain exposure as low as reasonably achievable.
Glove Breakthrough Time Not specified. It is recommended to use nitrile or neoprene gloves and replace them immediately after contamination or at the end of a task.
Lower Explosive Limit (LEL) Data not available. Treat as a flammable liquid and avoid sources of ignition.
Upper Explosive Limit (UEL) Data not available.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for the safe management of 2,6-Octadiene, 2,6-dimethyl- in a laboratory setting.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label is intact and legible.

  • Ensure that the supplier's Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • All handling of 2,6-Octadiene, 2,6-dimethyl- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use non-sparking tools.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe vapors or mists.

4. Spill Response:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including gloves and absorbent materials, must be treated as hazardous waste.

  • Do not dispose of down the drain.[3]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 2,6-Octadiene, 2,6-dimethyl-.

Safe Handling and Disposal of 2,6-Octadiene, 2,6-dimethyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Obtain SDS Obtain and Review SDS Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Obtain SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Transfer Chemical Transfer Chemical Using Grounding and Bonding Prepare Work Area->Transfer Chemical Conduct Experiment Conduct Experiment Transfer Chemical->Conduct Experiment Decontaminate Decontaminate Work Area Conduct Experiment->Decontaminate Spill Spill Occurs Conduct Experiment->Spill Segregate Waste Segregate Hazardous Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Regulations Segregate Waste->Dispose Evacuate Evacuate Area Spill->Evacuate Spill Response Follow Spill Response Protocol Evacuate->Spill Response Spill Response->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.